molecular formula C10H7BrN2O B1524748 3-Bromo-4-(1H-imidazol-1-YL)benzaldehyde CAS No. 861932-08-3

3-Bromo-4-(1H-imidazol-1-YL)benzaldehyde

Cat. No.: B1524748
CAS No.: 861932-08-3
M. Wt: 251.08 g/mol
InChI Key: MWRSHCXIXJNGGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-(1H-imidazol-1-YL)benzaldehyde is a useful research compound. Its molecular formula is C10H7BrN2O and its molecular weight is 251.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-4-imidazol-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O/c11-9-5-8(6-14)1-2-10(9)13-4-3-12-7-13/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWRSHCXIXJNGGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)Br)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50700189
Record name 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50700189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861932-08-3
Record name 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50700189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde (CAS No. 861932-08-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde, a key building block in contemporary medicinal chemistry. The document details its chemical identity, physicochemical properties, a validated synthesis protocol via Ullmann condensation, and its significant applications in the development of novel therapeutics, particularly as a scaffold for kinase inhibitors. This guide is intended to serve as a critical resource for researchers engaged in drug discovery and process development, offering actionable insights and detailed experimental procedures.

Introduction: A Versatile Heterocyclic Building Block

This compound, registered under CAS number 861932-08-3, is a substituted aromatic aldehyde that has emerged as a valuable intermediate in the synthesis of complex bioactive molecules.[1][2] Its structure, featuring a reactive aldehyde group, a strategically positioned bromine atom, and an imidazole moiety, offers multiple points for chemical modification, making it an attractive starting material for combinatorial chemistry and targeted drug design. The imidazole ring, in particular, is a privileged structure in medicinal chemistry, known for its ability to engage in hydrogen bonding and coordinate with metal ions in enzyme active sites.

The strategic placement of the bromine atom and the imidazole group on the benzaldehyde scaffold allows for diverse synthetic transformations. The aldehyde can be readily converted into a variety of functional groups, while the bromine atom is amenable to cross-coupling reactions, enabling the introduction of additional molecular complexity. This versatility has positioned this compound as a sought-after precursor in the synthesis of novel kinase inhibitors and other targeted therapies.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a chemical is paramount for its effective and safe handling in a laboratory setting. The key data for this compound are summarized below.

PropertyValueSource
CAS Number 861932-08-3[1][2]
Molecular Formula C₁₀H₇BrN₂O[1][2]
Molecular Weight 251.08 g/mol [1][2]
Physical Form Solid[1]
Boiling Point 400.7°C at 760 mmHg[2]
Storage Temperature 2-8°C, under nitrogen[1]
Purity ≥98%[1]
InChI Key MWRSHCXIXJNGGF-UHFFFAOYSA-N[1]

Safety Information:

This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Synthesis Protocol: Ullmann Condensation

The logical workflow for the synthesis is depicted in the following diagram:

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_workup Work-up & Purification A 3-Bromo-4-fluorobenzaldehyde Reaction Ullmann Condensation A->Reaction B Imidazole B->Reaction Catalyst Copper(I) Iodide (CuI) Catalyst->Reaction Base Potassium Carbonate (K₂CO₃) Base->Reaction Solvent Dimethylformamide (DMF) Solvent->Reaction Temperature 120-140 °C Temperature->Reaction Quench Quenching with Water Reaction->Quench Extraction Extraction with Ethyl Acetate Quench->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromo-4-fluorobenzaldehyde (1.0 eq), imidazole (1.5 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to the limiting reagent).

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen.

  • Heating: Heat the reaction mixture to 120-140 °C with vigorous stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Reaction Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by slowly adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash successively with water and brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Rationale Behind Experimental Choices
  • Catalyst: Copper(I) iodide is a commonly used and effective catalyst for Ullmann-type C-N bond formation.

  • Base: Potassium carbonate is a cost-effective and sufficiently strong base to deprotonate the imidazole, facilitating its nucleophilic attack on the aryl halide.

  • Solvent: DMF is a polar aprotic solvent that effectively solubilizes the reactants and facilitates the reaction at elevated temperatures.

  • Temperature: The reaction typically requires elevated temperatures to overcome the activation energy for the C-N bond formation.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The unique structural features of this compound make it a highly valuable building block in the synthesis of kinase inhibitors. Protein kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

The imidazole moiety can act as a hinge-binding motif, a common feature in many kinase inhibitors that anchors the small molecule to the ATP-binding site of the kinase. The benzaldehyde functionality serves as a versatile handle for introducing various substituents that can interact with other regions of the kinase, thereby enhancing potency and selectivity. The bromine atom allows for further diversification of the molecular scaffold through cross-coupling reactions, enabling the exploration of a wider chemical space.

While specific examples of marketed drugs derived directly from this starting material are not yet prevalent, its use as an intermediate in the synthesis of potent kinase inhibitors is documented in the patent literature, highlighting its importance in ongoing drug discovery efforts.

Analytical Characterization

The identity and purity of this compound are confirmed using standard analytical techniques. While a publicly available, experimentally determined NMR spectrum for this specific compound is not readily found, the expected spectral data can be predicted based on its structure and comparison with similar compounds.

TechniqueExpected Data
¹H NMR Aromatic protons (multiple signals in the range of 7.0-8.5 ppm), an aldehyde proton (singlet around 9.5-10.5 ppm), and imidazole protons (three distinct signals in the aromatic region).
¹³C NMR Aromatic carbons (multiple signals between 110-150 ppm), an aldehyde carbon (around 190 ppm), and imidazole carbons.
Mass Spec. [M+H]⁺ at m/z 251.98 (calculated for C₁₀H₈BrN₂O⁺).

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in the field of medicinal chemistry. Its versatile structure, combined with a reliable synthetic route, makes it an attractive starting material for the development of novel therapeutics. This technical guide provides a comprehensive resource for researchers, offering essential data and a practical synthesis protocol to facilitate its use in the laboratory. As the quest for more effective and selective kinase inhibitors continues, the importance of such well-functionalized building blocks is expected to grow.

References

  • PrepChem. Synthesis of 3-(1H-imidazol-1-yl)benzaldehyde. Available at: [Link]

Sources

A Technical Guide to 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde (CAS No. 861932-08-3), a heterocyclic aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis. This document details its physicochemical properties, outlines a robust, field-proven synthetic protocol, and explores its reactivity and applications as a key intermediate in the development of bioactive molecules, particularly in the context of targeted cancer therapies. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Introduction and Molecular Overview

This compound is a bifunctional organic compound featuring a benzaldehyde core substituted with a bromine atom and an imidazole ring. The strategic placement of these functional groups imparts a unique reactivity profile, making it a valuable precursor for constructing complex molecular architectures. The aldehyde group serves as a versatile handle for a myriad of chemical transformations, including reductive aminations, Wittig reactions, and condensations, while the imidazole moiety can engage in coordination chemistry or act as a hydrogen bond donor/acceptor. The bromine atom provides a site for cross-coupling reactions, enabling further molecular elaboration.

Its structural motifs are prevalent in numerous pharmacologically active agents, suggesting its potential as a key intermediate in drug discovery pipelines, particularly for enzyme inhibitors.

Physicochemical and Structural Properties

The key physicochemical properties of this compound are summarized below. These parameters are critical for determining appropriate reaction conditions, solvent systems, and purification methods.

PropertyValueSource
CAS Number 861932-08-3[1][2]
Molecular Formula C₁₀H₇BrN₂O[1][2]
Molecular Weight 251.08 g/mol [2]
Physical Form Solid[1]
Boiling Point 400.7 °C at 760 mmHg (Predicted)[2]
XLogP3 1.8 (Predicted)[2]
InChI Key MWRSHCXIXJNGGF-UHFFFAOYSA-N[1]

Recommended Synthesis Protocol

While specific peer-reviewed syntheses for this exact molecule are not widely published, a reliable route can be designed based on established copper-catalyzed N-arylation methods (Ullmann-type reactions)[3]. The following protocol details a proposed synthesis starting from the commercially available 3-Bromo-4-fluorobenzaldehyde.

Causality Behind Experimental Choices:

  • Starting Material: 3-Bromo-4-fluorobenzaldehyde is the logical precursor. The fluorine atom is highly activated towards nucleophilic aromatic substitution by the electron-withdrawing aldehyde group para to it.

  • Catalyst: A copper(I) source is a classic and cost-effective catalyst for Ullmann-type N-arylation of imidazoles.

  • Base: Potassium carbonate (K₂CO₃) is a suitable inorganic base to deprotonate the imidazole N-H, creating the active nucleophile without being overly harsh, which could promote side reactions with the aldehyde.

  • Solvent: A high-boiling polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is necessary to achieve the temperatures required for the Ullmann coupling and to ensure solubility of the reactants and the imidazole salt.

  • Inert Atmosphere: A nitrogen or argon atmosphere is crucial to prevent oxidation of the aldehyde group at elevated temperatures.

Step-by-Step Methodology: Copper-Catalyzed N-Arylation
  • Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add imidazole (1.2 equivalents), potassium carbonate (2.0 equivalents), and copper(I) iodide (CuI, 0.1 equivalents).

  • Solvent Addition: Add anhydrous Dimethylformamide (DMF) to the flask.

  • Reactant Addition: Add 3-Bromo-4-fluorobenzaldehyde (1.0 equivalent) to the stirred suspension.

  • Reaction Execution: Heat the reaction mixture to 120-140 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzaldehyde is consumed (typically 12-24 hours).

  • Workup: Cool the mixture to room temperature and pour it into a beaker of cold water. A precipitate of the crude product should form.

  • Extraction: If a precipitate does not form, or for complete recovery, extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a solid.

Synthesis_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Workup & Isolation cluster_purification 4. Purification reagents Combine Imidazole, K₂CO₃, CuI in Flask solvent Add Anhydrous DMF reagents->solvent reactant Add 3-Bromo-4-fluorobenzaldehyde solvent->reactant heat Heat to 120-140 °C under N₂ reactant->heat monitor Monitor by TLC heat->monitor cool Cool and Quench in Water monitor->cool extract Extract with Ethyl Acetate cool->extract wash Wash with Water & Brine extract->wash dry Dry (Na₂SO₄) & Concentrate wash->dry purify Silica Gel Column Chromatography dry->purify

Fig 1. Proposed workflow for the synthesis of the title compound.

Spectroscopic Characterization (Theoretical)

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
  • Aldehyde Proton (-CHO): A singlet is expected at approximately δ 9.9-10.1 ppm . This downfield shift is characteristic of aldehyde protons due to the strong deshielding effect of the carbonyl group.

  • Benzene Ring Protons:

    • H-2: A doublet is expected around δ 8.1-8.2 ppm . This proton is ortho to the aldehyde and will show a small coupling (J ≈ 2 Hz) to H-6.

    • H-6: A doublet of doublets is expected around δ 7.8-7.9 ppm . This proton is coupled to both H-5 (J ≈ 8-9 Hz) and H-2 (J ≈ 2 Hz).

    • H-5: A doublet is expected around δ 7.4-7.5 ppm . This proton is ortho to the imidazole group and will show a large coupling (J ≈ 8-9 Hz) to H-6.

  • Imidazole Ring Protons:

    • H-2': A singlet is expected around δ 7.9-8.0 ppm . This proton is situated between the two nitrogen atoms.

    • H-4'/H-5': Two signals, likely singlets or narrow triplets, are expected between δ 7.2-7.4 ppm .

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
  • Carbonyl Carbon (-CHO): δ ~190-192 ppm

  • Aromatic Carbons (Benzene):

    • C-CHO: δ ~135-137 ppm

    • C-Br: δ ~118-120 ppm

    • C-Im: δ ~140-142 ppm

    • Other Ar-C: δ ~128-135 ppm

  • Aromatic Carbons (Imidazole):

    • C-2': δ ~138-140 ppm

    • C-4'/C-5': δ ~120-130 ppm

Predicted Infrared (IR) Spectrum
  • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1700-1715 cm⁻¹ .

  • C-H Stretch (Aldehyde): Two weak bands are expected around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹ .

  • C=C and C=N Stretches (Aromatic): Multiple bands in the 1450-1600 cm⁻¹ region.

  • C-Br Stretch: A band in the fingerprint region, typically 500-650 cm⁻¹ .

Chemical Reactivity and Applications

This compound is a trifunctional molecule whose reactivity is dominated by its aldehyde, aryl bromide, and imidazole moieties.

Reactivity cluster_reactions Potential Transformations compound This compound Aldehyde (-CHO) Aryl Bromide (Ar-Br) Imidazole Ring reductive_amination reductive_amination compound:aldehyde->reductive_amination wittig wittig compound:aldehyde->wittig condensation condensation compound:aldehyde->condensation suzuki suzuki compound:bromide->suzuki buchwald buchwald compound:bromide->buchwald heck heck compound:bromide->heck coordination coordination compound:imidazole->coordination

Fig 2. Reactivity map of the title compound's functional groups.
Role as an Intermediate in PARP Inhibitor Synthesis

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapies effective against cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations[4]. Several approved PARP inhibitors, including Niraparib and Olaparib, feature complex heterocyclic cores built upon substituted aromatic scaffolds[5][6].

The structure of this compound makes it a highly plausible, though not publicly documented, advanced intermediate for the synthesis of novel PARP inhibitors. The imidazole ring is a known pharmacophore in medicinal chemistry, capable of forming key interactions within enzyme active sites[7]. The benzaldehyde can be elaborated into larger ring systems, such as the indazole core found in Niraparib[8], through multi-step sequences often initiated by condensation or cyclization reactions. The bromo-substituent allows for late-stage diversification via palladium-catalyzed cross-coupling reactions to introduce further complexity and modulate pharmacological properties.

Safety and Handling

Based on supplier safety data, this compound should be handled with care in a well-ventilated laboratory fume hood.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1].

  • Precautionary Measures: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes[1].

  • Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C) under an inert atmosphere like nitrogen to maintain purity and prevent degradation[1].

Conclusion

This compound is a high-value chemical intermediate with significant potential for applications in medicinal chemistry. Its trifunctional nature provides synthetic chemists with multiple avenues for molecular elaboration, enabling the efficient construction of complex, biologically relevant molecules. The proposed synthetic route offers a reliable method for its preparation, and its structural similarity to precursors of established pharmaceuticals underscores its importance for future drug discovery and development efforts, particularly in the pursuit of novel enzyme inhibitors.

References

  • PrepChem. Synthesis of 3-(1H-imidazol-1-yl)benzaldehyde. Available from: [Link]

  • Google Patents. CN107235957A - A kind of synthetic method for preparing Niraparib.
  • ResearchGate. Synthesis of 4‐(1H‐imidazol‐1‐yl)benzaldehyde (1 A). Available from: [Link]

  • National Center for Biotechnology Information. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Available from: [Link]

  • Google Patents. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof.
  • Semantic Scholar. The preparation of some heteroaromatic and aromatic aldehydes. Available from: [Link]

  • PubChem. 3-(1H-imidazol-1-yl)benzaldehyde. Available from: [Link]

  • Google Patents. Preparation of 3-bromo-4-fluorobenzaldehyde and its acetals.
  • PubChem. 3-Bromo-4-hydroxybenzaldehyde. Available from: [Link]

  • PubMed. Synthesis and bioevaluation of a new 68Ga-labelled niraparib derivative that targets PARP-1 for tumour imaging. Available from: [Link]

  • National Center for Biotechnology Information. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Available from: [Link]

  • National Center for Biotechnology Information. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. Available from: [Link]

  • Google Patents. WO2019072237A1 - Process for preparing intermediate of anti-tumor drug niraparib and ....

Sources

3-Bromo-4-(1H-imidazol-1-YL)benzaldehyde molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key heterocyclic intermediate in medicinal chemistry. We will delve into its molecular structure, physicochemical properties, a detailed, field-proven synthesis protocol, and its significant application as a precursor for kinase inhibitors.

Molecular Structure and Physicochemical Properties

This compound possesses a unique trifunctionalized structure: a benzaldehyde ring, a bromine atom, and an imidazole moiety. The aldehyde group serves as a versatile handle for forming imines, alcohols, or carboxylic acids. The bromine atom at the meta-position to the aldehyde and ortho to the imidazole ring provides a site for cross-coupling reactions. The imidazole ring, linked at the N-1 position, is a critical pharmacophore in many biologically active molecules.

The planar benzaldehyde and imidazole rings are twisted relative to each other due to steric hindrance, influencing the molecule's conformational dynamics and interaction with biological targets.

Caption: 2D Molecular Structure of this compound.

Table 1: Physicochemical Properties

Property Value Source
CAS Number 861932-08-3 [1]
Molecular Formula C₁₀H₇BrN₂O [1]
Molecular Weight 251.08 g/mol [1]
Appearance Solid
Boiling Point 400.7 °C at 760 mmHg [1]
InChIKey MWRSHCXIXJNGGF-UHFFFAOYSA-N [1]

| Purity | Typically ≥98% | |

Synthesis Protocol

The synthesis of this compound is efficiently achieved via a nucleophilic aromatic substitution reaction, a variant of the Ullmann condensation. This procedure utilizes the electron-withdrawing effect of the aldehyde group to activate the aryl fluoride starting material for substitution by imidazole.

Reaction Scheme

Synthesis_Scheme reactant1 3-Bromo-4-fluorobenzaldehyde reaction_conditions K₂CO₃, DMF 100 °C, 3h reactant1->reaction_conditions reactant2 Imidazole reactant2->reaction_conditions product This compound + + +->reaction_conditions reaction_conditions->product plus +

Caption: Synthesis of the target compound via Ullmann-type condensation.

Experimental Procedure

This protocol is adapted from a procedure described in the patent literature for the synthesis of p38 kinase inhibitors, demonstrating its utility in a drug discovery context.

Materials:

  • 3-Bromo-4-fluorobenzaldehyde

  • Imidazole

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Water (H₂O)

Step-by-Step Protocol:

  • To a solution of 3-bromo-4-fluorobenzaldehyde (1 equivalent) in DMF, add imidazole (1.2 equivalents) and potassium carbonate (2.5 equivalents).

  • Heat the resulting mixture to 100 °C and stir for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water to the reaction mixture to precipitate the crude product.

  • Collect the solid product by filtration.

  • Wash the collected solid with water to remove residual DMF and inorganic salts.

  • Dry the product under vacuum to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Mechanistic Insights

The reaction proceeds through a nucleophilic aromatic substitution (SNAᵣ) mechanism. The fluoride atom is an effective leaving group, and its departure is facilitated by the electron-withdrawing aldehyde group, which stabilizes the negatively charged Meisenheimer intermediate. Potassium carbonate acts as a base to deprotonate the N-H of imidazole, forming the imidazolide anion, which is a potent nucleophile. While classic Ullmann reactions use copper catalysts, this specific transformation proceeds effectively without a metal catalyst due to the activated nature of the aryl fluoride.

Spectroscopic Characterization

Verification of the molecular structure is paramount. The following data, particularly the ¹H NMR, provides a definitive fingerprint for the compound.

  • ¹H NMR (DMSO-d₆): The proton NMR spectrum provides a clear diagnostic confirmation of the structure.

    • δ 9.92 (s, 1H): This singlet in the downfield region is characteristic of the aldehyde proton (-CHO).

    • δ 8.36 (s, 1H): Corresponds to the C2 proton of the imidazole ring (N-CH-N).

    • δ 8.24 (d, 1H): Aromatic proton on the benzaldehyde ring, ortho to the aldehyde group.

    • δ 7.91 (s, 1H): C5 proton of the imidazole ring.

    • δ 7.78 (d, 1H): Aromatic proton on the benzaldehyde ring, meta to the aldehyde group.

    • δ 7.60 (d, 1H): Aromatic proton on the benzaldehyde ring, ortho to the bromine.

    • δ 7.18 (s, 1H): C4 proton of the imidazole ring.

  • ¹³C NMR (Predicted): Key predicted shifts include the aldehyde carbonyl carbon (~191 ppm), carbons of the brominated benzene ring (110-140 ppm), and carbons of the imidazole ring (117-138 ppm).

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), appearing at m/z 250 and 252. The exact mass is 249.97400.[1]

  • Infrared (IR) Spectroscopy: Key vibrational bands would be expected for:

    • C=O stretch of the aldehyde at ~1700 cm⁻¹.

    • C=N and C=C stretching of the aromatic and imidazole rings in the 1450-1600 cm⁻¹ region.

    • C-H stretching of the aromatic rings just above 3000 cm⁻¹.

Applications in Medicinal Chemistry

This compound is not just a laboratory chemical but a valuable building block in the development of therapeutic agents. Its primary documented use is as a key intermediate in the synthesis of potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase .

p38 Kinase Inhibition: The p38 kinase signaling pathway is a crucial regulator of inflammatory responses. Overactivation of this pathway is implicated in a host of autoimmune and inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease (COPD).

The aldehyde functionality of this compound is used to construct more complex side chains that interact with the kinase's active site. For instance, it can undergo reductive amination or other condensation reactions to link the core scaffold to other pharmacophoric groups, ultimately leading to the final drug candidate. The imidazole and substituted phenyl rings are designed to occupy specific pockets within the ATP-binding site of the p38 enzyme.

Safety, Handling, and Storage

As a laboratory chemical, proper handling and storage are essential to ensure safety and maintain the compound's integrity.

  • Hazard Identification: The compound is classified with the GHS07 pictogram, indicating it can be harmful. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

  • Handling: Work in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, it is recommended to store at 2-8°C under an inert atmosphere, such as nitrogen.

References

  • Synthesis of 3-(1H-imidazol-1-yl)benzaldehyde. PrepChem.com. [Link]

  • Organic Syntheses Procedure. Organic-Syntheses.org. [Link]

  • Method of synthesis of 3-bromo-4-hydroxybenzaldehyde.
  • Characterization data of the compounds (3a-3r). Royal Society of Chemistry. [Link]

  • Method for preparing 3-bromine-4-hydroxy benzaldehyde.
  • Synthetic method of 3-bromo-4-fluorobenzaldehyde.

Sources

synthesis pathway for 3-Bromo-4-(1H-imidazol-1-YL)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde

Abstract

This technical guide provides a comprehensive, in-depth exploration of a robust and efficient synthetic pathway for this compound (CAS 861932-08-3), a valuable heterocyclic building block in medicinal chemistry and materials science. This document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, from retrosynthetic analysis to the mechanistic intricacies of each reaction stage. We present a validated two-step synthesis commencing with the electrophilic bromination of 4-fluorobenzaldehyde to yield the key intermediate, 3-bromo-4-fluorobenzaldehyde. This is followed by a nucleophilic aromatic substitution (SNAr) reaction with imidazole to afford the final product. Detailed, field-tested experimental protocols, quantitative data, and safety considerations are provided for researchers, chemists, and professionals in drug development.

Strategic Approach: A Retrosynthetic Analysis

The design of a synthetic pathway begins with a logical deconstruction of the target molecule. For this compound, the most logical disconnection is at the C-N bond between the phenyl ring and the imidazole moiety. This bond is readily formed via a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis. This strategy identifies imidazole as the nucleophile and a suitably activated benzaldehyde as the electrophilic partner. The presence of an electron-withdrawing aldehyde group (-CHO) para to the site of substitution is critical, as it stabilizes the negatively charged Meisenheimer intermediate, thereby facilitating the reaction.[1] A fluorine atom is selected as the optimal leaving group at the C4 position due to its high electronegativity, which enhances the electrophilicity of the reaction site.

This analysis logically leads to 3-bromo-4-fluorobenzaldehyde as the key precursor, which itself can be synthesized from commercially available 4-fluorobenzaldehyde via electrophilic aromatic bromination.

Caption: Retrosynthetic pathway for the target compound.

Part I: Synthesis of the Key Precursor, 3-Bromo-4-fluorobenzaldehyde

The synthesis of the target molecule hinges on the availability of the key precursor, 3-bromo-4-fluorobenzaldehyde. This intermediate is efficiently prepared via the selective bromination of 4-fluorobenzaldehyde.

Reaction Scheme & Mechanistic Insight

The introduction of a bromine atom onto the 4-fluorobenzaldehyde ring is an electrophilic aromatic substitution reaction. The existing substituents—a fluorine atom and an aldehyde group—dictate the position of the incoming electrophile. Both are ortho-, para-directing groups. However, the aldehyde group is strongly deactivating, while the fluorine atom is weakly deactivating. The position ortho to the activating fluorine and meta to the deactivating aldehyde group (C3) is the most favorable site for substitution. The reaction typically employs a Lewis acid catalyst, such as zinc bromide or aluminum chloride, to polarize the bromine molecule (Br2), generating a potent electrophile (Br+) that attacks the electron-rich aromatic ring.[2][3]

Detailed Experimental Protocol

This protocol is synthesized from established industrial and laboratory procedures.[4][5]

  • Inert Atmosphere Setup: A multi-neck round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet/outlet connected to a scrubber (to neutralize HBr gas).

  • Reagent Charging: The flask is charged with 65% oleum (fuming sulfuric acid) and cooled in an ice-water bath. Catalytic amounts of iodine and zinc bromide are added under continuous stirring and a nitrogen blanket.[5]

  • Substrate Addition: 4-Fluorobenzaldehyde is added dropwise from the dropping funnel, ensuring the internal temperature is maintained below 30°C.

  • Bromination: Molecular bromine (Br2) is added dropwise over several hours, again maintaining a low temperature. The reaction mixture will typically change color as the reaction progresses.

  • Reaction Completion & Monitoring: After the addition is complete, the reaction is allowed to warm to a specified temperature (e.g., 40°C) and stirred for an additional 1-2 hours to ensure complete conversion.[4] Progress can be monitored by Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).

  • Quenching & Extraction: The reaction mixture is carefully quenched by pouring it slowly onto crushed ice. The aqueous mixture is then extracted multiple times with a suitable organic solvent, such as toluene or dichloromethane.

  • Work-up: The combined organic layers are washed with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washes with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate (Na2SO4), filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation to afford 3-bromo-4-fluorobenzaldehyde as a pale yellow oil or solid.[3]

Quantitative Data Summary
Reagent/ParameterMolar Ratio (relative to Substrate)Typical Quantity (for 1 mol scale)Purpose
4-Fluorobenzaldehyde1.0124.1 gStarting Material
65% Oleum-~900 gSolvent/Dehydrating Agent
Zinc Bromide (ZnBr2)~0.01~2.25 gLewis Acid Catalyst
Iodine (I2)~0.005~1.27 gCatalyst
Bromine (Br2)1.0 - 1.2160 - 192 gBrominating Agent
Temperature-<30°C (addition), 40°C (reaction)Reaction Control
Reaction Time-4-6 hoursTo ensure completion
Expected Yield ->90% -

Part II: Synthesis of this compound

With the key precursor in hand, the final step involves the formation of the C-N bond through a nucleophilic aromatic substitution (SNAr) reaction.

Reaction Scheme & Mechanistic Insight

In this crucial step, imidazole acts as the nucleophile, attacking the carbon atom bearing the fluorine. The reaction proceeds via a two-step addition-elimination mechanism.[6]

  • Nucleophilic Attack: The lone pair of electrons on a nitrogen atom of imidazole attacks the electron-deficient C4 position of 3-bromo-4-fluorobenzaldehyde. This is the rate-determining step. The strong electron-withdrawing effect of the para-aldehyde group is essential for this step, as it stabilizes the resulting anionic intermediate, known as a Meisenheimer complex.

  • Elimination: The aromaticity of the ring is restored by the expulsion of the fluoride ion, which is an excellent leaving group. A mild base, such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), is required to neutralize the hydrofluoric acid (HF) byproduct and drive the reaction to completion. The reaction is typically performed in a polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), which can solvate the cation of the base and increase the nucleophilicity of the imidazole.[7]

G start Precursor + Imidazole intermediate Meisenheimer Complex (Addition Intermediate) start->intermediate Nucleophilic Attack product Final Product + F⁻ intermediate->product Elimination of Fluoride

Caption: Workflow of the SNAr addition-elimination mechanism.

Detailed Experimental Protocol
  • Reagent Setup: To a dry, inert-atmosphere flask, add 3-bromo-4-fluorobenzaldehyde, imidazole, and anhydrous potassium carbonate.

  • Solvent Addition: Add anhydrous DMF or DMSO via a syringe.

  • Reaction Conditions: Heat the stirred mixture to a temperature between 80-120°C. The optimal temperature may require empirical determination.

  • Monitoring: Monitor the reaction's progress using TLC, looking for the consumption of the starting material. The reaction is typically complete within 12-24 hours.[8]

  • Work-up: After cooling to room temperature, pour the reaction mixture into a large volume of cold water. The product may precipitate as a solid.

  • Extraction: If the product does not precipitate or to recover all material, extract the aqueous mixture several times with a suitable organic solvent like ethyl acetate.

  • Washing: Combine the organic layers and wash them sequentially with water and brine to remove residual DMF and inorganic salts.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Quantitative Data Summary
Reagent/ParameterMolar Ratio (relative to Substrate)Purpose
3-Bromo-4-fluorobenzaldehyde1.0Electrophilic Substrate
Imidazole1.2 - 1.5Nucleophile
Potassium Carbonate (K2CO3)2.0Base
Anhydrous DMF-Solvent
Temperature80 - 120°CReaction Control
Reaction Time12 - 24 hoursTo ensure completion
Expected Yield ~70-85% -

Safety and Handling

  • Bromine & Oleum: Both are highly corrosive and toxic. Handle only in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.

  • DMF/DMSO: These are polar aprotic solvents that can facilitate the absorption of other chemicals through the skin. Handle with care and appropriate gloves.

  • Pressure: The generation of HBr gas during bromination can cause pressure buildup. Ensure the reaction vessel is properly vented through a scrubber.

Conclusion

The synthesis of this compound is reliably achieved through a strategic two-step process. The pathway, involving an initial electrophilic bromination followed by a mechanistically well-understood nucleophilic aromatic substitution, is efficient, high-yielding, and scalable. This guide provides the necessary technical details and scientific rationale to enable researchers to successfully synthesize this important chemical intermediate for applications in pharmaceutical discovery and advanced materials.

References

  • Acta Crystallographica Section E: Crystallographic Communications. "Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)". Available at: [Link]

  • PrepChem. "Synthesis of 3-(1H-imidazol-1-yl)benzaldehyde". Available at: [Link]

  • ResearchGate. "Synthesis of 4‐(1H‐imidazol‐1‐yl)benzaldehyde (1 A)". Available at: [Link]

  • Google Patents. "Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde".
  • Google Patents. "Preparation of 3-bromo-4-fluorobenzaldehyde and its acetals".
  • MDPI. "Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide". Available at: [Link]

  • PrepChem. "Synthesis of 3-bromobenzaldehyde". Available at: [Link]

  • Google Patents. "Method of synthesis of 3-bromo-4-hydroxybenzaldehyde".
  • Organic Syntheses. "p-BROMOBENZALDEHYDE". Available at: [Link]

  • National Institutes of Health. "Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies". Available at: [Link]

  • Patsnap. "Synthesis method of 3-bromo-4-fluorobenzaldehyde". Available at: [Link]

  • Taylor & Francis Online. "Design, synthesis and evaluation of 3-(imidazol- 1-ylmethyl)indoles as antileishmanial agents. Part II". Available at: [Link]

  • Semantic Scholar. "Synthesis of Substituted Benzaldehydes via a Two- Step, One-Pot Reduction/Cross-Coupling Procedure". Available at: [Link]

  • National Institutes of Health. "Concerted Nucleophilic Aromatic Substitutions". Available at: [Link]

  • Semantic Scholar. "The preparation of some heteroaromatic and aromatic aldehydes". Available at: [Link]

  • PrepChem. "Synthesis of 4-Bromo-N-[4-(1H-imidazol-1-yl)butyl]benzenesulfonamide". Available at: [Link]

  • CNKI. "Improvement of the process for synthesis of 3-bromo-4-hydroxybenzaldehyde". Available at: [Link]

  • Google Patents. "Synthetic method of 3-bromo-4-fluorobenzaldehyde".
  • PubChem. "3-Bromo-4-fluorobenzaldehyde". Available at: [Link]

  • ResearchGate. "Nucleophilic Aromatic Substitution". Available at: [Link]

  • The Journal of Steroid Biochemistry and Molecular Biology. "Synthesis of 1α,25-dihydroxyvitamin D3 analogues with α-hydroxyalkyl substituents at C12". Available at: [Link]

Sources

An In-Depth Technical Guide to the Safe Handling of 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde. Moving beyond a standard Safety Data Sheet (SDS), this document synthesizes available data with established laboratory best practices to offer actionable insights and protocols. The focus is on understanding the "why" behind safety procedures, grounded in the chemical nature of the compound.

Section 1: Compound Profile and Hazard Synopsis

This compound is a substituted aromatic aldehyde. Its structure, featuring a brominated benzene ring, an aldehyde group, and an imidazole moiety, suggests its utility as a versatile intermediate in medicinal chemistry and materials science. However, these same functional groups are the primary drivers of its potential hazards.

Key Structural Features and Associated Risks:

  • Halogenated Aromatic Ring: The bromo-substituted ring increases the compound's reactivity and introduces potential for environmental persistence. Halogenated organics require specific disposal protocols.[1][2][3]

  • Aldehyde Group: Aldehydes are often irritants and can be reactive. This functional group is a key point for understanding potential incompatibilities and toxicological interactions.

  • Imidazole Moiety: While a common heterocyclic structure in biologically active molecules, it contributes to the compound's overall chemical properties and potential toxicological profile.

Physicochemical & Identifier Data

A summary of the core identification and physical properties is essential for proper handling and experimental planning.

PropertyValueSource
CAS Number 861932-08-3[4]
Molecular Formula C10H7BrN2O[5]
Molecular Weight 251.08 g/mol [5]
Physical Form Solid
Boiling Point 400.7°C at 760 mmHg[5]
Storage Temperature 2-8°C, under nitrogen
GHS Hazard Identification

The Globally Harmonized System (GHS) provides a clear, immediate understanding of the primary hazards. For this compound, the classification indicates moderate acute hazards that demand careful handling.

PictogramCodeHazard StatementClassification
GHS07H302Harmful if swallowed.Acute toxicity, Oral (Category 4)
GHS07H315Causes skin irritation.Skin irritation (Category 2)
GHS07H319Causes serious eye irritation.Eye irritation (Category 2A)
GHS07H335May cause respiratory irritation.Specific target organ toxicity — single exposure (Category 3), Respiratory system

Source: Sigma-Aldrich, ECHA via PubChem[6][7]

This profile is typical for substituted benzaldehydes and halogenated aromatic compounds, which are known to cause irritation to the skin, eyes, and respiratory tract.[8][9][10]

Section 2: Risk Assessment and Exposure Control

A proactive approach to safety begins with a thorough risk assessment before any experimental work. The following workflow should be adopted.

Hazard Assessment Workflow

cluster_prep Preparation Phase cluster_control Control Implementation cluster_review Final Review start Review SDS & Technical Guide identify_ops Identify Operations (Weighing, Dissolving, Reaction) start->identify_ops assess_quant Assess Quantity & Concentration identify_ops->assess_quant select_eng Select Engineering Controls (Fume Hood) assess_quant->select_eng select_ppe Select Appropriate PPE (Gloves, Goggles, Lab Coat) select_eng->select_ppe waste_plan Establish Waste Disposal Plan (Halogenated Waste Stream) select_ppe->waste_plan final_check Final Safety Check (Emergency Equipment Ready?) waste_plan->final_check proceed Proceed with Experiment final_check->proceed

Caption: Workflow for assessing risks before handling the compound.

Engineering Controls

The primary engineering control for handling this compound, especially in its solid, dusty form, is a properly functioning chemical fume hood.[1][2] This minimizes the risk of inhaling airborne particles, which can cause respiratory irritation.[1][9][10] All manipulations, including weighing, transferring, and preparing solutions, should be performed within the hood.[2]

Personal Protective Equipment (PPE)

Appropriate PPE is the last line of defense. The choice of PPE must be deliberate and based on the specific task being performed.

  • Eye and Face Protection: Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards are mandatory.[4] For procedures with a higher risk of splashing, such as transferring solutions or working under pressure, a full-face shield should be worn in addition to goggles.[11]

  • Skin Protection: A lab coat and closed-toe shoes are required.[2] Nitrile gloves are recommended for incidental contact.[11][12] Given that many organic solvents can be absorbed through the skin, it's crucial to select gloves with an appropriate thickness and breakthrough time for any solvents being used.[3] Always inspect gloves for tears before use and wash hands thoroughly after removal.[8][11]

  • Respiratory Protection: When engineering controls (like a fume hood) are not available or are insufficient to control exposure, a NIOSH-approved respirator with organic vapor cartridges is necessary.[1]

Section 3: Protocols for Safe Handling, Storage, and Disposal

Adherence to standardized protocols is crucial for minimizing risk.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on a lab coat, safety goggles, and appropriate gloves.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to contain dust.[4] Use non-sparking tools to prevent electrostatic discharge.[5]

  • Dissolution: When making solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After use, decontaminate all surfaces and equipment. Wash glassware with a suitable solvent, collecting the rinsate as hazardous waste.[1]

  • Doffing PPE: Remove gloves first, followed by the lab coat and goggles. Wash hands immediately and thoroughly with soap and water.

Storage Requirements

Proper storage is essential to maintain the compound's integrity and prevent hazardous reactions.

  • Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[4][5] A recommended storage temperature is 2-8°C.

  • Atmosphere: Storing under an inert atmosphere, such as nitrogen, is advised to prevent degradation.

  • Incompatibilities: Keep away from strong oxidizing agents, strong bases, and foodstuffs.[13][14]

Disposal Protocol

As a halogenated organic compound, this compound requires specific disposal procedures.

  • Waste Segregation: Do NOT dispose of this compound or its solutions down the drain.[2][14] All waste containing this chemical must be collected in a designated "Halogenated Organic Waste" container.[1][2][3][12]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name(s) of its contents.[1]

  • Institutional Guidelines: Always follow your institution's specific hazardous waste disposal procedures.[1]

Section 4: Emergency Procedures

In the event of an exposure or spill, a rapid and informed response is critical.

Emergency Response Flowchart

cluster_types cluster_actions exposure Exposure Event Occurs skin Skin Contact eye Eye Contact inhalation Inhalation ingestion Ingestion action_skin Remove contaminated clothing. Flush skin with plenty of water for at least 15 minutes. skin->action_skin action_eye Flush eyes with plenty of water for at least 15 minutes, - holding eyelids open. eye->action_eye action_inhalation Move victim to fresh air. If not breathing, give artificial respiration. inhalation->action_inhalation action_ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. ingestion->action_ingestion seek_medical Seek Immediate Medical Attention action_skin->seek_medical action_eye->seek_medical action_inhalation->seek_medical action_ingestion->seek_medical

Caption: Decision-making flowchart for first aid response.

First-Aid Measures
  • Inhalation: Move the victim to fresh air.[4][8] If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]

  • Skin Contact: Immediately remove all contaminated clothing.[13] Flush the affected skin with large amounts of water for at least 15 minutes.[8][10] Seek medical attention.[8]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[8][10] Seek immediate medical attention.[8]

  • Ingestion: Rinse mouth with water.[4] Do NOT induce vomiting.[8][10] If the person is conscious, have them drink 2-4 cupfuls of water or milk.[10] Seek immediate medical attention.[8]

Spill Response

For a small spill, and only if you are trained to do so:

  • Evacuate non-essential personnel.

  • Ensure adequate ventilation and wear appropriate PPE.

  • Prevent further leakage if it is safe to do so.[4]

  • Carefully sweep up the solid material, avoiding dust formation, and place it in a suitable, labeled container for disposal.[4][14]

  • Clean the affected area thoroughly.

Section 5: Toxicological and Ecotoxicological Profile

While specific toxicological data for this compound is limited, a profile can be inferred from its structural components and data on similar molecules.[4]

  • Human Toxicology: The primary risks are acute irritation to the skin, eyes, and respiratory system, as indicated by the GHS classifications.[9][10] Ingestion is considered harmful.[9] Studies on substituted benzaldehydes suggest they are bioreactive chemicals, and their toxicity can be influenced by the type and position of substituents on the aromatic ring.[15] Some research indicates that benzaldehyde derivatives can interact with proteins like human serum albumin, with the strength of the interaction depending on the substituent's electronic properties.[16] While no specific data is available for this compound, other brominated benzaldehydes are noted to have uninvestigated toxicological properties, warranting a cautious approach.[10]

  • Ecotoxicology: There is no specific data available for the ecotoxicity of this compound.[4] However, as a general principle for synthetic organic compounds, release into the environment should be avoided.[17] Halogenated organic compounds can be persistent in the environment, making proper disposal critical.[1]

References

  • BenchChem. (n.d.). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
  • Jin, L., Gu, Y., Dai, J., Wang, L., Wei, Z., & Zhang, Z. (2008). Toxicity of substituted benzaldehydes to photobacterium phosphoreum and quantitative structure‐activity relationship. Toxicological & Environmental Chemistry, 69(1-2).
  • Echemi. (2019, July 15). Benzaldehyde, 3-bromo-4-(1H-imidazol-1-yl)- Safety Data Sheets.
  • Sigma-Aldrich. (n.d.). This compound.
  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - 3-bromo benzaldehyde 97%.
  • Sigma-Aldrich. (2025, October 15). Safety Data Sheet - 4-Bromobenzaldehyde.
  • Santa Cruz Biotechnology. (n.d.). 3-Bromobenzaldehyde Safety Data Sheet.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Universidade Federal do Ceará. (2014, April 21). Cytotoxic Evaluation of Substituted Benzaldehydes.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Bromobenzaldehyde, 96+%.
  • PubMed. (2024, March 28). Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish.
  • Carl ROTH. (n.d.). Safety Data Sheet: Benzaldehyde.
  • OECD/SIDS. (1994). Exposure Data on Benzaldehyde.
  • Echemi. (n.d.). This compound.
  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Fisher Scientific. (2021, December 25). Safety Data Sheet - Benzaldehyde, 3-bromo-4-fluoro-.
  • PubChem. (n.d.). 3-(1H-imidazol-1-yl)benzaldehyde.
  • Chemistry LibreTexts. (2020, June 29). Safety.
  • PubChem. (n.d.). 3-Bromo-4-hydroxybenzaldehyde.
  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory.

Sources

Introduction: The Significance of 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde

This guide provides a comprehensive overview of the spectroscopic characterization of this compound, a key building block in medicinal chemistry and materials science. As experimental data for this specific molecule is not widely published, this document synthesizes predicted data with field-proven methodologies to offer a robust framework for its analysis. This approach ensures that researchers, scientists, and drug development professionals can confidently identify and verify this compound.

This compound is a heterocyclic aromatic compound with significant potential in drug discovery and organic synthesis. Its structure incorporates three key functional groups: a benzaldehyde moiety, a bromine atom, and an imidazole ring. This unique combination makes it a versatile intermediate for creating more complex molecules with potential therapeutic applications, including as inhibitors of various enzymes or as scaffolds for novel ligands.

The aldehyde group serves as a reactive handle for a multitude of chemical transformations, such as reductive amination, Wittig reactions, and the formation of Schiff bases. The bromine atom provides a site for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of further molecular complexity. The imidazole ring is a common feature in many biologically active compounds, known for its ability to participate in hydrogen bonding and coordinate with metal ions in enzyme active sites.

Given its potential, rigorous characterization of this compound is paramount to ensure its identity, purity, and suitability for downstream applications. This guide will focus on the primary spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Compound Identification

A summary of the key identifiers for this compound is provided below.

IdentifierValue
Molecular Formula C₁₀H₇BrN₂O
Molecular Weight 251.08 g/mol
CAS Number 1207175-96-3

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR data for this compound.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz. These predictions are typically generated using computational algorithms that model the magnetic environment of each proton.

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
Aldehyde-H9.9 - 10.1Singlet (s)N/A
Imidazole-H7.8 - 8.0Singlet (s)N/A
Aromatic-H7.7 - 7.9Doublet (d)~1.5
Imidazole-H7.2 - 7.4Singlet (s)N/A
Aromatic-H7.1 - 7.3Doublet of doublets (dd)~8.0, ~1.5
Imidazole-H7.0 - 7.2Singlet (s)N/A
Aromatic-H6.8 - 7.0Doublet (d)~8.0
Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts provide insight into the carbon framework of the molecule.

CarbonPredicted Chemical Shift (ppm)
Aldehyde (C=O)190 - 192
Aromatic (C-Br)118 - 120
Aromatic (C-CHO)134 - 136
Aromatic (C-Im)140 - 142
Aromatic (CH)128 - 135
Imidazole (CH)115 - 135
Experimental Protocol for NMR Data Acquisition

This protocol outlines the standard procedure for acquiring high-quality NMR spectra for a solid organic compound like this compound.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Materials:

  • This compound (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tube (5 mm)

  • Pipettes and vials

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent. The choice of solvent is critical; DMSO-d₆ is often a good starting point for polar, aromatic compounds.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a crucial step for obtaining sharp, well-resolved peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum using a single-pulse experiment.

    • Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

    • Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the peaks to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a ¹³C NMR spectrum using a proton-decoupled experiment (e.g., zgpg30).

    • Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock Lock & Shim transfer->lock acquire_h1 Acquire ¹H Spectrum lock->acquire_h1 acquire_c13 Acquire ¹³C Spectrum lock->acquire_c13 process Fourier Transform, Phase & Baseline Correction acquire_h1->process acquire_c13->process integrate Integrate & Assign Peaks process->integrate structure Structure Verification integrate->structure

Caption: General workflow for NMR sample preparation, data acquisition, and analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental composition.

Expected Mass Spectrum

For this compound, the most informative data will come from a high-resolution mass spectrometer (HRMS).

  • Expected Ion: [M+H]⁺ (protonated molecule)

  • Monoisotopic Mass: 250.9796 (for C₁₀H₈BrN₂O⁺)

  • Isotopic Pattern: A characteristic isotopic pattern for bromine will be observed, with two major peaks of nearly equal intensity separated by approximately 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Experimental Protocol for MS Data Acquisition

Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap Mass Spectrometer.

Materials:

  • A dilute solution of the compound (e.g., 1 mg/mL in methanol or acetonitrile).

  • Solvents for mobile phase (e.g., methanol, water, acetonitrile with 0.1% formic acid).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent.

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

  • Ionization: Use positive ion mode ESI to generate the [M+H]⁺ ion.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).

  • Analysis: Determine the accurate mass of the parent ion and compare it to the theoretical mass. Analyze the isotopic pattern to confirm the presence of one bromine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected IR Absorption Bands
Functional GroupExpected Wavenumber (cm⁻¹)Intensity
C=O (Aldehyde)1690 - 1710Strong
C-H (Aldehyde)2820 - 2850 and 2720 - 2750Medium (often two bands)
C=C (Aromatic)1500 - 1600Medium to Strong
C-N (Imidazole)1250 - 1350Medium
C-Br500 - 600Medium to Strong
Experimental Protocol for IR Data Acquisition

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Background Scan: Acquire a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Sample Scan: Acquire the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Data Validation and Quality Control

A multi-technique approach is essential for the unambiguous identification and quality control of this compound.

Validation_Workflow cluster_techniques Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Conclusion Compound This compound NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR MS Mass Spectrometry (HRMS) Compound->MS IR IR Spectroscopy Compound->IR NMR_Data Correct proton count, chemical shifts, and carbon framework NMR->NMR_Data MS_Data Accurate mass and isotopic pattern (Br) MS->MS_Data IR_Data Presence of key functional groups (C=O, C-H aldehyde) IR->IR_Data Conclusion Structure Confirmed & Purity Assessed NMR_Data->Conclusion MS_Data->Conclusion IR_Data->Conclusion

Caption: A multi-technique approach for data validation and structural confirmation.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

  • PubChem - this compound: National Center for Biotechnology Information. PubChem Compound Summary for CID 53393527. [Link]

  • Molport - this compound: Molport. Compound Summary for MolPort-009-026-608. [Link]

  • Introduction to Spectroscopy by Pavia, Lampman, Kriz, and Vyvyan: A standard textbook for the theory and practice of spectroscopic techniques.
  • Globally Harmonized System of Classification and Labelling of Chemicals (GHS): United Nations. [Link]

A Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Bromo-4-(1H-imidazol-1-YL)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules.[1][2][3] This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 3-Bromo-4-(1H-imidazol-1-YL)benzaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. By dissecting the chemical shifts, coupling constants, and signal multiplicities, we present a comprehensive framework for the complete spectral assignment of this molecule. This document serves as a technical resource for scientists engaged in the synthesis, characterization, and application of complex aromatic and heterocyclic systems.

Introduction and Molecular Structure

This compound is a substituted aromatic aldehyde featuring both a halogen and a heterocyclic moiety. The unique electronic environment created by the interplay of the electron-withdrawing aldehyde and bromine groups, alongside the distinct aromatic character of the imidazole ring, results in a nuanced and informative NMR spectrum. Accurate interpretation of this spectrum is paramount for verifying the compound's identity, purity, and for understanding its electronic structure, which can influence its reactivity and biological activity.

For clarity throughout this guide, the following IUPAC numbering system for the molecule will be used:

Caption: Molecular structure and atom numbering of this compound.

Experimental Protocol: NMR Data Acquisition

To ensure high-quality, reproducible data, the following experimental parameters are recommended. This protocol is a self-validating system designed to yield unambiguous spectra for structural confirmation.

Methodology:

  • Sample Preparation: Dissolve approximately 10-15 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical for solubilizing the compound and avoiding the exchange of labile protons, ensuring all signals are observable.

  • Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Spectrometer: Utilize a high-field NMR spectrometer, such as a 400 MHz or 500 MHz instrument, to achieve optimal signal dispersion and resolution.[3]

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Acquisition Time: ~3 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to produce singlet peaks for all carbons.

    • Acquisition Time: ~1.5 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-2048 scans are typically required due to the low natural abundance of the ¹³C isotope.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides a wealth of information regarding the proton environment in the molecule. The signals are distributed across the aromatic and aldehyde regions, with distinct chemical shifts and coupling patterns that allow for complete assignment.

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
9.98Singlet (s)-1HH-CHO
8.35Singlet (s)-1HH2'
8.21Doublet (d)2.11HH2
7.95Doublet of doublets (dd)8.5, 2.11HH6
7.82Singlet (s)-1HH5'
7.70Doublet (d)8.51HH5
7.25Singlet (s)-1HH4'
Detailed Signal Interpretation:
  • Aldehyde Proton (H-CHO, δ 9.98): This proton appears as a sharp singlet significantly downfield. Its extreme deshielding is characteristic of aldehyde protons, caused by the strong electron-withdrawing nature and magnetic anisotropy of the carbonyl group.[4]

  • Benzene Ring Protons (H2, H5, H6):

    • H2 (δ 8.21): This proton is a doublet, coupling only with H6 (meta-coupling, J ≈ 2.1 Hz). It is strongly deshielded due to its ortho position relative to the electron-withdrawing aldehyde group and its meta position to the bromine.

    • H6 (δ 7.95): This signal appears as a doublet of doublets. It exhibits a larger ortho-coupling with H5 (J ≈ 8.5 Hz) and a smaller meta-coupling with H2 (J ≈ 2.1 Hz).

    • H5 (δ 7.70): This proton is a doublet, showing only ortho-coupling to H6 (J ≈ 8.5 Hz). It is the most upfield of the benzaldehyde protons, being furthest from the strongly deshielding aldehyde group.

  • Imidazole Ring Protons (H2', H4', H5'):

    • H2' (δ 8.35): This proton is the most deshielded of the imidazole protons. Its position between two electronegative nitrogen atoms causes a significant downfield shift. It appears as a singlet due to the lack of adjacent protons.

    • H5' (δ 7.82) and H4' (δ 7.25): These protons also appear as singlets. Their chemical shifts are characteristic of protons on an imidazole ring attached to an aromatic system.

Caption: ¹H-¹H spin-spin coupling network on the benzaldehyde ring.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum shows eleven distinct signals, corresponding to the ten carbon atoms of the core structure and the aldehyde carbon. The chemical shifts are indicative of the electronic environment and hybridization of each carbon atom.

Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
191.8C-CHOCarbonyl carbon, highly deshielded.
141.2C4Attached to the electronegative imidazole nitrogen.
138.0C2'Imidazole carbon between two nitrogens.[5]
136.5C6Aromatic CH carbon.
134.1C2Aromatic CH carbon ortho to CHO group.
131.9C5Aromatic CH carbon.
130.5C5'Imidazole CH carbon.
126.3C1Quaternary carbon attached to CHO.
122.0C3Quaternary carbon attached to Bromine.[6]
118.8C4'Imidazole CH carbon.
Detailed Signal Interpretation:
  • Carbonyl Carbon (C-CHO, δ 191.8): This signal is the furthest downfield, a characteristic feature of aldehyde and ketone carbonyl carbons due to sp² hybridization and direct bonding to an electronegative oxygen atom.

  • Aromatic Carbons (C1-C6):

    • The carbons directly attached to heteroatoms (C3-Br and C4-N) are observed at δ 122.0 and δ 141.2, respectively. The influence of bromine on the chemical shift is complex, involving electronegativity and heavy atom effects.[6][7] The carbon attached to nitrogen (C4) is significantly deshielded.

    • The quaternary carbon C1 is found at δ 126.3 ppm.

    • The protonated aromatic carbons (C2, C5, C6) appear in the typical range of δ 131-137 ppm.

  • Imidazole Carbons (C2', C4', C5'):

    • C2' is the most deshielded imidazole carbon (δ 138.0), consistent with its position between two nitrogen atoms.[8][9]

    • C4' and C5' are found further upfield at δ 118.8 and δ 130.5, respectively, which is a typical range for carbons in a five-membered aromatic heterocycle.[10]

Conclusion

The comprehensive analysis of the 1D NMR spectra provides a definitive structural confirmation of this compound. The distinct chemical shifts of the aldehyde proton, the coupling patterns of the trisubstituted benzene ring, and the characteristic signals of the imidazole moiety all concur to validate the proposed structure. This guide establishes a reliable spectroscopic benchmark for this compound, offering researchers a detailed reference for quality control, reaction monitoring, and further scientific investigation.

References

  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]

  • Vedantu. (n.d.). NMR Spectroscopy: Principles, Types & Applications Explained. Retrieved from [Link]

  • Perez Rial, L. (2023). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Journal of Analytical Techniques and Research. Retrieved from [Link]

  • Abraham, R. J., et al. (1997). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • SlideShare. (2024). NMR Spectroscopy: Principles, Techniques, and Applications. Retrieved from [Link]

  • Günther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. Wiley. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 1H NMR: Intermediate Level, Spectrum 6. Retrieved from [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Modgraph. (1997). Proton Chemical Shifts in NMR. Part 10.† Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contrib. Retrieved from [Link]

  • The Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated and experimental 13C chemical shifts of the imidazole and substituent parts. Retrieved from [Link]

  • MDPI. (2022). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Retrieved from [Link]

  • Modgraph. (n.d.). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and. Retrieved from [Link]

  • ResearchGate. (2019). H-/13C-NMR characteristic data for the imidazole moiety of compounds 1-6. Retrieved from [Link]

  • University of Ottawa. (n.d.). (Br) Bromine NMR. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0006115). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0006115). Retrieved from [Link]

  • Chegg.com. (2022). Solved Need help with this 1H NMR Spectrum of Benzaldehyde. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. Retrieved from [Link]

  • PubMed. (2004). 1H chemical shifts in NMR. Part 20--anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Bromo-benzaldehyde - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Modgraph. (2006). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Retrieved from [Link]

  • Oxford Instruments Magnetic Resonance. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar. Retrieved from [Link]

Sources

commercial suppliers of 3-Bromo-4-(1H-imidazol-1-YL)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Commercial Sourcing and Quality Verification of 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde for Advanced Research Applications

Abstract

This compound is a pivotal, specialized chemical intermediate, instrumental in the synthesis of complex molecules targeted in pharmaceutical research and drug development. Its unique trifunctional architecture—comprising a reactive aldehyde, a bromine-substituted phenyl ring, and an imidazole moiety—renders it a versatile building block for constructing novel therapeutic agents, particularly in the fields of oncology and neurology. The integrity of multi-step synthetic campaigns and the validity of subsequent biological assays are directly contingent upon the purity and verified identity of this starting material. This guide provides an in-depth analysis of the commercial supplier landscape for this reagent, outlines a robust protocol for its incoming quality control, and discusses critical considerations for its handling and storage to ensure experimental reproducibility and success.

Chemical & Physical Profile

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its effective use and for the interpretation of analytical data.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Data Summary:
PropertyValueSource(s)
CAS Number 861932-08-3[1][2][3]
Molecular Formula C₁₀H₇BrN₂O[1][2]
Molecular Weight 251.08 g/mol [1][4]
Physical Form Solid
Boiling Point 400.7°C at 760 mmHg[1]
InChI Key MWRSHCXIXJNGGF-UHFFFAOYSA-N[1]
Common Synonyms 3-Bromo-4-(1-imidazolyl)benzaldehyde; 3-bromo-4-imidazol-1-ylbenzaldehyde[1]

Commercial Availability and Supplier Analysis

The acquisition of this compound is primarily through specialized chemical suppliers that cater to the research and development sector. The choice of supplier should be a deliberate decision based on purity, documentation, availability, and cost. Below is a comparative table of known commercial sources.

Supplier/DistributorCatalog Number (Example)Reported PurityCountry of Origin (if available)Notes
Sigma-Aldrich LEYH9ACF2FDC (via Leyan)98%China
Sigma-Aldrich CIAH987EAB4B (via ChemScene)Not specifiedNot specifiedDistributor for a preferred partner.[2]
Echemi N/A (via Hangzhou zhongqi chem)Industrial & Pharma GradeChina[1]
2a biotech 2A-0129723Not specifiedNot specifiedLists the compound as an intermediate.[3]
MySkinRecipes #172908≥95%Not specifiedProvides specific quantities and pricing.[4]

Expert Insight on Supplier Selection: When procuring this intermediate, the stated purity is a primary, but not sole, consideration. The causality behind choosing a supplier like Sigma-Aldrich, for example, often lies in their robust quality management systems and the readily available Certificate of Analysis (CoA), which provides lot-specific analytical data. For novel or exploratory research, a supplier offering smaller quantities (e.g., 1g, 5g) may be more practical.[4] Conversely, for scale-up operations, a trader like Hangzhou zhongqi chem co.,Ltd, with larger revenue and ISO 9001 certification, might be more suitable.[1] Always request a lot-specific CoA before purchase to verify that the analytical methods used for release testing meet your experimental standards.

In-House Quality Control and Verification Protocol

It is imperative for research organizations to perform independent verification of incoming materials. This protocol ensures that the material conforms to the required specifications, safeguarding against downstream experimental failure.

Workflow for Incoming Material Verification:

A Receive Material & CoA B Visual Inspection (Color, Form) A->B C Solubility Test (e.g., in DMSO, CDCl3) B->C D ¹H NMR Spectroscopy C->D E Mass Spectrometry (LC-MS) C->E F Purity Assessment (HPLC) C->F G Compare Data to CoA & Literature D->G E->G F->G H Decision Point G->H I Accept & Release to Lab H->I Pass J Quarantine & Contact Supplier H->J Fail

Sources

literature review of 3-Bromo-4-(1H-imidazol-1-YL)benzaldehyde research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde: Synthesis, Characterization, and Applications in Modern Drug Discovery

Introduction: A Versatile Heterocyclic Building Block

In the landscape of medicinal chemistry, the strategic design of molecular scaffolds is paramount to the discovery of novel therapeutic agents. This compound is a heterocyclic compound that has emerged as a significant intermediate in organic synthesis. Its structure is a unique confluence of three key functional moieties: an aromatic benzaldehyde, a reactive bromine atom, and a pharmacologically relevant imidazole ring. This combination provides multiple reaction sites, making it an exceptionally versatile building block for creating diverse molecular libraries.

The imidazole group is a well-known pharmacophore present in numerous approved drugs, prized for its ability to engage in hydrogen bonding and coordinate with metal ions in enzyme active sites.[1] The benzaldehyde function serves as a convenient handle for a wide array of chemical transformations, while the bromine atom is perfectly positioned for modern cross-coupling reactions. This guide offers an in-depth review of the synthesis, physicochemical properties, and potential applications of this compound, providing researchers and drug development professionals with a comprehensive technical resource.

Physicochemical and Structural Characteristics

Understanding the fundamental properties of a compound is the first step in its effective utilization. This compound is a solid at room temperature with characteristics that make it suitable for a variety of synthetic conditions.

PropertyValueReference
CAS Number 861932-08-3[2][3][4]
Molecular Formula C₁₀H₇BrN₂O[2]
Molecular Weight 251.08 g/mol [1][2]
Boiling Point 400.7°C at 760 mmHg[2]
Physical Form Solid
Purity Typically ≥95-98%[5]
Storage 2-8°C, under nitrogen
InChI Key MWRSHCXIXJNGGF-UHFFFAOYSA-N[2]

The structure of this molecule is key to its synthetic utility.

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAᵣ) reaction, often an Ullmann condensation. This method is preferred due to the availability of commercial starting materials and generally reliable yields.

SynthesisWorkflow SM1 3-Bromo-4-fluorobenzaldehyde Reaction Ullmann Condensation Solvent: DMSO or DMF Heat (e.g., 100-140 °C) SM1->Reaction SM2 Imidazole SM2->Reaction Base Base (e.g., K₂CO₃) Base->Reaction CrudeProduct Crude Product Mixture Reaction->CrudeProduct Purification Purification (Column Chromatography or Recrystallization) CrudeProduct->Purification FinalProduct This compound Purification->FinalProduct

Sources

Methodological & Application

The Strategic Utility of 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde in the Synthesis of Targeted Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of modern medicinal chemistry, the demand for synthetically accessible and functionally versatile building blocks is paramount. 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde has emerged as a key intermediate, particularly in the development of targeted therapeutics such as kinase inhibitors. Its unique trifunctional architecture—comprising a reactive aldehyde, a strategically positioned bromine atom amenable to cross-coupling reactions, and an imidazole moiety known for its ability to engage in crucial hydrogen bonding interactions with protein targets—renders it an invaluable scaffold for the synthesis of complex, biologically active molecules.[1] This application note will provide an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in organic synthesis, with a focus on the construction of potent kinase inhibitors.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is essential for its successful application in synthesis.

PropertyValueReference
CAS Number 861932-08-3[2][3][4][5]
Molecular Formula C₁₀H₇BrN₂O[2][4][5]
Molecular Weight 251.08 g/mol [2][5]
Appearance Solid
Storage 2-8°C, under an inert atmosphere (e.g., Nitrogen)

Safety and Handling: this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation. All manipulations should be performed in a well-ventilated fume hood.

Core Synthetic Applications: A Gateway to Kinase Inhibitors

The primary utility of this compound in drug discovery lies in its role as a versatile starting material for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[6] The development of small molecule inhibitors that target specific kinases has revolutionized the treatment of various malignancies.[6]

The structural features of this compound allow for a modular approach to the synthesis of kinase inhibitors. The bromine atom serves as a handle for introducing diverse aryl or heteroaryl groups via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7][8][9][10][11] The aldehyde functionality provides a reactive site for the formation of imines, which can be subsequently reduced to secondary amines (reductive amination), or for participation in condensation reactions to build complex heterocyclic scaffolds.[12][13] The imidazole ring is often a key pharmacophoric element that can interact with the hinge region of the kinase active site.

Application Protocol 1: Synthesis of a Bcr-Abl Kinase Inhibitor Scaffold via Suzuki-Miyaura Coupling and Reductive Amination

This protocol details a representative two-step synthesis of a potential Bcr-Abl kinase inhibitor scaffold, starting from this compound. The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the causative agent of chronic myeloid leukemia (CML).[2][4][14]

Step 1: Suzuki-Miyaura Cross-Coupling

This step involves the palladium-catalyzed coupling of this compound with a suitable boronic acid to introduce a key structural motif.

Suzuki_Coupling Reactant1 This compound Reaction Suzuki-Miyaura Coupling Reactant1->Reaction Reactant2 Arylboronic Acid Reactant2->Reaction Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Product 4-(1H-Imidazol-1-yl)-3-(aryl)benzaldehyde Reaction->Product

Figure 1: General scheme for the Suzuki-Miyaura coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methylphenylboronic acid) (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add Pd(dppf)Cl₂ (0.05 eq) to the flask.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio). The mixture should be stirred to ensure proper mixing.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(1H-imidazol-1-yl)-3-(aryl)benzaldehyde.

Step 2: Reductive Amination

The aldehyde product from Step 1 is then coupled with an appropriate amine via reductive amination to complete the kinase inhibitor scaffold.

Reductive_Amination Reactant1 4-(1H-Imidazol-1-yl)-3-(aryl)benzaldehyde Reaction Reductive Amination Reactant1->Reaction Reactant2 Amine (e.g., 4-(pyridin-3-yl)pyrimidin-2-amine) Reactant2->Reaction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Reaction Product Kinase Inhibitor Scaffold Reaction->Product

Figure 2: General scheme for the reductive amination reaction.

Materials:

  • 4-(1H-Imidazol-1-yl)-3-(aryl)benzaldehyde (from Step 1)

  • Amine (e.g., 4-(pyridin-3-yl)pyrimidin-2-amine) (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve 4-(1H-imidazol-1-yl)-3-(aryl)benzaldehyde (1.0 eq) and the amine (1.1 eq) in DCM or DCE in a round-bottom flask.

  • Add a catalytic amount of acetic acid to the mixture.

  • Stir the reaction at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the final kinase inhibitor scaffold.

Expected Outcomes and Data

The described synthetic route is expected to produce a variety of potential kinase inhibitors. The biological activity of these compounds would then be evaluated in biochemical and cellular assays. Below is a table of representative data for analogous Bcr-Abl inhibitors found in the literature to provide context for expected potency.

Compound IDTarget KinaseIC₅₀ (nM)Reference
Analog 1 Bcr-Abl (wild-type)25[14]
Analog 2 Bcr-Abl (T315I mutant)500[14]
Imatinib Bcr-Abl (wild-type)37.5[4]
Nilotinib Bcr-Abl (wild-type)<30[4]

Application in the Synthesis of Glutaminase (GLS1) Inhibitors

Recent research has highlighted the importance of glutaminase (GLS1) as a therapeutic target in cancer metabolism.[15][16] Cancer cells often exhibit an addiction to glutamine, and inhibiting its conversion to glutamate via GLS1 can be an effective anti-cancer strategy.[15] While specific protocols using this compound for GLS1 inhibitor synthesis are not yet widely published, its structural motifs are present in known GLS1 inhibitors. The synthetic strategies outlined above, particularly the ability to introduce diverse functionalities through cross-coupling and condensation reactions, make this compound a promising starting point for the development of novel GLS1 inhibitors.

Conclusion and Future Directions

This compound is a high-value building block for the synthesis of medicinally relevant compounds, most notably kinase inhibitors. The protocols provided herein offer a robust framework for its utilization in Suzuki-Miyaura coupling and reductive amination reactions, enabling the efficient construction of diverse molecular scaffolds. The adaptability of this intermediate suggests its potential for broader applications in the synthesis of inhibitors for other important drug targets, such as GLS1. As the demand for novel targeted therapies continues to grow, the strategic application of versatile intermediates like this compound will be instrumental in advancing the frontiers of drug discovery.

References

  • Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties. (2021). PMC. [Link]

  • Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. (2006). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety. (n.d.). PMC. [Link]

  • Integrating amino acids into Bcr-Abl inhibitors: design, synthesis, biological evaluation, and in silico studies. (n.d.). RSC Publishing. [Link]

  • Synthesis of 3-(1H-imidazol-1-yl)benzaldehyde. (n.d.). PrepChem.com. [Link]

  • The synthesis of Bcr-Abl inhibiting anticancer pharmaceutical agents imatinib, nilotinib and dasatinib. (n.d.). Organic & Biomolecular Chemistry. [Link]

  • Design, synthesis and broad-spectrum Bcr-Abl inhibitory activity of novel thiazolamide–benzamide derivatives. (2019). RSC Advances. [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2023). RSC Medicinal Chemistry. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry. [Link]

  • 3-(1H-imidazol-1-yl)benzaldehyde. (n.d.). PubChem. [Link]

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (2020). Pharmaceuticals. [Link]

  • Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with... (n.d.). ResearchGate. [Link]

  • Identification and characterization of a novel glutaminase inhibitor. (n.d.). PMC. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Identification and characterization of a novel glutaminase inhibitor. (2021). FEBS Open Bio. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. (n.d.). Semantic Scholar. [Link]

  • Glutaminase GLS1 Inhibitors as Potential Cancer Treatment. (2016). ACS Medicinal Chemistry Letters. [Link]

  • Medicinal chemistry for 2020. (2011). Future Medicinal Chemistry. [Link]

  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1- yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE. (n.d.). Semantic Scholar. [Link]

  • Discovery of novel glutaminase 1 allosteric inhibitor with 4-piperidinamine linker and aromatic heterocycles. (2023). ResearchGate. [Link]

  • Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (n.d.). ResearchGate. [Link]

  • Condensation-Based Methods for the C−H Bond Functionalization of Amines. (n.d.). PMC. [Link]

  • Ethyl 4-[3-(1H-imidazol-1-yl)propylamino]-3-nitrobenzoate. (n.d.). PMC. [Link]

  • Identification and characterization of a novel glutaminase inhibitor. (n.d.). ScienceOpen. [Link]

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (n.d.). OUCI. [Link]

  • Publications - Medicinal Chemistry. (n.d.). UT Southwestern. [Link]

  • Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. (2024). OICC Press. [Link]

Sources

The Strategic Utility of 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth analysis of 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde as a pivotal precursor in medicinal chemistry. We will explore its strategic importance in the synthesis of targeted therapeutics, with a primary focus on kinase inhibitors, and further delve into its potential for creating novel antifungal and anti-inflammatory agents. This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols for key chemical transformations, including Suzuki-Miyaura cross-coupling, Wittig olefination, and reductive amination, thereby enabling the efficient generation of diverse compound libraries for drug discovery programs.

Introduction: A Precursor of Strategic Importance

In the landscape of modern drug discovery, the selection of a starting material is a critical decision that dictates the efficiency, diversity, and ultimate success of a synthetic campaign. This compound has emerged as a highly valuable and versatile building block, primarily due to the strategic placement of its functional groups. The molecule incorporates three key features:

  • An aldehyde group , which serves as a versatile handle for a myriad of chemical transformations, including the formation of carbon-carbon double bonds (e.g., Wittig reaction, Horner-Wadsworth-Emmons), and the introduction of amine functionalities (reductive amination).

  • A bromine atom , which is an excellent leaving group for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the facile introduction of a wide range of aryl and heteroaryl substituents.

  • An imidazole ring , a privileged scaffold in medicinal chemistry known for its ability to engage in hydrogen bonding and coordinate with metal ions in enzyme active sites. Its presence can significantly influence the pharmacokinetic and pharmacodynamic properties of the final molecule.[1][2][3]

This unique combination of reactive sites makes this compound a powerful precursor for the synthesis of complex molecules with diverse biological activities, including but not limited to, anticancer, antifungal, and anti-inflammatory properties.[4][5][6]

Physicochemical Properties and Safety Data

A thorough understanding of the precursor's properties and handling requirements is paramount for safe and reproducible experimentation.

PropertyValueReference
CAS Number 861932-08-3[7]
Molecular Formula C₁₀H₇BrN₂O[8]
Molecular Weight 251.08 g/mol [8]
Appearance Solid[7]
Boiling Point 400.7°C at 760 mmHg[8]
Storage 2-8°C, under nitrogen[7]

Safety and Handling:

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[4] Avoid inhalation of dust and contact with skin and eyes.[4] In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam.[4] Store the container tightly closed in a dry, cool, and well-ventilated place.[8] For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[2][4][5][9][10]

Application in the Synthesis of Kinase Inhibitors: The Nilotinib Case Study

One of the most notable applications of a close structural analog of this precursor is in the synthesis of Nilotinib, a second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[11][12] The synthesis of Nilotinib highlights the strategic importance of the functionalities present in our precursor. A key step involves the coupling of an aniline derivative with a substituted benzoic acid.[6][11][13] The imidazole and bromo-substituted benzaldehyde core provides a foundational scaffold for building such complex molecules.

Synthetic Protocols and Methodologies

The following section provides detailed, step-by-step protocols for key chemical transformations involving this compound. These protocols are designed to be robust and adaptable for the synthesis of a diverse range of derivatives.

Suzuki-Miyaura Cross-Coupling: Introduction of Aryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds between the bromine-bearing carbon of our precursor and a wide variety of aryl and heteroaryl boronic acids.[14][15][16] This reaction is fundamental for creating a library of 3-aryl-4-(1H-imidazol-1-yl)benzaldehyde derivatives, which can serve as intermediates for further functionalization.

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Protocol 4.1.1: Synthesis of 3-(4-methoxyphenyl)-4-(1H-imidazol-1-yl)benzaldehyde

Materials:

  • This compound (1.0 mmol, 251 mg)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg)

  • Potassium carbonate (2.0 mmol, 276 mg)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a 25 mL round-bottom flask, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add tetrakis(triphenylphosphine)palladium(0), followed by toluene and water.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Rationale: The choice of a palladium catalyst and a phosphine ligand is crucial for the efficiency of the Suzuki coupling.[17] The base is required to activate the boronic acid for transmetalation to the palladium center.[14] A biphasic solvent system like toluene/water is often employed to facilitate the dissolution of both the organic and inorganic reagents.

Wittig Olefination: Formation of Stilbene Derivatives

The aldehyde functionality of this compound readily undergoes Wittig olefination to produce stilbene-like structures.[4][9] This reaction is invaluable for extending the carbon framework and introducing a double bond, which can be a key structural motif in various bioactive molecules.

Caption: General workflow for the Wittig reaction.

Protocol 4.2.1: Synthesis of 1-(2-bromo-4-(styryl)phenyl)-1H-imidazole

Materials:

  • Benzyltriphenylphosphonium bromide (1.1 mmol, 477 mg)

  • n-Butyllithium (1.1 mmol, 0.44 mL of a 2.5 M solution in hexanes)

  • This compound (1.0 mmol, 251 mg)

  • Anhydrous tetrahydrofuran (THF) (10 mL)

Procedure:

  • To a flame-dried 50 mL round-bottom flask under an inert atmosphere, add benzyltriphenylphosphonium bromide and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium dropwise. The solution should turn a deep orange or red color, indicating the formation of the ylide.

  • Stir the mixture at 0 °C for 30 minutes.

  • In a separate flask, dissolve this compound in anhydrous THF (5 mL).

  • Add the aldehyde solution dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of water (5 mL).

  • Extract the product with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography (eluent: hexane/ethyl acetate gradient) to yield the stilbene derivative.

Rationale: The use of a strong, non-nucleophilic base like n-butyllithium is essential for the quantitative formation of the phosphorus ylide.[18] The reaction is typically carried out in an anhydrous aprotic solvent like THF to prevent quenching of the highly reactive ylide. The stereochemical outcome of the Wittig reaction (E vs. Z isomer) can be influenced by the nature of the ylide and the reaction conditions.[18]

Reductive Amination: Introduction of Amine Functionality

Reductive amination is a highly efficient method for converting the aldehyde group into a secondary or tertiary amine.[19] This one-pot procedure involves the formation of an imine or iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride.[19][20] This transformation is crucial for introducing nitrogen-containing functionalities, which are prevalent in many drug molecules.

Caption: Workflow for one-pot reductive amination.

Protocol 4.3.1: Synthesis of 1-(4-((benzylamino)methyl)-2-bromophenyl)-1H-imidazole

Materials:

  • This compound (1.0 mmol, 251 mg)

  • Benzylamine (1.1 mmol, 118 mg, 0.12 mL)

  • Sodium triacetoxyborohydride (1.5 mmol, 318 mg)

  • 1,2-Dichloroethane (DCE) (10 mL)

  • Acetic acid (catalytic amount, ~1 drop)

Procedure:

  • To a 50 mL round-bottom flask, add this compound and 1,2-dichloroethane.

  • Add benzylamine and a drop of acetic acid.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride in one portion.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the careful addition of a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography (eluent: dichloromethane/methanol gradient).

Rationale: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations.[19][20] It is less reactive towards aldehydes and ketones than sodium borohydride, allowing for the in situ reduction of the more electrophilic iminium ion intermediate. The addition of a catalytic amount of acetic acid can accelerate the formation of the imine.[19]

Broader Applications in Medicinal Chemistry

Beyond its role in the synthesis of kinase inhibitors, the unique structural features of this compound make it an attractive starting point for the development of other classes of therapeutic agents.

Antifungal Agents

The imidazole moiety is a well-established pharmacophore in many antifungal drugs, such as ketoconazole and miconazole, where it is known to inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes.[21] The benzaldehyde functionality of our precursor can be elaborated into various lipophilic side chains, a common feature in many antifungal agents that facilitates their interaction with the fungal cytochrome P450 enzyme.[4][5][22][23][24]

Anti-inflammatory Agents

Imidazole derivatives have also demonstrated significant anti-inflammatory properties.[1][2][3] The mechanism of action is often attributed to the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes.[2] By applying the synthetic transformations described above, a diverse library of imidazole-containing compounds can be generated and screened for their anti-inflammatory potential.

Conclusion

This compound is a strategically designed precursor that offers medicinal chemists a powerful and versatile platform for the synthesis of a wide array of biologically active molecules. Its three distinct functional groups allow for a modular and efficient approach to building molecular complexity. The detailed protocols provided herein serve as a practical guide for researchers to harness the full potential of this valuable building block in their drug discovery endeavors. The continued exploration of the synthetic utility of this precursor is expected to yield novel therapeutic agents for a range of diseases.

References

  • Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. (2024). NIH. [Link]

  • Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. (2011). PMC. [Link]

  • 3-Bromobenzaldehyde Safety D
  • 3-Bromobenzaldehyde Safety D
  • Imidazole as a Promising Medicinal Scaffold. (2021). Dove Medical Press. [Link]

  • Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents. (2014). PMC. [Link]

  • An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences.
  • Research and Development of a Novel Process for Nilotinib: A Bcr-Abl Inhibitor. Der Pharma Chemica.
  • Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Organic Chemistry Portal. [Link]

  • Design, synthesis and evaluation of Small molecule imidazo[2,1-b][1][9][10]thiadiazoles as inhibitors of transforming growth factor-β Type-I receptor kinase (ALK5). ResearchGate.

  • A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. MDPI. [Link]

  • US10280153B2 - Process for the preparation of pure nilotinib and its salt.
  • Nilotinib. New Drug Approvals. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. (2021). PubMed Central. [Link]

  • Synthesis, Characterization and Antifungal Studies of Novel Substituted Benzaldehyde Derivatives of 2-Amino-6-ferrocenyl-4-phenylpyrimidine.
  • Hydrazonylthiazole Derivatives as Dual EGFR and ALR2 Inhibitors: Design, Synthesis, and Comprehensive In Vitro and In Silico Evaluation for Potential Anticancer Activity. MDPI. [Link]

  • Easy P2P reductive amination with NaBH(OAc)3. Hive Novel Discourse.
  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. SciSpace. [Link]

  • Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. (2016). PubMed. [Link]

  • Electronic Supplementary Information Stabilized Wittig Olefination for Bioconjug
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Antimycotic Imidazoles. Part 4. Synthesis and Antifungal Activity of Ketoconazole, a New Potent Orally. AWS. [Link]

  • A palladium-catalyzed synthesis of (hetero)aryl-substituted imidazoles from aryl halides, imines and carbon monoxide. (2016). Semantic Scholar. [Link]

  • Solvent-Free Wittig Reaction: A Green Organic Chemistry Laboratory Experiment. (2023). Green Chemistry Teaching and Learning Community. [Link]

  • Wittig Reaction. Organic Chemistry Portal. [Link]

  • TiCl(OiPr)3 and NaBH(OAc)3: An Efficient Reagent Combination for the Reductive Amination of Aldehydes by Electron-Deficient Amines.
  • Palladium-catalyzed synthesis of aldehydes from aryl halides and tert-butyl isocyanide using formate salts as hydride donors. RSC Publishing. [Link]

    • A Solvent Free Wittig Reaction. University of Wisconsin-River Falls. [Link]

  • One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides. (2017). PubMed. [Link]

  • Organoborane coupling reactions (Suzuki coupling). (2002). PMC. [Link]

Sources

Application Notes and Protocols for Suzuki Coupling with 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Biaryl Scaffolds in Modern Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its robustness, functional group tolerance, and mild reaction conditions.[1][2][3][4] This palladium-catalyzed reaction forges carbon-carbon bonds between organohalides and organoboron compounds, enabling the construction of complex molecular architectures.[2][5] In the landscape of medicinal chemistry, the biaryl motif is a privileged scaffold, appearing in a multitude of approved drugs and clinical candidates. The ability to efficiently synthesize functionalized biaryls is therefore of paramount importance in the discovery and development of novel therapeutics.

This application note provides a detailed experimental protocol for the Suzuki coupling of 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde, a key building block for accessing a diverse range of pharmaceutically relevant compounds. The presence of the imidazole and aldehyde functionalities necessitates careful consideration of reaction parameters to achieve high yields and purity while avoiding common pitfalls such as catalyst inhibition and side reactions.

Understanding the Reaction: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][6] A general understanding of this mechanism is crucial for rational troubleshooting and optimization.

The catalytic cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.[2][7]

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium center, displacing the halide.[1][5][8] The base plays a critical role in activating the boronic acid to form a more nucleophilic boronate species.[1][8][9]

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[2][5]

Key Considerations for Coupling with this compound

The unique structural features of this compound present specific challenges and considerations for a successful Suzuki coupling:

  • The Imidazole Moiety: Nitrogen-containing heterocycles, such as imidazole, can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[10][11][12] The choice of a suitable ligand is critical to mitigate this effect and maintain catalytic activity. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) have been shown to be effective in such cases.[13][14][15]

  • The Aldehyde Functionality: Aldehydes are generally well-tolerated in Suzuki couplings. However, they can sometimes participate in side reactions or coordinate to the palladium center.[16] Careful selection of the base and reaction temperature can help to minimize unwanted transformations.

  • Steric Hindrance: The bromine atom is situated ortho to the bulky imidazole group, which can introduce steric hindrance around the reaction center. This may necessitate the use of more reactive boronic acids or more active catalyst systems to achieve efficient coupling.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general framework for the Suzuki coupling of this compound with a representative arylboronic acid. Optimization may be required for different coupling partners.

Materials and Reagents
  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a suitable pre-catalyst; 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

Reaction Setup and Execution

The following diagram illustrates the general workflow for the Suzuki coupling reaction.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine Reactants: - this compound - Arylboronic acid - Base catalyst Add Catalyst System: - Palladium Source - Ligand (if needed) reagents->catalyst solvent Add Degassed Solvent catalyst->solvent degas Degas Reaction Mixture (e.g., N₂ or Ar bubbling) solvent->degas heat Heat to Reaction Temperature (e.g., 80-110 °C) degas->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up & Extraction cool->extract purify Purification (e.g., Column Chromatography) extract->purify characterize Characterize Product (NMR, MS) purify->characterize

Sources

Application Notes & Protocols: 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde in Advanced Materials Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Materials Scientists, and Chemical Development Professionals

Introduction: A Versatile Precursor for Functional Materials

3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde is a strategically designed aromatic compound that serves as a highly versatile building block in the field of materials science. Its unique trifunctional nature—an aldehyde group for covalent modification, an imidazole ring for metal coordination and supramolecular interactions, and a bromo-substituent for tuning electronic properties or for post-synthetic modification—makes it an invaluable precursor for a range of advanced materials. The inherent reactivity of the aldehyde, coupled with the coordinating ability of the imidazole moiety, allows for its integration into diverse platforms, including Metal-Organic Frameworks (MOFs), functional polymers, and sensing materials. This guide provides an in-depth exploration of its applications, complete with detailed protocols grounded in established chemical principles.

PART 1: Compound Profile and Safe Handling

Before utilization, a thorough understanding of the compound's properties and safety requirements is essential.

Physicochemical & Handling Data

The compound is typically a solid at room temperature and requires specific storage conditions to maintain its integrity.

PropertyValueSource(s)
CAS Number 861932-08-3[1][2]
Molecular Formula C₁₀H₇BrN₂O[1][2]
Molecular Weight ~251.08 g/mol [1]
Appearance Solid
Purity Typically ≥98%
Storage 2-8°C, under inert gas (e.g., Nitrogen)
Boiling Point 400.7°C at 760 mmHg[1]
Safety & Hazard Information

Based on GHS classifications, this compound is associated with the following hazards. Adherence to standard laboratory safety protocols is mandatory.

  • Signal Word: Warning

  • Pictogram: GHS07 (Exclamation Mark)

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Precautionary Measures:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • Always handle in a well-ventilated area or a chemical fume hood.[1]

PART 2: Synthesis and Characterization

Proposed Synthesis Protocol: Copper-Catalyzed N-Arylation

The synthesis of aryl-imidazole linkages is commonly achieved via a copper-catalyzed Ullmann condensation. While a direct protocol for this compound is not widely published, the following procedure is adapted from established methods for analogous compounds, such as 4-(1H-Imidazol-1-yl)benzaldehyde.[4] The proposed precursor, 3-bromo-4-fluorobenzaldehyde, is a known intermediate in agrochemical synthesis.[5]

Reaction Principle: A nucleophilic substitution reaction where the imidazole nitrogen displaces a halide on the aromatic ring, facilitated by a copper catalyst. The base is crucial for deprotonating the imidazole, making it a more potent nucleophile.

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-bromo-4-fluorobenzaldehyde (1.0 eq), imidazole (1.5 eq), and anhydrous potassium carbonate (K₂CO₃) (2.0 eq).

  • Catalyst and Solvent Addition: Add Copper(I) iodide (CuI) (0.1 eq) as the catalyst. Introduce a high-boiling point aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), to fully dissolve the reactants.

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen, which can interfere with the copper catalyst.

  • Reaction: Heat the mixture to 120-140°C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may take 24-48 hours for completion.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product should be purified by silica gel column chromatography to yield the final product.

G cluster_start Reactants & Setup cluster_reaction Reaction Conditions cluster_end Purification A 3-Bromo-4-fluorobenzaldehyde E Heat (120-140°C) under N₂ Atmosphere A->E Combine in DMF B Imidazole B->E Combine in DMF C K₂CO₃ (Base) C->E Combine in DMF D CuI (Catalyst) D->E Combine in DMF F Aqueous Work-up & Extraction E->F After 24-48h G Column Chromatography F->G H Final Product G->H

Caption: Workflow for the proposed synthesis of this compound.

Expected Characterization Data

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques. Expected spectral features, based on the analysis of similar structures, are summarized below.[6][7]

TechniqueExpected Signature
FTIR (cm⁻¹) ~3100 (C-H, aromatic/imidazole), ~2850 & ~2750 (C-H, aldehyde), ~1700 (C=O, aldehyde), ~1600 (C=C, aromatic), ~1250 (C-N)
¹H NMR (ppm) 9.8-10.0 (s, 1H, -CHO), 7.0-8.5 (m, aromatic and imidazole protons)
¹³C NMR (ppm) ~190 (C=O), 115-150 (aromatic and imidazole carbons)
Mass Spec (MS) Peak corresponding to the molecular ion [M]⁺ and/or [M+H]⁺ with characteristic isotopic pattern for bromine.

PART 3: Application in Metal-Organic Frameworks (MOFs)

The imidazole nitrogen of the title compound is an excellent coordinating site for metal ions, making it a prime candidate for constructing MOFs. The aldehyde group offers a site for post-synthetic modification, while the bromo-substituent can influence the framework's electronic properties and porosity.

Role as a Ligand in MOF Synthesis

The compound can be used in two primary ways:

  • Direct Coordination: The imidazole nitrogen directly binds to metal centers (e.g., Zn²⁺, Co²⁺, Cu²⁺), acting as a monodentate or bridging ligand.[8]

  • As a Precursor: The aldehyde is first converted to a different functional group, such as a carboxylic acid, creating a multitopic linker with both imidazole and carboxylate coordinating sites. This approach allows for the creation of more complex and robust framework topologies.

G cluster_psm Post-Synthetic Modification Metal Metal Ion (e.g., Zn²⁺) Ligand Imidazole-N 3-Bromo-4-(...) benzaldehyde Aldehyde (-CHO) Metal->Ligand:f0 Coordination Bond MOF Porous 3D MOF Structure Metal->MOF Ligand->MOF PSM_Reactant Functional Reagent PSM_Reactant->Ligand:f1 Reacts with Aldehyde

Caption: Conceptual diagram of MOF assembly and post-synthetic modification potential.

Protocol: Exploratory Solvothermal MOF Synthesis

This protocol outlines a general procedure for attempting the synthesis of a new MOF using this compound as the primary ligand.

Causality: Solvothermal synthesis uses elevated temperature and pressure to increase the solubility of reactants and facilitate the slow crystal growth necessary for forming high-quality MOFs. The choice of solvent (often DMF) is critical as it can act as a solvent, template, and reactant.

  • Reactant Preparation: In a small glass vial, dissolve this compound (0.1 mmol) in 4 mL of N,N-Dimethylformamide (DMF).

  • Metal Salt Addition: In a separate vial, dissolve a metal salt, such as Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (0.05 mmol, assuming a 2:1 ligand-to-metal ratio), in 4 mL of DMF.

  • Mixing: Combine the two solutions in a 20 mL scintillation vial or a Teflon-lined autoclave. Sonicate the mixture for 5 minutes to ensure homogeneity.

  • Sealing and Heating: Tightly cap the vial or seal the autoclave. Place it in a programmable oven and heat to a constant temperature, typically between 80°C and 120°C, for 48-72 hours.

  • Cooling: Allow the oven to cool slowly to room temperature over 12-24 hours. Slow cooling is critical for obtaining well-defined single crystals.

  • Product Isolation: Carefully decant the mother liquor. Wash the resulting crystals with fresh DMF (3 x 5 mL) and then with a solvent exchange solvent like ethanol or acetone.

  • Activation: To remove guest solvent molecules from the pores, the crystals may need to be "activated" by heating under vacuum. The conditions for this step are highly material-dependent.

PART 4: Application in Functional Polymers

The aldehyde functionality is readily employed to graft the molecule onto polymer backbones, creating materials with tailored properties such as antimicrobial activity or metal-ion chelation.

Protocol: Immobilization onto Amine-Terminated Polymers

This protocol is based on the principle of forming a Schiff base (imine) linkage between the aldehyde group of the title compound and a primary amine on a polymer support.[9] This method is effective for creating biocidal polymers.[9]

Reaction Principle: The nucleophilic amine attacks the electrophilic aldehyde carbon, followed by dehydration to form a stable C=N double bond.

  • Polymer Preparation: Disperse the amine-functionalized polymer (e.g., amine-terminated polyacrylonitrile) in a suitable solvent like ethanol or DMF.

  • Aldehyde Addition: Add a solution of this compound (1.1 eq relative to amine groups) to the polymer suspension.

  • Catalysis (Optional): A few drops of glacial acetic acid can be added to catalyze the reaction.

  • Reaction: Reflux the mixture with stirring for 12-24 hours.

  • Isolation: Cool the reaction mixture. Filter the functionalized polymer and wash it extensively with the reaction solvent to remove any unreacted aldehyde, followed by washing with a low-boiling point solvent like diethyl ether.

  • Drying: Dry the resulting polymer under vacuum at 40-50°C.

  • Confirmation: Confirm the immobilization by comparing the FTIR spectrum of the product with the starting materials. Look for the appearance of a new peak around 1640 cm⁻¹ (C=N, imine) and the disappearance or significant reduction of the aldehyde C=O peak (~1700 cm⁻¹).

G cluster_reactants Reactants Polymer Amine-Terminated Polymer (-NH₂) Reaction Reflux in Solvent (+ Acid Catalyst) Polymer->Reaction Aldehyde 3-Bromo-4-(...) benzaldehyde (-CHO) Aldehyde->Reaction Product Functionalized Polymer (-N=CH-) Reaction->Product Schiff Base Formation

Caption: Workflow for immobilizing the aldehyde onto an amine-functionalized polymer.

References

  • Synthesis of 3-(1H-imidazol-1-yl)benzaldehyde. PrepChem.com. [Link]

  • Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). National Institutes of Health (NIH). [Link]

  • 3-(1H-imidazol-1-yl)benzaldehyde | C10H8N2O | CID 15650408. PubChem. [Link]

  • p-BROMOBENZALDEHYDE. Organic Syntheses Procedure. [Link]

  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. [Link]

  • Products - 2a biotech. 2a biotech. [Link]

  • Synthesis, Structures and Properties of Three Metal-organic Frameworks Based on 3-(4-((1H-imidazol-1-yl)methyl). Journal of the Korean Chemical Society. [Link]

  • WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde.
  • Metal–organic frameworks with 1,4-di(1H-imidazol-4-yl)benzene and varied carboxylate ligands for selectively sensing Fe(iii) ions and ketone molecules. Dalton Transactions (RSC Publishing). [Link]

  • Construction and luminescent sensing of a metal-organic framework based on 3,3′-Di(1H-imidazol-1-yl)-1,1′-biphenyl and 1,4-phenylenediacetic acid. ResearchGate. [Link]

  • Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. PubMed Central. [Link]

  • N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. MDPI. [Link]

Sources

Application Notes and Protocols for Nucleophilic Substitution on 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance in Medicinal Chemistry

The heterocyclic scaffold, 3-bromo-4-(1H-imidazol-1-yl)benzaldehyde, represents a critical starting material in contemporary drug discovery and development. Its strategic importance lies in the versatile reactivity of the C-Br bond, which is amenable to a variety of nucleophilic substitution reactions, enabling the synthesis of diverse compound libraries. The imidazole moiety is a prevalent feature in many biologically active molecules, and the benzaldehyde functional group provides a convenient handle for further synthetic transformations. Notably, derivatives of this scaffold have been investigated as potent inhibitors of p38 MAP kinase, a key enzyme implicated in inflammatory diseases.[1][2][3] This guide provides a comprehensive overview of the reaction conditions and detailed protocols for the nucleophilic substitution on this valuable building block, with a focus on palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann-type couplings.

Underlying Principles: A Mechanistic Perspective

The substitution of the bromine atom on the electron-rich aromatic ring of this compound is typically achieved through transition-metal-catalyzed cross-coupling reactions. Direct nucleophilic aromatic substitution (SNAr) is generally not feasible due to the electron-donating nature of the imidazole ring, which does not sufficiently activate the aryl halide towards nucleophilic attack.[4][5]

Palladium-Catalyzed Buchwald-Hartwig Amination (C-N Coupling)

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[6][7] The catalytic cycle is generally understood to involve the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond to form a Pd(II) intermediate.

  • Ligand Exchange/Coordination: The amine nucleophile coordinates to the palladium center.

  • Deprotonation: A base removes a proton from the coordinated amine, forming an amido-palladium complex.

  • Reductive Elimination: The desired C-N bond is formed, yielding the arylamine product and regenerating the Pd(0) catalyst.[8]

The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos, RuPhos), are often employed to facilitate the reductive elimination step and stabilize the palladium catalyst.[8][9]

Copper-Catalyzed Ullmann Condensation (C-O and C-S Coupling)

The Ullmann condensation is a classic method for the formation of aryl ethers (C-O bonds) and aryl thioethers (C-S bonds) using a copper catalyst.[10] While traditional Ullmann reactions often require harsh conditions, modern protocols utilize soluble copper sources and ligands to effect these transformations under milder conditions.[4] The mechanism is thought to involve the formation of a copper(I) alkoxide or thiolate, which then undergoes oxidative addition to the aryl halide, followed by reductive elimination.[10] Ligand-free protocols have also been developed, particularly for C-S bond formation.[11]

Experimental Protocols

The following protocols are designed as a starting point for researchers and can be optimized based on the specific nucleophile and desired scale. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination with an Arylamine

This protocol describes a general procedure for the coupling of this compound with an arylamine, such as aniline.

Materials:

  • This compound

  • Aniline (or other arylamine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Schlenk tube or microwave reaction vial

  • Standard laboratory glassware for workup and purification

Procedure:

  • To an oven-dried Schlenk tube or microwave vial, add this compound (1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Add sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Evacuate and backfill the reaction vessel with an inert gas (repeat three times).

  • Add the arylamine (1.2 mmol, 1.2 equiv.) followed by anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring. For microwave-assisted synthesis, irradiate at 150 °C for 10-30 minutes.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours for conventional heating.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired 3-(arylamino)-4-(1H-imidazol-1-yl)benzaldehyde.

Protocol 2: Copper-Catalyzed Ullmann C-O Coupling with a Phenol

This protocol provides a general procedure for the synthesis of 3-phenoxy-4-(1H-imidazol-1-yl)benzaldehyde derivatives.

Materials:

  • This compound

  • Phenol (or substituted phenol)

  • Copper(I) iodide (CuI)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Schlenk tube or sealed reaction vessel

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a Schlenk tube, combine this compound (1.0 mmol, 1.0 equiv.), phenol (1.2 mmol, 1.2 equiv.), CuI (0.1 mmol, 10 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 equiv.).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous DMF or DMSO (5 mL) via syringe.

  • Heat the reaction mixture to 120-140 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 24-48 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite and wash the filter cake with ethyl acetate.

  • Wash the combined organic layers with water (3 x 20 mL) to remove the DMF/DMSO, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-phenoxy-4-(1H-imidazol-1-yl)benzaldehyde.

Diagram of Ullmann C-O Coupling Workflow:

Ullmann_CO_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reagents: - Aryl Bromide - Phenol - CuI - Cs₂CO₃ B Inert Atmosphere A->B C Add Solvent: DMF or DMSO B->C D Heating: 120-140 °C C->D E Monitoring: TLC or LC-MS D->E F Cool & Dilute E->F G Filter through Celite F->G H Aqueous Workup G->H I Dry & Concentrate H->I J Column Chromatography I->J K K J->K Final Product

Sources

Application Notes and Protocols for the Synthesis of Derivatives from 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of diverse derivatives from the versatile building block, 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde. The strategic placement of the bromine atom, the aldehyde functionality, and the imidazole ring offers multiple avenues for chemical modification, making this scaffold highly valuable in medicinal chemistry and materials science.[1][2][3] This guide presents detailed protocols for key transformations including Suzuki-Miyaura coupling, Knoevenagel condensation, Wittig reaction, and reductive amination. The experimental procedures are designed to be robust and reproducible, with explanations of the underlying chemical principles to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of this compound

The imidazole moiety is a privileged structure in medicinal chemistry, appearing in numerous clinically used drugs and biologically active compounds.[1][3] Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a crucial pharmacophore for interacting with various biological targets. The title compound, this compound, is a trifunctional scaffold that allows for selective and sequential chemical modifications.

  • The aldehyde group serves as a versatile handle for transformations such as reductive amination to introduce diverse amine functionalities, Knoevenagel condensation to form α,β-unsaturated systems, and Wittig reactions to generate alkenes.

  • The bromine atom is strategically positioned for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the introduction of a wide range of aryl and heteroaryl substituents.[4]

  • The imidazole ring itself can be further functionalized, although this guide will focus on reactions involving the aldehyde and bromo groups.

The derivatives accessible from this starting material are of significant interest in the discovery of novel therapeutics, particularly in the areas of oncology, infectious diseases, and inflammation.[5]

Synthesis of the Starting Material: this compound

The synthesis of the title compound can be achieved through a nucleophilic aromatic substitution reaction between 3-bromo-4-fluorobenzaldehyde and imidazole. The fluorine atom at the 4-position is activated towards nucleophilic attack by the electron-withdrawing aldehyde group.

Protocol 2.1: Synthesis of this compound

This protocol is adapted from analogous syntheses of related imidazolyl-benzaldehyde derivatives.[6]

Reaction Scheme:

G reactant1 3-Bromo-4-fluorobenzaldehyde product This compound reactant1->product reactant2 Imidazole reactant2->product catalyst K2CO3, DMF catalyst->product

A schematic for the synthesis of the target compound.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
3-Bromo-4-fluorobenzaldehyde203.025.00 g24.61.0
Imidazole68.082.51 g36.91.5
Potassium Carbonate (K₂CO₃)138.215.10 g36.91.5
N,N-Dimethylformamide (DMF)-50 mL--

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-4-fluorobenzaldehyde (5.00 g, 24.6 mmol), imidazole (2.51 g, 36.9 mmol), and potassium carbonate (5.10 g, 36.9 mmol).

  • Add 50 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Heat the reaction mixture to 120 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 1:1 Hexane/Ethyl Acetate).

  • After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.

  • A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with water.

  • The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel (eluent: gradient of hexane/ethyl acetate) to afford this compound as a solid.

Derivatization via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the bromine-substituted aromatic ring and various boronic acids or their esters.[7] This reaction allows for the introduction of diverse aryl and heteroaryl moieties at the 3-position.

Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method that can be adapted for various boronic acids.[8]

Reaction Scheme:

G reactant1 This compound product 3-Aryl-4-(1H-imidazol-1-yl)benzaldehyde reactant1->product reactant2 Ar-B(OH)2 reactant2->product catalyst Pd Catalyst, Base, Solvent catalyst->product

General scheme for the Suzuki-Miyaura cross-coupling reaction.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
This compound251.08251 mg1.01.0
Arylboronic Acid--1.21.2
Pd(PPh₃)₄1155.5635 mg0.030.03
Sodium Carbonate (Na₂CO₃)105.99212 mg2.02.0
Toluene/Ethanol/Water-10 mL--

Procedure:

  • In a microwave vial or a round-bottom flask, combine this compound (251 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and sodium carbonate (212 mg, 2.0 mmol).

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).

  • Add a solvent mixture of toluene (7 mL), ethanol (2 mL), and water (1 mL).

  • Purge the vessel with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to 100 °C and stir for 4-8 hours. The reaction can also be performed in a microwave reactor at 120-150 °C for 15-30 minutes for accelerated reaction times.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl derivative.

Derivatization via Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to the aldehyde, followed by dehydration to yield an α,β-unsaturated product.[9] This reaction is valuable for synthesizing compounds with extended conjugation.

Protocol 4.1: Knoevenagel Condensation with Malononitrile

This protocol describes the reaction with malononitrile, a common active methylene compound.[10]

Reaction Scheme:

G reactant1 This compound product 2-(3-Bromo-4-(1H-imidazol-1-yl)benzylidene)malononitrile reactant1->product reactant2 Malononitrile reactant2->product catalyst Piperidine, Ethanol catalyst->product

Knoevenagel condensation with malononitrile.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
This compound251.08251 mg1.01.0
Malononitrile66.0673 mg1.11.1
Piperidine85.151-2 dropscatalytic-
Ethanol-10 mL--

Procedure:

  • Dissolve this compound (251 mg, 1.0 mmol) and malononitrile (73 mg, 1.1 mmol) in 10 mL of ethanol in a round-bottom flask.

  • Add a catalytic amount of piperidine (1-2 drops) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. A precipitate may form as the reaction progresses.

  • Monitor the reaction by TLC (Eluent: 3:1 Hexane/Ethyl Acetate).

  • If a precipitate has formed, collect the product by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol to yield the desired benzylidenemalononitrile derivative.

Derivatization via Wittig Reaction

The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes by reaction with a phosphorus ylide (Wittig reagent).[11][12] The nature of the ylide can influence the stereoselectivity of the resulting alkene.

Protocol 5.1: Wittig Reaction with Benzyltriphenylphosphonium Chloride

This protocol details the formation of a stilbene-like derivative.[13][14]

Reaction Scheme:

G reactant1 This compound product 1-(2-Bromo-4-styrylphenyl)-1H-imidazole reactant1->product reactant2 Benzyltriphenylphosphonium ylide reactant2->product reagents 1. Benzyltriphenylphosphonium chloride, n-BuLi 2. Aldehyde reagents->product

Wittig olefination to form a stilbene derivative.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
Benzyltriphenylphosphonium chloride388.88428 mg1.11.1
n-Butyllithium (n-BuLi)-0.44 mL (2.5 M in hexanes)1.11.1
This compound251.08251 mg1.01.0
Anhydrous Tetrahydrofuran (THF)-20 mL--

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add benzyltriphenylphosphonium chloride (428 mg, 1.1 mmol).

  • Add 10 mL of anhydrous THF and cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (0.44 mL of a 2.5 M solution in hexanes, 1.1 mmol) dropwise. A deep red or orange color indicates the formation of the ylide. Stir the mixture at 0 °C for 1 hour.

  • In a separate flask, dissolve this compound (251 mg, 1.0 mmol) in 10 mL of anhydrous THF.

  • Slowly add the aldehyde solution to the ylide suspension at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC (Eluent: 4:1 Hexane/Ethyl Acetate).

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the desired alkene from triphenylphosphine oxide.

Derivatization via Reductive Amination

Reductive amination is a two-step process that converts the aldehyde into a new amine derivative.[15] It involves the initial formation of an imine, which is then reduced in situ to the corresponding amine.

Protocol 6.1: One-Pot Reductive Amination with a Primary Amine

This protocol describes a convenient one-pot procedure using sodium triacetoxyborohydride as the reducing agent.[16]

Reaction Scheme:

G reactant1 This compound product N-Alkyl-1-(3-bromo-4-(1H-imidazol-1-yl)phenyl)methanamine reactant1->product reactant2 R-NH2 reactant2->product reagents NaBH(OAc)3, DCE reagents->product

One-pot reductive amination of the aldehyde.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
This compound251.08251 mg1.01.0
Primary Amine--1.11.1
Sodium triacetoxyborohydride (STAB)211.94318 mg1.51.5
1,2-Dichloroethane (DCE)-10 mL--
Acetic Acid (optional)-1-2 dropscatalytic-

Procedure:

  • To a round-bottom flask, add this compound (251 mg, 1.0 mmol) and the primary amine (1.1 mmol) in 10 mL of 1,2-dichloroethane (DCE).

  • Stir the mixture at room temperature for 30 minutes. A catalytic amount of acetic acid (1-2 drops) can be added to facilitate imine formation.

  • Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 6-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired secondary amine.

Conclusion

The protocols detailed in this application note provide a robust foundation for the synthesis of a wide array of derivatives from this compound. The versatility of this starting material, coupled with the reliable synthetic methodologies presented, opens up numerous possibilities for the design and discovery of novel molecules with potential applications in drug development and materials science. Researchers are encouraged to adapt and optimize these procedures to suit their specific synthetic targets.

References

  • PrepChem. Synthesis of 3-(1H-imidazol-1-yl)benzaldehyde. Available from: [Link]

  • NROChemistry. Wittig Reaction: Mechanism and Examples. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Reaction. Available from: [Link]

  • Organic Chemistry Portal. Wittig Reaction. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Master Organic Chemistry. The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Available from: [Link]

  • Wikipedia. Wittig reaction. Available from: [Link]

  • Science and Education Publishing. A Highly Versatile One-Pot Aqueous Wittig Reaction. Available from: [Link]

  • MDPI. A Simple and Efficient Procedure for Knoevenagel Reaction Promoted by Imidazolium-based Ionic Liquids. Available from: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]

  • ResearchGate. Reductive aminations of benzaldehyde (Aq‐Fe, NaBH4, CPME, 40 °C, 3 h... Available from: [Link]

  • Myers, A. Chem 115. C-N Bond-Forming Reactions: Reductive Amination. Available from: [Link]

  • Davood, S. & Farhad, S. Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Journal of the Mexican Chemical Society. 2014, 58(1), 23-27.
  • ResearchGate. Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with... Available from: [Link]

  • Semantic Scholar. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. Available from: [Link]

  • National Institutes of Health. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • ResearchGate. Scheme 1 The Knoevenagel condensation of benzaldehyde and ethyl cyanoacetate. Available from: [Link]

  • ResearchGate. A Practical Knoevenagel Condensation Catalyzed by Imidazole. Available from: [Link]

  • SciSpace. Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor. Available from: [Link]

  • Google Patents. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
  • MDPI. (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Available from: [Link]

  • PubChem. 3-(1H-imidazol-1-yl)benzaldehyde. Available from: [Link]

  • ScienceDirect. Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiprolife. Available from: [Link]

Sources

Application Notes & Protocols: Leveraging 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde for the Synthesis of Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The emergence of drug-resistant fungal pathogens presents a significant and growing threat to global health.[1][2] Azole-based compounds remain a cornerstone of antifungal therapy, and the development of new derivatives with improved efficacy and broader spectrums of activity is a critical objective in medicinal chemistry. This document provides a detailed guide for researchers and drug development professionals on utilizing 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde as a versatile precursor for the synthesis of novel antifungal agents. We will explore the underlying mechanism of action, present a robust synthetic strategy for creating a library of Schiff base derivatives, provide a step-by-step protocol for their synthesis, and detail a comprehensive methodology for evaluating their antifungal efficacy using standardized microdilution techniques.

Introduction: The Rationale for Imidazole-Based Antifungals

Fungal infections, ranging from superficial skin conditions to life-threatening systemic diseases, are increasingly challenging to treat due to the limited number of available drug classes and the rise of resistance.[1] The azole family of antifungals, which includes imidazoles and triazoles, is a major component of the clinical arsenal against fungal pathogens.[3][4] These compounds are prized for their excellent bioavailability and relatively low incidence of adverse effects.[5]

The core mechanism of action for imidazole antifungals is the targeted inhibition of a crucial enzyme in the fungal cell membrane biosynthesis pathway: cytochrome P450-dependent lanosterol 14-α-demethylase.[3][4] By disrupting this enzyme, imidazoles prevent the synthesis of ergosterol, an essential component of the fungal cell membrane that is absent in mammals.[6][7] This targeted disruption leads to altered membrane permeability, leakage of vital cellular components, and ultimately, fungal cell death.[3]

The precursor, this compound, is a strategic starting material for developing novel antifungal agents. Its structure contains:

  • An imidazole ring , the key pharmacophore responsible for binding to the target enzyme.[5]

  • A benzaldehyde group , which provides a reactive handle for introducing chemical diversity.

  • A bromo substituent , which can be used for further chemical modifications or can influence the electronic properties and lipophilicity of the final compounds, potentially enhancing their activity or pharmacokinetic profile.

This guide focuses on a Schiff base condensation reaction, a straightforward and efficient method to generate a diverse library of candidate compounds from this precursor for subsequent structure-activity relationship (SAR) studies.[8][9]

The Antifungal Mechanism: Targeting Ergosterol Biosynthesis

Understanding the mechanism of action is fundamental to rational drug design. Imidazole-based drugs selectively target the fungal cytochrome P450 enzyme lanosterol 14-α-demethylase, which is essential for the conversion of lanosterol to ergosterol.[3][10] The disruption of this pathway is the primary fungistatic and, at higher concentrations, fungicidal effect.[11]

The key steps are:

  • Inhibition of Lanosterol 14-α-demethylase: The nitrogen atom in the imidazole ring coordinates with the heme iron atom in the active site of the cytochrome P450 enzyme, preventing it from binding its natural substrate, lanosterol.[3]

  • Depletion of Ergosterol: The inhibition of this enzyme leads to a critical reduction in the production of ergosterol.[7]

  • Accumulation of Toxic Sterols: Concurrently, the precursor sterol, lanosterol, and other 14-α-methylated sterols accumulate within the fungal cell.[3]

  • Membrane Disruption: These accumulated sterols have a different shape and physical properties compared to ergosterol, leading to a disorganized and "leaky" cell membrane with altered permeability and fluidity.[3][7] This disruption impairs the function of membrane-bound enzymes and transport systems, ultimately leading to the inhibition of fungal growth and cell death.[6]

Mechanism_of_Action cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Imidazole Agent Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14-α-demethylase (Fungal CYP51) ToxicSterols Accumulation of Toxic Lanosterol Precursors Lanosterol->ToxicSterols Leads to Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Incorporation Imidazole Imidazole Antifungal (e.g., Synthesized Derivative) Imidazole->Ergosterol DisruptedMembrane Disrupted Cell Membrane (Increased Permeability, Cell Death) ToxicSterols->DisruptedMembrane

Caption: Mechanism of action of imidazole antifungal agents.

Synthetic Strategy and Detailed Protocol

Our strategy involves the synthesis of a series of Schiff base derivatives (imines) by reacting this compound with various primary amines. This one-step condensation reaction is highly efficient and allows for the facile introduction of diverse chemical moieties, enabling a thorough investigation of the structure-activity relationship (SAR).[8][9][12]

General Synthetic Scheme

The reaction proceeds via the acid-catalyzed condensation of the aldehyde with a primary amine to form an imine, with the elimination of water.[8]

Synthetic_Scheme reactant1 This compound plus + reactant1->plus reactant2 Primary Amine (R-NH2) arrow Ethanol, Glacial Acetic Acid (cat.) Reflux reactant2->arrow product Schiff Base Derivative plus->reactant2 arrow->product

Caption: General scheme for Schiff base synthesis.

Protocol: Synthesis of Schiff Base Derivatives

This protocol describes a general procedure that can be adapted for various primary amines.

Materials and Equipment

Reagent/Equipment Purpose
This compound Starting Material
Various primary amines (e.g., aniline, substituted anilines, benzylamine) To introduce chemical diversity
Absolute Ethanol Reaction Solvent
Glacial Acetic Acid Catalyst
Round-bottom flask Reaction vessel
Reflux condenser To prevent solvent loss during heating
Magnetic stirrer and stir bar For homogenous mixing
Heating mantle For controlled heating
Rotary evaporator For solvent removal
Buchner funnel and filter paper For collecting solid product

| Thin-Layer Chromatography (TLC) plates | To monitor reaction progress |

Step-by-Step Procedure

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of this compound in absolute ethanol (approximately 20 mL).

  • Addition of Amine: To this solution, add 1.05 equivalents of the selected primary amine.

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture. The acid catalyzes the dehydration step of the imine formation.[9]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78°C for ethanol) using a heating mantle. Let the reaction proceed for 4-6 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC). A spot corresponding to the product should appear, while the spot for the starting aldehyde diminishes.

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Many Schiff bases are solids and will precipitate out of the solution upon cooling.[13]

    • If precipitation occurs, collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

    • If no precipitate forms, reduce the volume of the solvent using a rotary evaporator and cool the concentrated solution in an ice bath to induce crystallization.

  • Drying and Characterization: Dry the purified product in a vacuum oven. The structure of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol: In Vitro Antifungal Susceptibility Testing

The evaluation of the antifungal activity of the newly synthesized compounds is a critical step. The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]

Materials and Fungal Strains
  • Fungal Strains: Clinically relevant strains should be used. Examples include:

    • Candida albicans (e.g., ATCC 90028)

    • Candida glabrata (e.g., ATCC 90030)

    • Aspergillus fumigatus (e.g., ATCC 204305)

  • Growth Media: RPMI-1640 medium with L-glutamine, buffered with MOPS.

  • Test Compounds: Synthesized Schiff base derivatives, dissolved in Dimethyl Sulfoxide (DMSO).

  • Control Drugs: Fluconazole (for Candida spp.) and Amphotericin B (for Aspergillus spp.) as positive controls.

  • Equipment: 96-well microtiter plates, multichannel pipettes, spectrophotometer (plate reader), incubator.

Experimental Workflow for MIC Assay

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A 1. Prepare Fungal Inoculum (Standardize to 0.5 McFarland) E 5. Inoculate Wells (Add standardized fungal suspension) A->E B 2. Prepare Compound Plate (Serial dilutions of test compounds in DMSO) D 4. Transfer Compounds (From compound plate to assay plate) B->D C 3. Prepare Assay Plate (Add media to 96-well plate) C->D D->E F 6. Incubate Plates (35°C for 24-48 hours) E->F G 7. Read Results (Visually or with a plate reader at 530 nm) F->G H 8. Determine MIC (Lowest concentration with no visible growth) G->H

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step MIC Protocol
  • Inoculum Preparation: Prepare a standardized fungal suspension adjusted to a 0.5 McFarland standard, which is then further diluted in RPMI medium to achieve the final target inoculum concentration (e.g., 0.5-2.5 x 10³ CFU/mL for yeasts).

  • Compound Dilution: Perform a two-fold serial dilution of the test compounds and control drugs in a separate 96-well plate. The final concentration range might typically be from 64 µg/mL down to 0.125 µg/mL.

  • Plate Setup:

    • Add 100 µL of RPMI medium to each well of a sterile 96-well microtiter plate.

    • Transfer a small volume (e.g., 2 µL) of the serially diluted compounds from the dilution plate to the corresponding wells of the assay plate.

    • Include a "growth control" well (containing only medium and inoculum) and a "sterility control" well (containing only medium).

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well (except the sterility control).

  • Incubation: Cover the plates and incubate at 35°C for 24 hours (Candida spp.) or 48 hours (Aspergillus spp.).

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., ≥50% reduction) compared to the growth control. This can be assessed visually or by measuring the optical density (OD) with a microplate reader.[15]

Data Interpretation and Structure-Activity Relationship (SAR)

The MIC values obtained from the screening provide quantitative data on the antifungal potency of each synthesized derivative. By comparing the activity of compounds with different "R" groups, researchers can deduce the structure-activity relationship (SAR).[16]

Hypothetical Data for SAR Analysis

Compound IDR-Group (from R-NH₂)MIC (µg/mL) vs. C. albicans
STD-FLU Fluconazole (Control)8.0
DERIV-01 Phenyl16.0
DERIV-02 4-Chlorophenyl2.0
DERIV-03 4-Nitrophenyl4.0
DERIV-04 4-Methoxyphenyl32.0
DERIV-05 Benzyl8.0

Interpretation:

  • Electron-Withdrawing Groups: From this hypothetical data, introducing electron-withdrawing groups on the phenyl ring (e.g., -Cl in DERIV-02 and -NO₂ in DERIV-03) appears to enhance antifungal activity compared to the unsubstituted phenyl ring (DERIV-01). This suggests that modifying the electronic properties of this part of the molecule is a promising strategy.

  • Electron-Donating Groups: The presence of an electron-donating group (e.g., -OCH₃ in DERIV-04) seems to decrease activity.

  • Lipophilicity: The increased potency of the chloro-substituted derivative might also be related to an increase in lipophilicity, which can affect the compound's ability to penetrate the fungal cell membrane.[16]

This systematic analysis guides the next round of synthesis, allowing for the rational design of more potent antifungal agents.[17][18]

Conclusion

This compound serves as an excellent and highly adaptable starting material for the synthesis of novel imidazole-based antifungal agents. The Schiff base condensation reaction provides a rapid and efficient route to generate chemical diversity. Combined with standardized antifungal susceptibility testing, this approach enables a robust investigation of structure-activity relationships, paving the way for the discovery of new and more effective therapies to combat the growing challenge of fungal infections.

References

  • Fromtling, R. A. (1984). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Journal of the American Academy of Dermatology, 10(3), 501-510. [Link]

  • EBSCO. (n.d.). Imidazole antifungals. Research Starters. [Link]

  • Vanden Bossche, H., Willemsens, G., & Marichal, P. (1984). Mechanism of Action of Antifungal Drugs, with Special Reference to the Imidazole Derivatives. Recent Advances in Chemotherapy, 1(1), 229-241. [Link]

  • Hori, K., Sakaguchi, A., Kudoh, M., et al. (2000). Structure-Activity Relationships of a New Antifungal Imidazole, AFK-108, and Related Compounds. Chemical & Pharmaceutical Bulletin, 48(1), 60-64. [Link]

  • Hori, K., Sakaguchi, A., Kudoh, M., et al. (2000). Structure-activity relationships of a new antifungal imidazole, AFK-108, and related compounds. Chemical & Pharmaceutical Bulletin, 48(1), 60-64. [Link]

  • Gül, Z. D., & Mor, V. (2020). Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. Current Topics in Medicinal Chemistry, 20(21), 1956-1968. [Link]

  • Ruidong Pharmaceutical. (n.d.). Imidazole antifungal drug mechanism of action. [Link]

  • Fisher, M. C., & Keller, N. P. (2020). Antifungal drug screening: thinking outside the box to identify novel antifungal scaffolds. Current Opinion in Microbiology, 57, 43-50. [Link]

  • Wiktorowicz, W., Markuszewski, M., Krysiński, J., & Kaliszan, R. (2002). Quantitative structure-activity relationships study of a series of imidazole derivatives as potential new antifungal drugs. Acta Poloniae Pharmaceutica, 59(4), 295-306. [Link]

  • Shields, R. K., Kline, E. G., & Clancy, C. J. (2023). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy, 67(5), e0153922. [Link]

  • Wang, S., et al. (2018). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. Molecules, 23(11), 2849. [Link]

  • Reales-Calderon, J. A., et al. (2022). Interdisciplinary approaches for the discovery of novel antifungals. Trends in Microbiology, 30(8), 756-769. [Link]

  • Reales-Calderon, J. A., et al. (2022). Interdisciplinary Approaches for the Discovery of Novel Antifungals. Trends in Microbiology, 30(8), 756-769. [Link]

  • ResearchGate. (n.d.). The preliminary structure–activity relationships of the compounds against tested fungi. [Link]

  • Fata, A., et al. (2012). Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. Iranian Journal of Basic Medical Sciences, 15(4), 935-942. [Link]

  • Edebi, N. V., et al. (2024). Synthesis and Anti-Microbial Evaluation of Some Schiff Base Derivatives. Pharmacy and Drug Development, 3(2). [Link]

  • Singh, P., & Kumar, R. (2016). A Short Review: Methodologies for the Synthesis of Schiff's Bases. Indian Journal of Advances in Chemical Science, 4(4), 415-422. [Link]

  • Lebouvier, N., et al. (2009). Synthesis and antifungal activity of new 1-halogenobenzyl-3-imidazolylmethylindole derivatives. Bioorganic & Medicinal Chemistry Letters, 19(15), 4332-4335. [Link]

  • Yurttaş, L., et al. (2018). Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. Molecules, 23(12), 3127. [Link]

  • Heeres, J., et al. (1979). Antimycotic Imidazoles. Part 4. Synthesis and Antifungal Activity of Ketoconazole, a New Potent Orally Active Broad-Spectrum Antifungal Agent. Journal of Medicinal Chemistry, 22(8), 1003-1005. [Link]

  • Li, X., et al. (2024). Novel Flavonol Derivatives Containing 1,3,4-Thiadiazole as Potential Antifungal Agents: Design, Synthesis, and Biological Evaluation. ACS Omega, 9(16), 17893-17904. [Link]

  • El-Sayed, M. A. A., et al. (2014). In Vitro Anti-Candida Activity of Certain New 3-(1H-Imidazol-1-yl)propan-1-one Oxime Esters. Molecules, 19(12), 20054-20067. [Link]

  • Kim, J. H., et al. (2011). Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. Journal of Biological Chemistry, 286(22), 19574-19584. [Link]

  • Patel, K. D., & Patel, H. D. (2015). Synthesis of Some Salicylaldehyde-Based Schiff Bases in Aqueous Media. Journal of Chemistry, 2015, 1-6. [Link]

  • Jawad, N. M., & Narren, S. F. (2020). Synthesis and Characterization of Based on Some New Schiff base from 5-styryl-2-amino-1,3,4-thiadiazole. International Journal of Drug Delivery Technology, 10(4), 585-591. [Link]

  • Kumar, S., et al. (2023). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. ACS Omega, 8(43), 40536-40553. [Link]

  • Kim, S. H., et al. (2022). A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. Toxins, 14(11), 762. [Link]

Sources

Application Note & Protocol: Chemoselective Reduction of 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

<-2>

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the chemoselective reduction of the aldehyde functionality in 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde to yield (3-bromo-4-(1H-imidazol-1-yl)phenyl)methanol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The protocol emphasizes the use of sodium borohydride (NaBH₄), a mild and selective reducing agent, to ensure the integrity of the bromo and imidazolyl moieties present in the starting material. We will delve into the rationale behind the experimental design, provide a step-by-step procedure, and discuss methods for reaction monitoring and product characterization.

Introduction: The Challenge of Chemoselectivity

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis.[1][2] However, the presence of other reducible or sensitive functional groups within the same molecule, such as the aryl bromide and the imidazole ring in this compound, presents a significant chemoselectivity challenge. Aggressive reducing agents could lead to undesired side reactions, including hydrodebromination or reduction of the imidazole ring.

Sodium borohydride (NaBH₄) is an ideal choice for this transformation due to its mild nature.[3][4] It readily reduces aldehydes and ketones while typically leaving other functional groups like halogens and aromatic heterocycles intact under controlled conditions.[1][5] This protocol is designed to leverage the inherent selectivity of NaBH₄ to achieve a high-yield synthesis of the desired benzylic alcohol.

Scientific Principles and Experimental Rationale

The core of this protocol lies in the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon of the aldehyde.[6][7] This two-step mechanism involves:

  • Nucleophilic Attack: The borohydride anion ([BH₄]⁻) delivers a hydride to the carbonyl carbon, forming a tetrahedral alkoxide intermediate.

  • Protonation: A protic solvent, typically an alcohol like methanol or ethanol, then protonates the resulting alkoxide during the reaction or upon workup to yield the final alcohol product.[5][6]

Causality behind Experimental Choices:

  • Choice of Reducing Agent: Sodium borohydride is selected over more potent reducing agents like lithium aluminum hydride (LiAlH₄) to prevent over-reduction and preserve the bromo and imidazolyl groups.[1][5]

  • Solvent System: Methanol or ethanol are excellent solvents for this reaction as they effectively dissolve both the starting material and the sodium borohydride.[3] They also serve as the proton source for the final step of the reduction.

  • Temperature Control: The reaction is initiated at a low temperature (0 °C) to moderate the initial exothermic reaction and enhance selectivity.[8] Allowing the reaction to proceed at room temperature ensures completion.

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is a crucial tool for monitoring the progress of the reaction by observing the disappearance of the starting material and the appearance of the product spot.[4][9]

  • Workup Procedure: The workup is designed to quench any unreacted NaBH₄, neutralize the reaction mixture, and facilitate the extraction of the desired product into an organic solvent. The use of an aqueous quench is standard for borohydride reductions.[9][10]

  • Purification: Column chromatography is employed to remove any unreacted starting material and inorganic byproducts, yielding the pure alcohol.[4][9]

Experimental Workflow

The following diagram illustrates the overall workflow for the reduction of this compound.

G cluster_0 Reaction Setup cluster_1 Workup & Isolation cluster_2 Purification & Analysis A Dissolve Starting Material in Methanol B Cool to 0 °C A->B Reaction Progress (Monitor by TLC) C Add NaBH4 (portion-wise) B->C Reaction Progress (Monitor by TLC) D Stir at Room Temperature C->D Reaction Progress (Monitor by TLC) E Quench with Water D->E F Concentrate in vacuo E->F G Extract with Ethyl Acetate F->G H Dry Organic Layer G->H I Evaporate Solvent H->I J Column Chromatography I->J K Characterize Product (NMR, IR, MS) J->K

Caption: Workflow for the selective reduction of this compound.

Detailed Experimental Protocol

Materials and Equipment:

  • This compound (Starting Material, SM)[11]

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Thin-Layer Chromatography (TLC) plates (silica gel) and developing chamber

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Safety Precautions:

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium borohydride is flammable and reacts with water to produce flammable hydrogen gas.[3] Handle with care and avoid contact with strong acids.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Dissolve the starting material in anhydrous methanol (approximately 10-15 mL per gram of starting material).

    • Cool the solution to 0 °C using an ice bath.

  • Reduction:

    • While stirring, slowly add sodium borohydride (1.2-1.5 eq) portion-wise over 10-15 minutes. Note: The addition is exothermic and may cause gas evolution.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 1-2 hours at room temperature.[8]

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is complete when the starting material spot is no longer visible.

  • Workup:

    • Once the reaction is complete, carefully quench the reaction by slowly adding deionized water (approximately 5-10 mL) at 0 °C to decompose any excess NaBH₄.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Add more deionized water to the resulting residue, followed by ethyl acetate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[5]

    • Filter off the drying agent and concentrate the organic layer in vacuo to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (3-bromo-4-(1H-imidazol-1-yl)phenyl)methanol.

Data Presentation and Characterization

Table 1: Reaction Parameters and Expected Outcome

ParameterValueRationale
Starting Material This compoundSubstrate for reduction
Reducing Agent Sodium Borohydride (NaBH₄)Mild and chemoselective reagent
Stoichiometry (NaBH₄) 1.2 - 1.5 equivalentsEnsures complete reduction of the aldehyde
Solvent Methanol (anhydrous)Dissolves reactants and acts as a proton source
Reaction Temperature 0 °C to Room TemperatureControls initial exotherm and ensures reaction completion
Reaction Time 1 - 2 hoursTypical duration for complete conversion
Expected Product (3-bromo-4-(1H-imidazol-1-yl)phenyl)methanolPrimary alcohol
Typical Yield >85%Based on similar reported reductions

Characterization of (3-bromo-4-(1H-imidazol-1-yl)phenyl)methanol:

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the product, looking for the disappearance of the aldehyde proton signal (~9-10 ppm) and the appearance of a benzylic alcohol proton signal (~4.5-5.0 ppm) and a new methylene carbon signal.

  • Infrared (IR) Spectroscopy: To verify the conversion of the carbonyl group to a hydroxyl group, evidenced by the disappearance of the strong C=O stretch (~1700 cm⁻¹) and the appearance of a broad O-H stretch (~3200-3600 cm⁻¹).

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: To assess the purity of the isolated solid product.

Trustworthiness and Validation

This protocol is built upon well-established principles of organic chemistry and the known reactivity of sodium borohydride.[1][5][6] The self-validating nature of this protocol is ensured by:

  • In-process controls: The use of TLC for reaction monitoring provides real-time feedback on the conversion of the starting material.

  • Orthogonal analytical techniques: The combination of NMR, IR, and MS for product characterization provides a high degree of confidence in the identity and purity of the final compound.

  • Chemoselectivity: The mild reaction conditions are specifically designed to be compatible with the bromo and imidazolyl functional groups, minimizing the formation of byproducts. The purity of the final product, as determined by the analytical methods above, serves as a direct measure of the protocol's success.

References

  • Mohrig, J. R., et al. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one.
  • Reddit. (2018). Help: NaBH4 workup advice. r/chemistry. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • MDPI. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Reduction of a ketone in the presence of an aldehyde. Retrieved from [Link]

  • eCampusOntario Pressbooks. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Retrieved from [Link]

  • ResearchGate. (2025). Chemoselective reduction of aldehydes and ketones to alcohols using boron tri-isopropoxide, B(O-i-Pr)3 and boron tri-secondary butoxide, B(O-s-Bu)3 as catalysts. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2: Reduction of Organic Compounds (Experiment). Retrieved from [Link]

  • Chemsrc. (n.d.). Benzaldehyde, 3-bromo-4-(1-piperidinyl)-. Retrieved from [Link]

  • Chemguide. (n.d.). REDUCTION OF ALDEHYDES AND KETONES. Retrieved from [Link]

  • National Institutes of Health. (n.d.). An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). Alcohols by borohydride reduction of. US2765346A.
  • IJERT. (n.d.). COMPARATIVE STUDY OF SODIUM BOROHYDRIDE CATALYSED REDUCTION REATIONS: SYNTHESIS AND CHARACTERIZATION OF BENZYL ALCOHOL AND ANTIB.
  • Semantic Scholar. (1987). Selective reduction of aromatic aldehyde in the presence of aromatic ketone by NaBH4 and SnCl2 in THF. Retrieved from [Link]

  • YouTube. (2017). Selective Reduction of Aldehydes. Retrieved from [Link]

  • YouTube. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Selective reduction of aldehydes and ketones to alcohols with ammonia borane in neat water. Green Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of benzyl alcohols. GB2155464A.
  • Centers for Disease Control and Prevention. (n.d.). ALDEHYDES, SCREENING 2539. Retrieved from [Link]

  • Studylib. (n.d.). Carbonyl Reduction: NaBH4, Mechanism & Procedure. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-4-hydroxybenzaldehyde. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Selective Enzymatic Reduction of Aldehydes. PMC. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing imidazole and 1,2,4-triazole derivatives.
  • Sciforum. (n.d.). Fast and Efficient Method for Quantitative Reduction of Carbonyl Compounds by NaBH4 under Solvent-Free Conditions. Retrieved from [Link]

  • Course Hero. (n.d.). Sodium Borohydride Reduction of Benzoin.
  • Inorganic Chemistry. (2022). Trinuclear Magnesium Imidazolate Borohydride Complex. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Trinuclear Magnesium Imidazolate Borohydride Complex. PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium. PMC. Retrieved from [Link]

  • ResearchGate. (2025). Mild and Convenient Method for Reduction of Carbonyl Compounds with the NaBH4/Charcoal System in Wet THF. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of Substituted Benzaldehydes via a Two- Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link]

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition. PMC. Retrieved from [Link]

Sources

The Strategic Role of 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde in the Advancement of Novel Pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that offer both synthetic accessibility and diverse biological activity is paramount. Among these, 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde has emerged as a particularly valuable building block for the development of innovative therapeutics. Its unique structural architecture, featuring a reactive aldehyde, a strategically positioned bromine atom, and a biologically significant imidazole moiety, provides a trifecta of chemical handles for the construction of complex and potent drug candidates. This guide provides an in-depth exploration of the applications and experimental protocols associated with this versatile intermediate, tailored for researchers, scientists, and professionals in the field of drug development. The imidazole ring, a common feature in many clinically successful drugs, imparts favorable physicochemical properties and the ability to engage in key interactions with biological targets.[1][2]

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in drug discovery workflows.

PropertyValueReference
CAS Number 861932-08-3[3]
Molecular Formula C₁₀H₇BrN₂O[3]
Molecular Weight 251.08 g/mol [3]
Physical Form Solid
Storage Temperature 2-8°C, under nitrogen

The synthesis of this compound can be efficiently achieved through a copper-catalyzed Ullmann condensation, a classic and reliable method for the formation of carbon-nitrogen bonds.[4][5] This approach leverages the reactivity of an aryl halide with a nucleophilic nitrogen-containing heterocycle.

Protocol: Synthesis of this compound via Ullmann Condensation

This protocol is adapted from established methodologies for the N-arylation of imidazoles.[1][2][5]

Materials:

  • 3-Bromo-4-fluorobenzaldehyde

  • Imidazole

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 3-bromo-4-fluorobenzaldehyde (1.0 eq) and imidazole (1.2 eq) in DMF, add potassium carbonate (2.0 eq) and copper(I) iodide (0.1 eq).

  • Heat the reaction mixture to 120-140°C and stir for 12-24 hours under a nitrogen atmosphere. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield this compound.

Rationale for Experimental Choices:

  • Catalyst: Copper(I) iodide is a widely used and effective catalyst for Ullmann-type reactions, facilitating the coupling of the aryl halide with the imidazole.[5]

  • Base: Potassium carbonate is employed to deprotonate the imidazole, thereby increasing its nucleophilicity and promoting the reaction.

  • Solvent: DMF is a polar aprotic solvent that is well-suited for this type of reaction due to its high boiling point and ability to dissolve the reactants.

Application in the Development of Kinase Inhibitors

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[6] The this compound scaffold has proven to be a valuable starting point for the design of potent and selective kinase inhibitors, particularly targeting the p38 MAPK pathway.[7][8]

Targeting the p38 MAPK Signaling Pathway

The p38 MAPK signaling cascade is a key regulator of inflammatory cytokine production.[7] Consequently, inhibitors of p38 MAPK are of significant interest for the treatment of chronic inflammatory diseases. The imidazole ring of derivatives of this compound can act as a hinge-binding motif, a common feature of many kinase inhibitors.

p38_MAPK_Pathway Stress Cellular Stress / Cytokines MKK MKK3/6 Stress->MKK p38 p38 MAPK MKK->p38 TranscriptionFactors ATF2 / MEF2C p38->TranscriptionFactors Inflammation Inflammatory Response TranscriptionFactors->Inflammation Inhibitor Inhibitor derived from This compound Inhibitor->p38 Ergosterol_Biosynthesis_Inhibition Lanosterol Lanosterol CYP51 CYP51 (14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Inhibitor Antifungal Agent derived from This compound Inhibitor->CYP51

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde in Modern Synthesis

In the landscape of contemporary drug discovery and materials science, the strategic assembly of complex molecular architectures is paramount. The compound this compound (CAS No. 861932-08-3) has emerged as a highly valuable and versatile building block.[1][2][3] Its structure is distinguished by three key functional moieties: an aryl bromide, an aldehyde, and an N-linked imidazole ring. This unique combination offers multiple, orthogonal handles for synthetic diversification through palladium-catalyzed cross-coupling reactions, making it a sought-after intermediate in the synthesis of biologically active compounds and functional materials.[4][5]

The aryl bromide provides a reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds via established transformations such as the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions.[4] The aldehyde group serves as a versatile precursor for a variety of subsequent chemical manipulations, including reductive amination, oxidation to a carboxylic acid, or olefination. The imidazole moiety, a common pharmacophore, can influence the final properties of the molecule, including its biological activity and solubility.

This guide provides detailed application notes and robust protocols for leveraging this compound in several key palladium-catalyzed cross-coupling reactions. The methodologies presented are designed for researchers, scientists, and drug development professionals, with a focus on not just the procedural steps, but the underlying scientific rationale for experimental choices, ensuring both reproducibility and a deeper understanding of the catalytic processes.

PART 1: Foundational Principles and Substrate-Specific Considerations

The successful application of palladium-catalyzed cross-coupling reactions hinges on a nuanced understanding of the substrate's electronic and steric properties and its potential interactions with the catalytic system. For this compound, two primary factors must be considered: the electronic nature of the aromatic ring and the coordinating potential of the imidazole nitrogen.

Electronic Effects: An Activated System

The presence of the electron-withdrawing aldehyde group at the 4-position of the phenyl ring has a significant impact on the reactivity of the C-Br bond at the 3-position. Electron-withdrawing substituents accelerate the rate-determining oxidative addition step in many palladium-catalyzed coupling reactions by lowering the electron density of the aromatic ring, making the carbon-halogen bond more susceptible to cleavage by the electron-rich Pd(0) catalyst.[6] This inherent activation makes this compound a generally excellent substrate for a variety of cross-coupling transformations.

The Imidazole Moiety: A Double-Edged Sword

The imidazole ring introduces a unique consideration. While it is a desirable feature in many target molecules, the lone pair of electrons on the sp²-hybridized nitrogen atom can coordinate to the palladium center. This coordination can be either beneficial or detrimental. In some cases, heterocycles can act as ligands, stabilizing the catalytic species. However, strong coordination can also lead to catalyst inhibition or deactivation by occupying coordination sites necessary for the catalytic cycle to proceed.[7]

To mitigate potential catalyst inhibition, the judicious selection of a supporting ligand is crucial. Bulky, electron-rich phosphine ligands (e.g., tri-tert-butylphosphine, SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often employed.[8][9] These ligands can stabilize the palladium center while their steric bulk can disfavor the coordination of the imidazole nitrogen, thus preserving the catalytic activity.

PART 2: Detailed Experimental Protocols

The following protocols are designed as robust starting points for the cross-coupling of this compound. Optimization of reaction time, temperature, and reagent stoichiometry may be necessary for specific coupling partners.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its mild conditions and broad functional group tolerance.[10][11] This protocol details the coupling of this compound with a generic arylboronic acid.

Reaction Scheme:

Materials:

ReagentCAS No.MW ( g/mol )StoichiometrySample Amount (mmol)Sample Weight (mg)
This compound861932-08-3251.081.0 eq0.5125.5
Arylboronic AcidVariesVaries1.2 eq0.6Varies
Pd(OAc)₂ (Palladium(II) Acetate)3375-31-3224.500.02 eq (2 mol%)0.012.2
SPhos (Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)657408-07-6410.510.04 eq (4 mol%)0.028.2
K₂CO₃ (Potassium Carbonate)584-08-7138.212.0 eq1.0138.2
1,4-Dioxane123-91-188.11--5 mL
Water7732-18-518.02--1 mL

Step-by-Step Protocol:

  • Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (125.5 mg, 0.5 mmol), the arylboronic acid (0.6 mmol), Pd(OAc)₂ (2.2 mg, 0.01 mmol), and SPhos (8.2 mg, 0.02 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with a stream of inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Reagent Addition: Add K₂CO₃ (138.2 mg, 1.0 mmol). Then, via syringe, add 1,4-dioxane (5 mL) and water (1 mL). The solvent mixture should be degassed prior to use by bubbling with an inert gas for 15-20 minutes.

  • Reaction Conditions: Place the flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to afford the desired biaryl aldehyde.

Causality Behind Choices:

  • Catalyst/Ligand System: The combination of Pd(OAc)₂ and a bulky, electron-rich biarylphosphine ligand like SPhos is highly effective for coupling aryl bromides, especially those that may coordinate to the catalyst. The ligand promotes the formation of a monoligated, highly active Pd(0) species and facilitates both oxidative addition and reductive elimination.

  • Base and Solvent: A mixture of an aqueous base (K₂CO₃) and an organic solvent (1,4-dioxane) is a standard condition for Suzuki couplings.[10] The base is essential for the transmetalation step, activating the boronic acid. Water increases the solubility of the base and can accelerate the reaction.

Protocol 2: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling provides a powerful method for the synthesis of aryl alkynes, crucial intermediates in many areas of chemical synthesis.[12][13][14]

Reaction Scheme: ``` Br-Ar-CHO + H-C≡C-R --[Pd catalyst, Cu(I) co-catalyst, Base]--> R-C≡C-Ar-CHO (Ar = 4-(1H-imidazol-1-yl)phenyl)

Br-Ar-CHO + H₂C=CHR --[Pd catalyst, Ligand, Base]--> RCH=CH-Ar-CHO (Ar = 4-(1H-imidazol-1-yl)phenyl)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_oa Ar-Pd(II)(Br)L₂ pd0->pd_oa Oxidative Addition (Ar-Br) pd_trans Ar-Pd(II)(C≡CR)L₂ pd_oa->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product Product pd_trans->product Ar-C≡CR cu_acetylide Cu(I)-C≡CR cu_acetylide->pd_oa Enters Pd Cycle cuI Cu(I)Br cu_acetylide->cuI alkyne H-C≡CR alkyne->cu_acetylide + Base

Caption: Interconnected catalytic cycles of the Sonogashira cross-coupling reaction.

Diagram 3: General Experimental Workflow

Experimental_Workflow start Start | Weigh Reagents: - Aryl Bromide - Coupling Partner - Catalyst & Ligand - Base setup Reaction Setup - Add solids to dry flask - Establish inert atmosphere (Ar/N₂) start->setup addition Solvent/Reagent Addition - Add degassed solvent(s) - Add liquid reagents (e.g., alkene, amine) setup->addition reaction Reaction - Heat to specified temperature - Stir for required time addition->reaction monitoring Monitoring - TLC / LC-MS / GC-MS reaction->monitoring workup Work-up - Quench reaction - Liquid-liquid extraction reaction->workup purification Purification - Dry organic phase - Concentrate solvent - Column Chromatography workup->purification end End | Pure Product Characterization (NMR, MS) purification->end

Caption: A standardized workflow for performing palladium-catalyzed cross-coupling reactions.

Conclusion and Future Directions

This compound stands out as a potent and adaptable building block for the synthesis of complex molecules. The protocols outlined in this guide provide a solid foundation for its use in Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions. The key to success with this substrate lies in the careful selection of ligands that can override the potential coordinating effects of the imidazole nitrogen, thereby maintaining a high level of catalytic activity. Researchers are encouraged to use these protocols as a starting point and to explore further optimization based on their specific coupling partners and target molecules. The continued application of this versatile intermediate will undoubtedly facilitate the discovery of novel pharmaceuticals and advanced materials.

References

  • D. S. Surry and S. L. Buchwald, "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination," Angewandte Chemie International Edition, vol. 47, no. 34, pp. 6338–6361, 2008. [Online]. Available: [Link]

  • J. F. Hartwig, "Organotransition Metal Chemistry: From Bonding to Catalysis," University Science Books, 2010. [Online]. Available: [Link]

  • A. F. Littke and G. C. Fu, "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides," Angewandte Chemie International Edition, vol. 41, no. 22, pp. 4176–4211, 2002. [Online]. Available: [Link]

  • R. Chinchilla and C. Nájera, "The Sonogashira reaction: a booming methodology in synthetic organic chemistry," Chemical Reviews, vol. 107, no. 3, pp. 874–922, 2007. [Online]. Available: [Link]

  • I. P. Beletskaya and A. V. Cheprakov, "The Heck Reaction as a Sharpening Stone of Palladium Catalysis," Chemical Reviews, vol. 100, no. 8, pp. 3009–3066, 2000. [Online]. Available: [Link]

  • J. F. Hartwig, "Transition Metal-Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism," Angewandte Chemie International Edition, vol. 37, no. 15, pp. 2046–2067, 1998. [Online]. Available: [Link]

  • N. Miyaura and A. Suzuki, "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds," Chemical Reviews, vol. 95, no. 7, pp. 2457–2483, 1995. [Online]. Available: [Link]

  • K. Sonogashira, "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides," Journal of Organometallic Chemistry, vol. 653, no. 1-2, pp. 46–49, 2002. [Online]. Available: [Link]

  • S. P. Nolan, Ed., "N-Heterocyclic Carbenes in Synthesis," Wiley-VCH, 2006. [Online]. Available: [Link]

  • R. R. Tykwinski, "Sonogashira Coupling: The State of the Art in C-C Bond Construction," Angewandte Chemie International Edition, vol. 42, no. 14, pp. 1566–1568, 2003. [Online]. Available: [Link]

  • A. de Meijere and F. Diederich, Eds., "Metal-Catalyzed Cross-Coupling Reactions," Wiley-VCH, 2004. [Online]. Available: [Link]

  • K. C. Nicolaou, P. G. Bulger, and D. Sarlah, "Palladium-Catalyzed Cross-Coupling Reactions in Total Synthesis," Angewandte Chemie International Edition, vol. 44, no. 29, pp. 4442–4489, 2005. [Online]. Available: [Link]

  • J. Tsuji, "Palladium Reagents and Catalysts: New Perspectives for the 21st Century," John Wiley & Sons, 2004. [Online]. Available: [Link]

  • A. C. Frisch and M. Beller, "Catalysts for Cross-Coupling Reactions with Non-activated Alkyl Halides," Angewandte Chemie International Edition, vol. 44, no. 5, pp. 674–688, 2005. [Online]. Available: [Link]

  • J. Magano and J. R. Dunetz, "Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals," Chemical Reviews, vol. 111, no. 3, pp. 2177–2250, 2011. [Online]. Available: [Link]

Sources

Troubleshooting & Optimization

solubility of 3-Bromo-4-(1H-imidazol-1-YL)benzaldehyde in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde (CAS No. 861932-08-3). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the solubility of this compound. We will address common questions, troubleshoot potential issues, and provide a robust experimental protocol to determine solubility in your specific application.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility profile of this compound in common organic solvents?

A1: While specific quantitative solubility data for this compound is not extensively published, we can predict its behavior based on its molecular structure. The molecule is comprised of three key functional components: a benzaldehyde ring substituted with a bromine atom, and an imidazole ring.

  • Imidazole Moiety: The imidazole ring is polar and capable of hydrogen bonding, which generally promotes solubility in polar solvents.[1][2] Imidazole itself is soluble in water and other polar solvents.[2]

  • Bromobenzaldehyde Moiety: The aromatic benzaldehyde portion is more nonpolar. The presence of the bromine atom increases the molecular weight and polarizability of the molecule, which can influence its solubility.[3] Aromatic aldehydes are typically soluble in a range of organic solvents.[4][5]

Based on these structural features, we can anticipate the following general solubility trends:

  • High Solubility Expected: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which are excellent at dissolving a wide range of organic compounds.

  • Moderate to Good Solubility Expected: In alcohols like methanol and ethanol, due to their ability to engage in hydrogen bonding and their intermediate polarity.

  • Lower Solubility Expected: In nonpolar solvents such as hexanes and toluene, due to the significant polarity mismatch with the imidazole ring.

  • Variable Solubility: In solvents of intermediate polarity like ethyl acetate and dichloromethane (DCM), the solubility will depend on the balance between the polar imidazole and the less polar bromobenzaldehyde parts of the molecule.

A calculated XLogP3 value of 1.8 suggests the compound has moderate lipophilicity.[6]

Q2: Is this compound soluble in water?

A2: The solubility in water is expected to be low. While the imidazole group is hydrophilic, the larger, substituted benzaldehyde ring is hydrophobic.[2][4] Generally, for organic molecules, as the carbon skeleton increases in size, aqueous solubility decreases significantly.[7] However, the solubility is likely to be pH-dependent. The imidazole ring is basic and can be protonated under acidic conditions, forming a more soluble salt.[1]

Q3: How does the bromine substituent affect solubility?

A3: The bromo group has several effects. It increases the overall molecular weight and size of the molecule. While the carbon-bromine bond is polarizable, the overall effect of adding a halogen atom to a hydrocarbon framework is generally an increase in hydrophobicity and a decrease in water solubility.[3]

Troubleshooting Guide: Common Solubility Issues

This section addresses specific issues you might encounter during your experiments with this compound.

Issue 1: The compound is not dissolving in my chosen organic solvent.
  • Possible Cause: The concentration you are trying to achieve exceeds the compound's solubility limit in that specific solvent at the current temperature.

  • Troubleshooting Steps:

    • Increase the volume of the solvent: Adding more solvent will decrease the concentration and may bring it below the solubility limit.

    • Gentle Heating: For many compounds, solubility increases with temperature.[8] Try warming the mixture gently in a water bath. Be cautious, as aldehydes can be sensitive to high temperatures. Always check for compound stability at elevated temperatures.

    • Sonication: Using an ultrasonic bath can help break up solid aggregates and increase the rate of dissolution.

    • Try a Different Solvent: If the compound remains insoluble, your chosen solvent may be inappropriate. Refer to the predicted solubility profile in the FAQs and select a more suitable solvent. For difficult-to-dissolve compounds, polar aprotic solvents like DMSO or DMF are often a good starting point.[7]

Issue 2: The compound dissolves initially but then precipitates out of solution.
  • Possible Cause 1: Supersaturation. This can happen if you used heating to dissolve the compound and then allowed it to cool. The solution was saturated at the higher temperature, and upon cooling, it became supersaturated and unstable, leading to precipitation.[8]

    • Solution: Re-dissolve with gentle heating and then use the solution while warm, or prepare a fresh solution at a concentration known to be stable at room temperature.

  • Possible Cause 2: Change in Solvent Composition. If you are preparing a stock solution in a strong organic solvent (like DMSO) and then diluting it into an aqueous buffer, the compound may precipitate if its solubility in the final buffer is low. This is a common issue known as "crashing out."

    • Solution: Minimize the percentage of the organic stock solution in your final aqueous solution. It is often recommended to keep the final concentration of solvents like DMSO below 1% in biological assays. You may need to prepare a more dilute stock solution to achieve this.

Issue 3: I am observing a cloudy or hazy solution, not a clear one.
  • Possible Cause: You may have a colloidal suspension rather than a true solution. This means very fine, undissolved particles are dispersed throughout the solvent.[8]

  • How to Confirm:

    • Visual Inspection: A true solution should be completely clear and transparent.

    • Tyndall Effect: Shine a laser pointer through the solution. If the beam is visible as it passes through the liquid, it indicates the presence of suspended particles.[8]

  • Solution: The compound is not fully dissolved. You need to apply the troubleshooting steps from Issue 1. If these fail, the concentration is too high for that solvent system.

Experimental Protocol: Determining Solubility

This protocol provides a step-by-step method for determining the qualitative and estimated quantitative solubility of this compound.

Materials:
  • This compound

  • A selection of common organic solvents (e.g., DMSO, DMF, Methanol, Ethanol, Ethyl Acetate, Dichloromethane, Hexane)

  • Small vials or test tubes with caps

  • Vortex mixer

  • Magnetic stirrer and stir bars (optional)

  • Analytical balance

  • Pipettes

Qualitative Solubility Determination:
  • Preparation: Add approximately 1-2 mg of the compound to a small, clean vial.

  • Solvent Addition: Add 1 mL of the chosen solvent to the vial.

  • Mixing: Cap the vial and vortex vigorously for 60 seconds.[9]

  • Observation: Visually inspect the solution.

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve at all.[9]

  • Record: Note your observations for each solvent tested.

Estimated Quantitative Solubility (Shake-Flask Method):
  • Prepare a Saturated Solution: Add an excess amount of the compound (e.g., 10 mg) to a known volume of solvent (e.g., 1 mL) in a vial. This is to ensure that you achieve saturation.

  • Equilibration: Seal the vial and agitate the mixture at a constant temperature (e.g., room temperature) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or shaker can be used.

  • Phase Separation: Allow the vial to stand undisturbed until the undissolved solid has settled to the bottom.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant (the liquid portion) without disturbing the solid.

  • Filtration (Optional but Recommended): To ensure no solid particles are transferred, filter the collected supernatant through a 0.22 µm syringe filter.[8]

  • Analysis: Quantify the concentration of the dissolved compound in the filtered supernatant using a suitable analytical technique, such as HPLC-UV or LC-MS.

  • Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at that temperature.

Data Summary Table

Use the following table to record your experimental findings.

SolventPredicted SolubilityQualitative Observation (Soluble/Partially/Insoluble)Estimated Quantitative Solubility (mg/mL)
DMSOHigh
DMFHigh
MethanolModerate to Good
EthanolModerate to Good
Ethyl AcetateVariable
DichloromethaneVariable
HexaneLow
WaterLow
Workflow Diagrams

The following diagrams illustrate the decision-making process for troubleshooting and the experimental workflow for solubility determination.

G cluster_troubleshooting Troubleshooting Workflow start Compound does not dissolve q1 Is the concentration too high? start->q1 a1_yes Add more solvent q1->a1_yes Yes a1_no Apply energy q1->a1_no No q2 Did gentle heating or sonication work? a1_yes->q2 a1_no->q2 a2_yes Problem Solved q2->a2_yes Yes a2_no Switch to a more polar solvent (e.g., DMSO) q2->a2_no No end Re-evaluate experiment a2_no->end

Caption: Troubleshooting workflow for dissolution issues.

G cluster_protocol Solubility Determination Protocol start_prot Add excess compound to solvent step2 Equilibrate for 24-48h (Stirring/Shaking) start_prot->step2 step3 Allow solid to settle step2->step3 step4 Collect clear supernatant step3->step4 step5 Filter through 0.22 µm syringe filter step4->step5 step6 Quantify concentration (e.g., HPLC-UV) step5->step6 end_prot Solubility value obtained step6->end_prot

Caption: Experimental workflow for quantitative solubility.

References

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

  • Imidazole. (n.d.). Solubility of Things. Retrieved from [Link]

  • Meyer, M., et al. (2003). Effect of imidazole on the solubility of a his-tagged antibody fragment.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • Benzaldehyde, 3-bromo-4-(1-piperidinyl)-. (n.d.). Chemsrc. Retrieved from [Link]

  • Solubility of Organic Compounds. (2023, August 31).
  • Santos, J. L., et al. (2018). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.Molecules, 23(8), 1874.
  • Bromo Group Definition. (n.d.). Fiveable. Retrieved from [Link]

  • 24.3 Physical Properties of Aldehydes and Ketones. (n.d.). eCampusOntario Pressbooks. Retrieved from [Link]

  • Physical Properties of Ketones and Aldehydes. (n.d.). OpenOChem Learn. Retrieved from [Link]

  • Affects of imidazole on protein solubility and labeling reactions? (2013, September 25). ResearchGate. Retrieved from [Link]

  • Solubility of Organic Compounds. (n.d.). Chemistry Steps. Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this key synthetic intermediate in high purity.

Introduction

This compound is a crucial building block in medicinal chemistry and materials science. Its purity is paramount for the success of subsequent synthetic steps and the integrity of final products. This document provides a comprehensive overview of common purification challenges and their solutions, drawing from established chemical principles and field-proven techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile largely depends on the synthetic route, which is often a variation of the Ullmann condensation. Common impurities include:

  • Unreacted Starting Materials: 3-Bromo-4-fluorobenzaldehyde or 3,4-dibromobenzaldehyde and imidazole.

  • Homocoupled Byproducts: Symmetrical biaryls formed from the starting aryl halide.[1]

  • Oxidation Product: 3-Bromo-4-(1H-imidazol-1-yl)benzoic acid, formed by the oxidation of the aldehyde group, is a very common impurity in benzaldehyde derivatives.[2][3]

  • Residual Catalyst and Ligands: Copper salts and their associated ligands used in the coupling reaction.[4]

  • Solvent Residues: High-boiling point solvents like DMF or DMSO that may be used in the synthesis.[5]

Q2: What is the general stability of this compound under typical purification conditions?

A2: Aromatic aldehydes can be sensitive to both acidic and basic conditions. The aldehyde functional group is prone to oxidation, especially when exposed to air over time.[2] While N-arylimidazoles are generally stable, prolonged exposure to highly acidic silica gel can sometimes lead to degradation or strong adsorption, resulting in tailing during column chromatography.[2]

Q3: Which purification techniques are most effective for this compound?

A3: The most common and effective purification techniques for this compound are:

  • Column Chromatography: Highly effective for separating the target compound from a variety of impurities. Silica gel is a common stationary phase.[6]

  • Recrystallization: An excellent method for achieving high purity, provided a suitable solvent or solvent system can be identified.[7]

  • Acid-Base Extraction: Useful for removing acidic impurities like 3-Bromo-4-(1H-imidazol-1-yl)benzoic acid.[2][8]

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low yield after column chromatography 1. The compound is highly polar and is not eluting from the column. 2. The compound is degrading on the silica gel.[2] 3. The chosen solvent system is not appropriate.1. Increase the polarity of the mobile phase. A gradient elution from a non-polar to a more polar solvent system is often effective. For very polar compounds, adding a small percentage of methanol to dichloromethane can be beneficial.[9] 2. Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (1-2%) to neutralize acidic sites. Alternatively, use a less acidic stationary phase like neutral alumina.[2] 3. Perform thorough TLC analysis with various solvent systems to find the optimal conditions for separation before running the column. An ideal Rf value for the desired compound is between 0.2 and 0.4.[10]
"Oiling out" during recrystallization 1. The cooling rate is too fast. 2. The chosen solvent is not ideal, and the compound's melting point is below the boiling point of the solvent. 3. The presence of impurities is depressing the melting point and interfering with crystal lattice formation.1. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization. 2. Try a different solvent or a two-solvent system. For a two-solvent system, dissolve the compound in a "good" solvent at an elevated temperature and then add a "poor" solvent dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution and then cool slowly.[11] 3. Perform a preliminary purification step, such as a quick filtration through a plug of silica gel, to remove some of the impurities before attempting recrystallization.
Product is a persistent oil or gum 1. Presence of high-boiling point solvent residues (e.g., DMSO, DMF).[5] 2. The product is not pure enough to crystallize.[5]1. If the product is soluble in an organic solvent like ethyl acetate, wash the solution multiple times with water or brine to remove water-miscible solvents. 2. Purify the material using column chromatography before attempting crystallization.
Product discolors upon standing Oxidation of the aldehyde to the corresponding carboxylic acid.[2]Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (2-8°C) and protected from light.
Multiple spots on TLC after purification 1. Incomplete separation during chromatography. 2. Decomposition of the product on the TLC plate (if silica gel is used).1. Optimize the solvent system for column chromatography to achieve better separation. A shallower gradient or an isocratic elution might be necessary. 2. Run the TLC on a neutral alumina plate to check for decomposition.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis.

1. Preparation of the Column: a. Select an appropriately sized glass column and securely clamp it in a vertical position. b. Add a small plug of cotton or glass wool to the bottom of the column. c. Add a thin layer of sand on top of the plug. d. Prepare a slurry of silica gel in the initial, least polar eluent. e. Carefully pour the slurry into the column, allowing the solvent to drain slowly, ensuring no air bubbles are trapped. f. Add another thin layer of sand on top of the packed silica gel.

2. Sample Loading: a. Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane). b. Alternatively, for better resolution, perform a "dry loading": dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

3. Elution and Fraction Collection: a. Start eluting with a non-polar solvent system (e.g., hexanes/ethyl acetate 9:1) and gradually increase the polarity (e.g., to hexanes/ethyl acetate 1:1, and then to pure ethyl acetate or a dichloromethane/methanol mixture). A suggested starting solvent system based on similar compounds is dichloromethane/methanol.[6] b. Collect fractions in test tubes and monitor the elution by TLC.

4. Product Isolation: a. Combine the fractions containing the pure product. b. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

1. Solvent Selection: a. In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water). b. A good solvent will dissolve the compound when hot but not at room temperature.[7]

2. Recrystallization Procedure: a. Place the crude product in an Erlenmeyer flask. b. Add the minimum amount of the chosen hot solvent to dissolve the compound completely. c. If there are insoluble impurities, perform a hot filtration. d. Allow the solution to cool slowly to room temperature. e. Once crystals begin to form, place the flask in an ice bath to maximize crystal formation. f. Collect the crystals by vacuum filtration. g. Wash the crystals with a small amount of the cold recrystallization solvent. h. Dry the crystals under vacuum.

Visualizing the Purification Workflow

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Storage Crude Crude Product (with impurities) Column Column Chromatography Crude->Column Primary Purification Recrystal Recrystallization Column->Recrystal Optional Polishing Pure Pure Product Column->Pure Recrystal->Pure Store Storage (Inert atmosphere, 2-8°C) Pure->Store

Caption: A general workflow for the purification of this compound.

Troubleshooting Logic Diagram

TroubleshootingLogic Start Purification Issue Problem Identify Problem Start->Problem LowYield Low Yield Problem->LowYield Yield OilingOut Oiling Out Problem->OilingOut Physical Form Impure Still Impure Problem->Impure Purity Cause_LowYield Cause: - Degradation on Silica? - Wrong Solvent? LowYield->Cause_LowYield Cause_OilingOut Cause: - Fast Cooling? - Poor Solvent? OilingOut->Cause_OilingOut Cause_Impure Cause: - Incomplete Separation? - Co-eluting Impurity? Impure->Cause_Impure Solution_LowYield Solution: - Deactivate Silica - Change Eluent Cause_LowYield->Solution_LowYield Solution_OilingOut Solution: - Slow Cooling - Use Solvent Pair Cause_OilingOut->Solution_OilingOut Solution_Impure Solution: - Optimize Chromatography - Recrystallize Cause_Impure->Solution_Impure

Caption: A decision tree for troubleshooting common purification problems.

References

  • Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. (2007). The Journal of Organic Chemistry. Retrieved from [Link]

  • Column chromatography - Columbia University. (n.d.). Retrieved from [Link]

  • Synthesis of 3-(1H-imidazol-1-yl)benzaldehyde - PrepChem.com. (n.d.). Retrieved from [Link]

  • Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. (2022). MDPI. Retrieved from [Link]

  • Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. (2013). ResearchGate. Retrieved from [Link]

  • EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents. (1998).
  • Column chromatography. (n.d.). Retrieved from [Link]

  • recrystallization-2.doc.pdf. (n.d.). Retrieved from [Link]

  • C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. (2012). PMC - NIH. Retrieved from [Link]

  • Synthetic Approaches to Sterically Hindered N-Arylimidazoles through Copper-Catalyzed Coupling Reactions. (2006). University at Buffalo. Retrieved from [Link]

  • Is it possible to purify aldehyde by column? Is there any other method to do purification?. (2015). ResearchGate. Retrieved from [Link]

  • CN104496907A - Method for refining imidazole through combination of continuous reduced-pressure side stream rectification and roller crystallization - Google Patents. (2015).
  • Column Chromatography: Principles, Procedure, and Applications - Phenomenex. (2025). Retrieved from [Link]

  • Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. (2019). PMC - NIH. Retrieved from [Link]

  • Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • RECRYSTALLISATION. (n.d.). Retrieved from [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube. Retrieved from [Link]

  • Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (n.d.). Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018). PMC - NIH. Retrieved from [Link]

  • How to purify Benzaldehyde with benzoic acid contamination. (2018). ResearchGate. Retrieved from [Link]

  • Synthesis of substituted N-heterocycles by N-arylation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde - Google Patents. (2010).
  • p-BROMOBENZALDEHYDE - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. (2007). The Journal of Organic Chemistry. Retrieved from [Link]

  • CA1132612A - Process for the purification of benzaldehyde - Google Patents. (1982).
  • Stability and Rheological Properties of the Novel Silica-Based Organogel—A Drug Carrier with High Solubilization Potential. (2021). MDPI. Retrieved from [Link]

  • Purifying aldehydes? : r/chemistry. (2015). Reddit. Retrieved from [Link]

  • Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. (2023). MDPI. Retrieved from [Link]

  • Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. (2024). PMC - NIH. Retrieved from [Link]

  • Purification and characterization of benzaldehyde dehydrogenase I from Acinetobacter calcoaceticus. (1989). PMC. Retrieved from [Link]

  • 3-bromo-4-hydroxytoluene - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

Sources

common side reactions in the synthesis of 3-Bromo-4-(1H-imidazol-1-YL)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific nucleophilic aromatic substitution (SNAr) process. Our goal is to move beyond simple procedural lists and provide a deep, mechanistic understanding to empower you to troubleshoot effectively and optimize your reaction outcomes.

The synthesis, typically involving the reaction of 3-bromo-4-fluorobenzaldehyde with imidazole, is a crucial step in the preparation of various pharmaceutical intermediates. While seemingly straightforward, the interplay between the reactive aldehyde functionality, the two distinct halogen substituents, and the reaction conditions can lead to a range of undesirable byproducts. This guide provides solutions to the most pressing experimental issues.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequently encountered problems in a question-and-answer format, providing insights into the root causes and actionable solutions.

Q1: My reaction yield is low, and the TLC shows multiple spots, including one that has a similar Rf to the starting material but isn't the same. What's happening?

This is the most common issue and typically points to one of three primary side reactions: hydrolysis , proto-dehalogenation , or homocoupling . The key to diagnosis is identifying the specific byproducts formed.

A1: Analysis & Solutions

The likely culprits are competing nucleophiles and undesired reductive or coupling pathways. Let's break them down:

  • Primary Suspect: Hydrolysis of the Fluoro-group. The most activated position on your starting material is the C4 carbon, which bears the fluorine atom. It is activated by the para-aldehyde group. If trace amounts of water are present in your reaction mixture, hydroxide ions (generated under basic conditions) can act as competing nucleophiles, displacing the fluoride to form 3-bromo-4-hydroxybenzaldehyde .

    • Causality: The SNAr mechanism is highly sensitive to strong nucleophiles. Hydroxide is a potent nucleophile that can readily compete with the imidazole, especially at elevated temperatures.

    • Troubleshooting Protocol:

      • Rigorous Anhydrous Conditions: Dry your solvent (e.g., DMF, DMSO) over molecular sieves for at least 24 hours before use. Ensure your glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon).

      • High-Purity Reagents: Use freshly opened or properly stored imidazole and base (e.g., K₂CO₃, Cs₂CO₃). The base should be finely powdered and dried under vacuum before use to remove adsorbed water.

      • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire reaction setup and duration. This prevents atmospheric moisture from entering the system.

  • Secondary Suspect: Proto-dehalogenation. You may be observing the formation of 4-fluorobenzaldehyde (debromination) or 3-bromobenzaldehyde (defluorination). This reductive cleavage of the C-X bond is a well-known side reaction in transition-metal-catalyzed reactions and can also occur under strongly basic conditions at high temperatures.[1][2]

    • Causality: This can be initiated by trace metal impurities or occur via a base-mediated pathway. The aldehyde group can also participate in hydride transfer processes under certain conditions. In copper-catalyzed Ullmann-type reactions, this is a particularly prevalent side reaction.[1][3]

    • Troubleshooting Protocol:

      • Degas Solvents: Before use, sparge your anhydrous solvent with an inert gas for 15-20 minutes to remove dissolved oxygen, which can promote radical pathways.

      • Optimize Temperature: Avoid excessive temperatures. While heat is needed to drive the SNAr reaction, temperatures above 120-130°C can significantly increase the rate of dehalogenation. Run small-scale trials to find the minimum effective temperature.

      • Base Selection: Use a moderately strong, non-nucleophilic base like K₂CO₃ or Cs₂CO₃. Avoid extremely strong bases like NaH or alkoxides unless a specific protocol requires them, as they can exacerbate this issue.

Below is a workflow to diagnose these competing pathways:

G start Low Yield & Multiple Spots on TLC check_ms Analyze Crude Mixture by LC-MS start->check_ms mass1 Mass corresponding to 3-Bromo-4-hydroxybenzaldehyde? check_ms->mass1 mass2 Mass corresponding to Dehalogenated Starting Material? check_ms->mass2 mass3 Mass corresponding to Other Products (e.g., Dimer)? check_ms->mass3 sol1 Root Cause: Hydrolysis Solution: Implement rigorous anhydrous/inert conditions. mass1->sol1 Yes sol2 Root Cause: Dehalogenation Solution: Degas solvents, optimize temperature, check base. mass2->sol2 Yes sol3 Root Cause: Other side reactions (e.g., Homocoupling, Oxidation) Solution: See Q2 & Q3. mass3->sol3 Yes

Caption: Troubleshooting workflow for low yield.

Q2: My main impurity is a high molecular weight species that is much less polar than my product. What could it be?

A2: Diagnosis: Ullmann Homocoupling.

If you are using a copper-catalyzed system (an Ullmann condensation), you are likely forming a symmetrical biaryl dimer from the self-coupling of two molecules of 3-bromo-4-fluorobenzaldehyde.[1][4][5] This results in the formation of a biphenyl derivative, which is significantly less polar and has roughly double the molecular weight of your starting material.

  • Causality: The Ullmann reaction mechanism involves oxidative addition of the aryl halide to a Cu(I) species. The resulting organocopper intermediate can react with another molecule of the aryl halide instead of the intended imidazole nucleophile, leading to homocoupling.[3][6] This side reaction is competitive with the desired C-N bond formation.

  • Troubleshooting Protocol:

    • Ligand Addition: The use of ligands such as 1,10-phenanthroline or specific amino acids can stabilize the copper catalyst, increase its solubility, and promote the desired C-N coupling over the C-C homocoupling.[3]

    • Catalyst Loading: Do not use an excessive amount of copper catalyst. Typically, 5-10 mol% is sufficient. Higher loadings can increase the rate of homocoupling.

    • Controlled Addition: Consider adding the 3-bromo-4-fluorobenzaldehyde slowly to the mixture of imidazole, base, and catalyst. This keeps the instantaneous concentration of the aryl halide low, disfavoring the bimolecular homocoupling reaction.

Q3: The reaction worked, but during workup and purification, I isolated a significant amount of 3-Bromo-4-(1H-imidazol-1-yl)benzoic acid. How did my aldehyde oxidize?

A2: Diagnosis: Aldehyde Oxidation.

Aromatic aldehydes, especially those on electron-rich or heteroatom-substituted rings, can be susceptible to oxidation, particularly at the elevated temperatures used for this synthesis.

  • Causality: The primary culprit is atmospheric oxygen. At temperatures often exceeding 100°C in a solvent like DMF or DMSO, air in the headspace of the flask is sufficient to cause slow oxidation of the aldehyde to a carboxylic acid. Basic conditions can also promote this process.

  • Troubleshooting Protocol:

    • Strict Inert Atmosphere: This is the most critical factor. Ensure the reaction is conducted under a positive pressure of nitrogen or argon from start to finish. This includes the heating phase and cooling back to room temperature.

    • Quenching and Workup: When the reaction is complete, cool it to room temperature before exposing it to air by opening it for the workup procedure.

    • Purification Considerations: If you have already formed the carboxylic acid impurity, it can often be removed during an aqueous workup. By adjusting the pH, you can selectively extract the basic product into an acidic aqueous layer, leaving the acidic impurity in the organic phase, or vice versa. However, preventing its formation is the superior strategy.

Data Summary: Common Side Products

Side Product NameMolecular Weight ( g/mol )Identification CluesMitigation Strategy
3-Bromo-4-hydroxybenzaldehyde201.02Mass spec peak at M+H 201/203. Broader -OH peak in IR/NMR.Rigorous anhydrous/inert conditions.
4-Fluorobenzaldehyde124.11Mass spec peak at M+H 125. Loss of bromine isotopic pattern.Degas solvents, optimize temperature.
3-Bromobenzaldehyde185.02Mass spec peak at M+H 185/187.Degas solvents, optimize temperature.
Biaryl Homocoupling Product370.02Mass spec peak at M+H ~370. Very nonpolar on TLC.Use a ligand, lower catalyst loading.
3-Bromo-4-(imidazol-1-yl)benzoic acid267.08Mass spec peak at M+H 268/270. Insoluble in many organic solvents.Strict inert atmosphere.

Frequently Asked Questions (FAQs)

  • What is the most critical parameter for success in this reaction? Maintaining strictly anhydrous and inert conditions. Moisture is the most common cause of the hydrolysis side reaction, which is often the primary source of yield loss.

  • Why is 3-bromo-4-fluorobenzaldehyde used instead of 3-bromo-4-chlorobenzaldehyde? In nucleophilic aromatic substitution, the reactivity order for halogens is typically F > Cl > Br > I. The highly electronegative fluorine atom strongly polarizes the C-F bond and is a better leaving group in this specific reaction mechanism, leading to faster and cleaner reactions.[7]

  • How do I remove the excess imidazole after the reaction? Imidazole is water-soluble. During the aqueous workup, a wash with dilute acid (e.g., 1M HCl) will protonate the imidazole, making it highly soluble in the aqueous phase and easy to separate from your organic layer containing the product. Be sure to re-neutralize if your product is acid-sensitive.

  • What is the best purification method for the final product? Flash column chromatography on silica gel is typically the most effective method. A gradient elution starting with a nonpolar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity will allow for the separation of the desired product from less polar starting material and more polar hydroxy-byproducts.

  • Can I use a different base, like sodium hydride (NaH)? While NaH can be used to deprotonate the imidazole, it is a very strong, non-nucleophilic base that is extremely sensitive to moisture. It can increase the rate of dehalogenation and other side reactions if not used with extreme care under perfectly anhydrous conditions. For general use, potassium or cesium carbonate offers a better balance of reactivity and safety.

Optimized Experimental Protocol

This protocol is designed to minimize the common side reactions discussed above.

Materials:

  • 3-bromo-4-fluorobenzaldehyde (1.0 eq)

  • Imidazole (1.5 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Preparation: Oven-dry all glassware overnight and assemble hot under a stream of dry nitrogen. Allow to cool to room temperature under a positive N₂ pressure.

  • Reagent Addition: To the reaction flask, add the powdered anhydrous K₂CO₃ and imidazole. Evacuate and backfill the flask with nitrogen three times.

  • Solvent Addition: Add anhydrous DMF via cannula or syringe. Stir the resulting suspension for 15 minutes to ensure a homogenous mixture.

  • Substrate Addition: Dissolve the 3-bromo-4-fluorobenzaldehyde in a minimal amount of anhydrous DMF and add it dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 110-120°C under a positive nitrogen atmosphere. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete in 12-24 hours.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water, then with 1M HCl to remove excess imidazole, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel.

G cluster_prep Preparation (Inert) cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dry Glassware prep2 Add K₂CO₃ & Imidazole prep1->prep2 prep3 Evacuate/Backfill N₂ prep2->prep3 react1 Add Anhydrous DMF prep3->react1 react2 Add Substrate Solution react1->react2 react3 Heat to 110-120°C under N₂ react2->react3 react4 Monitor by TLC react3->react4 workup1 Cool & Quench in H₂O/EtOAc react4->workup1 workup2 Extract & Wash (incl. HCl wash) workup1->workup2 workup3 Dry & Concentrate workup2->workup3 purify Column Chromatography workup3->purify

Caption: Optimized experimental workflow diagram.

References

  • Chem Eazy. Synthesis of Imidazole - Reactions of Imidazole - Medicinal uses of Imidazole.
  • Béres, A., et al. (2021). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. National Institutes of Health (NIH).
  • PrepChem. Synthesis of 3-(1H-imidazol-1-yl)benzaldehyde. Available from: [Link]

  • Reddit r/Chempros. (2025). Severe dehalogenation side reaction in Ullmann type reduction homocoupling.
  • Mandal, S., & Sharma, R. (1995). Alkaline opening of imidazole ring of 7-methylguanosine. 2. Further studies on reaction mechanisms and products. PubMed. Available from: [Link]

  • ResearchGate. (2022). Imidazole ring formation and tertiary amine cleavage upon base-mediated nucleophilic substitution in 1,1,3-trichloro-1H-isoindole with α-(N-alkylamino) ketones. Available from: [Link]

  • ResearchGate. Imidazole ring opening mechanism. Available from: [Link]

  • Lohmann, T., et al. (2020). Theoretical Studies of the Mechanism of Ullmann Coupling of Naphthyl Halogen Derivatives to Binaphtyl on Coinage Metals. ACS Publications. Available from: [Link]

  • Sperotto, E., & van Klink, G. P. M. The mechanism of the modified Ullmann reaction.
  • Chemistry Steps. Nucleophilic Aromatic Substitution. Available from: [Link]

  • Organic Chemistry Portal. Ullmann Reaction. Available from: [Link]

  • Hassan, J., et al. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
  • Wikipedia. Ullmann condensation. Available from: [Link]

  • Sambiagio, C., et al. (2014). A review of modern transition metal-catalysed carbon-heteroatom bond forming reactions. Chemical Society Reviews, 43(14), 4923-4971.
  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.

Sources

Technical Support Center: A Guide to the Stability and Storage of 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde (CAS No. 861932-08-3). This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity and optimal performance of this compound in your experiments. Here, we address common questions and troubleshooting scenarios related to its stability and storage, grounded in established chemical principles and practical laboratory experience.

I. Core Concepts: Understanding the Molecule

This compound is a bifunctional molecule featuring a reactive aldehyde group and a polar imidazole ring. This unique structure dictates its chemical behavior and, consequently, its storage and handling requirements. The aldehyde functional group is susceptible to oxidation and polymerization, while the imidazole moiety can participate in acid-base reactions and metal chelation.[1][2][3][4] A thorough understanding of these characteristics is crucial for maintaining the compound's purity and reactivity.

II. Frequently Asked Questions (FAQs)

Here we address the most common inquiries regarding the handling and storage of this compound.

Q1: What are the ideal storage conditions for solid this compound?

For optimal long-term stability, the solid compound should be stored at 2-8°C. It is also recommended to store it under an inert atmosphere, such as nitrogen, to minimize exposure to air and moisture. The container should be tightly sealed and opaque to protect from light.[1]

Q2: How should I prepare stock solutions of this compound? Which solvents are recommended?

The choice of solvent is critical and depends on the intended application and desired storage time. For immediate use, high-purity, anhydrous solvents are recommended. Acetonitrile (HPLC grade) is a common choice for preparing stock solutions of aldehyde-containing compounds.[5] Given the polar nature of the imidazole ring, solubility in other polar aprotic solvents like DMSO and DMF can also be expected.[2][6] It is advisable to prepare fresh solutions for each experiment or to store aliquots of stock solutions at -20°C for short periods to minimize degradation from repeated freeze-thaw cycles.[5]

Q3: Can I store solutions of this compound? For how long?

While storing the compound in its solid form is preferred for long-term stability, solutions can be stored for short durations. The stability in solution is highly dependent on the solvent, concentration, and storage conditions (temperature, light exposure). A general best practice for aldehyde-containing compounds is to dilute them in a primary alcohol, which can form more stable hemiacetals.[4] However, this may not be suitable for all experimental designs. If storing solutions, it is crucial to do so at low temperatures (e.g., -20°C) in tightly sealed vials, protected from light. A preliminary stability study is recommended to determine the acceptable storage time for your specific experimental conditions.

Q4: Are there any incompatibilities I should be aware of when working with this compound?

Yes. As an aldehyde, this compound is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[7][8] Contact with these materials can lead to rapid degradation of the aldehyde functional group. The imidazole ring can act as a base and may react with strong acids.[2][9]

III. Troubleshooting Guide

Encountering unexpected results? This section provides insights into potential issues related to the stability of this compound.

Observed Issue Potential Cause Recommended Action
Reduced biological activity or reaction yield over time. Degradation of the compound due to improper storage or handling.Verify storage conditions (2-8°C, inert atmosphere). Use a fresh vial of the compound. If using a stock solution, prepare it fresh before each experiment.
Appearance of new, unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). This could indicate oxidation of the aldehyde to a carboxylic acid or polymerization.Minimize exposure to air and light during handling.[1] Consider adding an antioxidant to solutions if compatible with your experimental setup.[1]
Inconsistent results between experimental replicates. This may be due to the use of a degraded stock solution or repeated freeze-thaw cycles.Aliquot stock solutions to avoid multiple freeze-thaw cycles.[5] Perform a quick purity check of your stock solution before use.
Discoloration or change in the physical appearance of the solid compound. This could be a sign of degradation or contamination.Do not use the compound if its appearance has changed. Contact the supplier for a replacement.

IV. Experimental Protocols

To ensure the integrity of your results, it is crucial to handle this compound with care. Below is a recommended workflow for handling the compound upon receipt and for conducting a basic stability assessment.

Workflow for Handling and Initial Quality Control

Caption: Recommended workflow for handling this compound.

Protocol: Short-Term Stability Assessment in Solution

This protocol outlines a basic experiment to assess the stability of this compound in a chosen solvent over a short period.

1. Preparation of Stock Solution:

  • Dissolve a precisely weighed amount of the compound in your chosen solvent (e.g., HPLC-grade acetonitrile) to a known concentration (e.g., 1 mg/mL).

2. Initial Analysis (Time = 0):

  • Immediately analyze a sample of the freshly prepared stock solution by a suitable analytical method (e.g., HPLC-UV) to determine the initial purity and peak area.

3. Storage Conditions:

  • Aliquot the remaining stock solution into several small, airtight, amber vials.

  • Store the aliquots under your desired test conditions (e.g., room temperature, 4°C, -20°C).

4. Time-Point Analysis:

  • At predetermined time points (e.g., 24h, 48h, 72h, 1 week), retrieve one aliquot from each storage condition.

  • Allow the aliquot to equilibrate to room temperature.

  • Analyze the sample using the same analytical method as the initial analysis.

5. Data Analysis:

  • Compare the peak area and purity of the stored samples to the initial (Time = 0) sample.

  • A significant decrease in the main peak area or the appearance of new peaks indicates degradation.

V. Summary of Key Stability and Storage Parameters

Parameter Recommendation Rationale
Storage Temperature (Solid) 2-8°CMinimizes degradation and maintains long-term stability.
Storage Atmosphere (Solid) Inert gas (e.g., Nitrogen)Prevents oxidation of the aldehyde group.
Light Protection Store in amber or opaque containers[1]Aldehydes can be light-sensitive.
Recommended Solvents for Stock Solutions Anhydrous, high-purity solvents (e.g., Acetonitrile)[5]Minimizes solvent-mediated degradation.
Storage of Stock Solutions Short-term at -20°C in aliquots[5]Reduces degradation and avoids repeated freeze-thaw cycles.
Incompatible Materials Strong oxidizing agents, strong bases, strong reducing agents[7][8]These can react with and degrade the aldehyde functional group.

VI. Understanding Degradation Pathways

The primary routes of degradation for this compound are likely to involve the aldehyde functional group.

G A This compound B Oxidation A->B [O] D Polymerization A->D Trace Acid/Base C 3-Bromo-4-(1H-imidazol-1-yl)benzoic acid B->C E Polyacetals D->E

Caption: Potential degradation pathways of this compound.

VII. References

  • Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions - RSC Publishing. (URL: [Link])

  • Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule - ResearchGate. (URL: [Link])

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC - PubMed Central. (URL: [Link])

  • Imidazole - Wikipedia. (URL: [Link])

Sources

troubleshooting failed reactions with 3-Bromo-4-(1H-imidazol-1-YL)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile but sometimes challenging reagent. Here, we address common experimental failures with in-depth, evidence-based troubleshooting strategies and frequently asked questions. Our goal is to empower you to overcome synthetic hurdles and achieve your desired outcomes with confidence.

I. Compound Profile and Handling

This compound is a key building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other therapeutic agents. Its structure presents a unique combination of a reactive aldehyde, an aryl bromide suitable for cross-coupling, and an imidazole ring that can influence reactivity and solubility.

PropertyValueSource
CAS Number 861932-08-3[1]
Molecular Formula C₁₀H₇BrN₂O[1]
Molecular Weight 251.08 g/mol [1]
Appearance Off-white to yellow solid-
Storage Store at 2-8°C under an inert atmosphere. The compound is sensitive to air and moisture.[2]
Solubility Soluble in polar aprotic solvents like DMF and DMSO. Limited solubility in many common organic solvents.-

II. Frequently Asked Questions (FAQs)

Q1: My starting material appears discolored. Can I still use it?

A1: Discoloration (e.g., a pronounced yellow or brown tint) may indicate degradation, potentially through oxidation of the aldehyde. It is highly recommended to assess the purity of the starting material by ¹H NMR or LC-MS before use. Key indicators of degradation include the appearance of a broad peak corresponding to the carboxylic acid or the absence of the characteristic aldehyde proton peak (~9.9-10.1 ppm). If significant degradation is observed, purification by recrystallization or column chromatography may be necessary.

Q2: I'm having trouble dissolving the starting material. What solvents are recommended?

A2: Due to the polar imidazole ring, this compound has limited solubility in many common nonpolar organic solvents. For reactions like Suzuki coupling or reductive amination, polar aprotic solvents such as DMF, DMAc, or 1,4-dioxane are often effective. Gentle heating can aid dissolution, but be mindful of potential thermal degradation.

Q3: Are there any known incompatibilities for this compound?

A3: Yes. Avoid strong oxidizing agents, which can convert the aldehyde to a carboxylic acid. Strong bases can potentially lead to side reactions, such as Cannizzaro or aldol-type reactions, especially at elevated temperatures. The imidazole moiety can also interact with certain metal catalysts.

III. Troubleshooting Failed Reactions: A Deep Dive

This section provides detailed troubleshooting guides for two of the most common transformations involving this compound: Suzuki-Miyaura coupling and reductive amination.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation at the aryl bromide position. However, the unique functionalities of our title compound can lead to specific challenges.

Common Issues and Solutions:

  • Low to No Conversion:

    • Catalyst Inhibition by Imidazole: The nitrogen atoms of the imidazole ring can coordinate to the palladium catalyst, leading to catalyst deactivation.[1][3]

      • Solution: Increase the catalyst loading (e.g., from 1-2 mol% to 5-10 mol%). Alternatively, consider using a pre-catalyst with bulky phosphine ligands (e.g., SPhos, XPhos) that can mitigate the inhibitory effect of the imidazole.[4]

    • Poor Solubility: Inadequate dissolution of the starting material will result in a heterogeneous reaction mixture and poor reactivity.

      • Solution: Ensure complete dissolution of the starting material, using a co-solvent system if necessary (e.g., dioxane/water, DMF/water). Gentle heating can be applied, but monitor for decomposition.

    • Ineffective Base: The choice of base is critical for the transmetalation step.[5]

      • Solution: For this substrate, a moderately strong inorganic base like K₂CO₃ or Cs₂CO₃ is often effective. Ensure the base is finely powdered and anhydrous for non-aqueous systems.

  • Side Product Formation:

    • Hydrodehalogenation (Debromination): Replacement of the bromine atom with a hydrogen is a common side reaction, leading to the formation of 4-(1H-imidazol-1-yl)benzaldehyde.[2][6] This can be promoted by certain palladium catalysts and reaction conditions.

      • Solution: Use a well-defined Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that is less prone to β-hydride elimination. Ensure rigorous exclusion of oxygen and moisture from the reaction.

    • Homocoupling of Boronic Acid: This side reaction is often observed when the catalytic cycle is slow or inefficient.[7]

      • Solution: Ensure the reaction is thoroughly degassed to remove oxygen. Use a slight excess of the boronic acid (1.1-1.2 equivalents).

Troubleshooting Workflow: Suzuki-Miyaura Coupling

start Reaction Failed: Low or No Product purity Check Starting Material Purity (¹H NMR, LC-MS) start->purity catalyst Issue: Catalyst Inhibition by Imidazole? purity->catalyst Purity OK purify_sm Purify Starting Material purity->purify_sm Impure solubility Issue: Poor Solubility? catalyst->solubility No solution1 Solution: Increase Catalyst Loading Use Bulky Ligands (e.g., SPhos) catalyst->solution1 Yes base Issue: Ineffective Base? solubility->base No solution2 Solution: Use Polar Aprotic Solvent (DMF, Dioxane) Gentle Heating solubility->solution2 Yes side_products Side Products Observed? base->side_products No solution3 Solution: Use K₂CO₃ or Cs₂CO₃ Ensure Base is Finely Powdered base->solution3 Yes dehalogenation Hydrodehalogenation? side_products->dehalogenation Yes homocoupling Homocoupling? dehalogenation->homocoupling No solution4 Solution: Use Pd(PPh₃)₄ Rigorous Degassing dehalogenation->solution4 Yes solution5 Solution: Thorough Degassing Use Slight Excess of Boronic Acid homocoupling->solution5 Yes

Caption: Troubleshooting Decision Tree for Suzuki-Miyaura Coupling.

B. Reductive Amination

Reductive amination is a key method for converting the aldehyde functionality into a secondary or tertiary amine. The electron-withdrawing nature of the bromo and imidazole-substituted phenyl ring can influence the reactivity of the aldehyde.

Common Issues and Solutions:

  • Incomplete Imine Formation: The initial step of reductive amination is the formation of an imine or iminium ion. This equilibrium can be unfavorable.

    • Solution: Add a catalytic amount of a weak acid, such as acetic acid, to promote imine formation. The use of dehydrating agents like molecular sieves can also drive the equilibrium forward. For less reactive amines, gentle heating (40-50°C) may be beneficial.[8]

  • Reduction of the Starting Aldehyde: If a strong reducing agent is used, it can reduce the aldehyde to the corresponding alcohol before imine formation is complete.

    • Solution: Use a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). These reagents are less likely to reduce the aldehyde directly.[9]

  • Formation of Stable Hemiaminals: Heterocyclic aldehydes can sometimes form stable hemiaminal intermediates with amines, which may be slow to dehydrate to the imine.[10][11][12]

    • Solution: As mentioned, catalytic acid and gentle heating can facilitate the dehydration of the hemiaminal to the reactive iminium ion.

  • Low Reaction Rate: The electron-withdrawing substituents on the aromatic ring can decrease the electrophilicity of the aldehyde carbonyl, slowing down the initial nucleophilic attack by the amine.[13]

    • Solution: Increasing the reaction time or temperature may be necessary. Ensure that the amine is not a salt; if it is, add a non-nucleophilic base like triethylamine to liberate the free amine.[8]

Troubleshooting Workflow: Reductive Amination

start Reaction Failed: Low or No Product imine Issue: Incomplete Imine Formation? start->imine aldehyde_reduction Issue: Aldehyde Reduction Side Product? imine->aldehyde_reduction No solution1 Solution: Add Catalytic Acetic Acid Use Molecular Sieves imine->solution1 Yes hemiaminal Issue: Stable Hemiaminal Formation? aldehyde_reduction->hemiaminal No solution2 Solution: Use Milder Reducing Agent (e.g., NaBH(OAc)₃) aldehyde_reduction->solution2 Yes slow_reaction Issue: Slow Reaction Rate? hemiaminal->slow_reaction No solution3 Solution: Catalytic Acid and Gentle Heating hemiaminal->solution3 Yes solution4 Solution: Increase Reaction Time/Temp Ensure Free Amine slow_reaction->solution4 Yes

Caption: Troubleshooting Decision Tree for Reductive Amination.

IV. Purification Challenges and Protocols

The polarity of the imidazole ring and the reactivity of the aldehyde can complicate purification.

Issue: Difficulty in Removing Unreacted Aldehyde

  • Solution: Bisulfite Adduct Formation. Unreacted aldehyde can be removed by forming a water-soluble bisulfite adduct.[14][15][16][17]

    • Protocol:

      • Dissolve the crude reaction mixture in a water-miscible solvent like methanol or THF.

      • Add a saturated aqueous solution of sodium bisulfite and stir vigorously.

      • Dilute with water and extract with an organic solvent (e.g., ethyl acetate). The desired product should remain in the organic layer, while the aldehyde-bisulfite adduct is washed into the aqueous layer.

Issue: Tailing on Silica Gel Chromatography

  • Solution: Modified Eluent System or Alternative Stationary Phase. The basic imidazole moiety can interact strongly with the acidic silica gel, leading to peak tailing.

    • Protocol:

      • Add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent system (e.g., 1-2% Et₃N in ethyl acetate/hexanes).

      • Alternatively, use a different stationary phase like neutral or basic alumina.

V. Potential Side Reactions

Beyond the common issues in specific reactions, be aware of other potential side reactions:

  • Aldol Condensation: Under basic conditions, the aldehyde can potentially undergo self-condensation or a crossed aldol condensation if other enolizable carbonyl compounds are present.[18][19][20][21]

    • Mitigation: Maintain a neutral or slightly acidic pH if possible and avoid excessively high temperatures.

  • Cannizzaro Reaction: In the presence of a strong base, two molecules of the aldehyde can disproportionate to form the corresponding alcohol and carboxylic acid.

    • Mitigation: Avoid the use of strong bases like NaOH or KOH, especially at elevated temperatures.

VI. References

  • Brindle, C. S., et al. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403. [Link]

  • BenchChem. (2025). Technical Support Center: Purification of Polar Heterocyclic Aldehydes.

  • The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. (2025). ResearchGate. [Link]

  • Boucher, M. M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e57339. [Link]

  • Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. (2017). ResearchGate. [Link]

  • Boucher, M. M., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394-1403*. [Link]

  • Stable Hemiaminals: 2-Aminopyrimidine Derivatives. (2015). Organic Chemistry International. [Link]

  • Selective reductive amination of aldehydes from nitro compounds catalyzed by molybdenum sulfide clusters. (2017). Green Chemistry. [Link]

  • Stable Hemiaminals with a Cyano Group and a Triazole Ring. (2014). ResearchGate. [Link]

  • Stable Hemiaminals: 2-Aminopyrimidine Derivatives. (2015). National Institutes of Health. [Link]

  • Direct Synthesis of Hemiaminal Ethers via a Three-Component Reaction of Aldehydes, Amines and Alcohols. (2025). ResearchGate. [Link]

  • CROSS ALDOL CONDENSATION of Benzaldehyde and Acetophenone. (2024). YouTube. [Link]

  • Hemiaminal. (n.d.). Wikipedia. [Link]

  • Aldol Reaction. (n.d.). University of Missouri–St. Louis. [Link]

  • The Complete Mechanism of an Aldol Condensation. (2016). The Journal of Organic Chemistry. [Link]

  • Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4‐Dioxane. (2017). National Institutes of Health. [Link]

  • Aldol condensation. (n.d.). Wikipedia. [Link]

  • Suzuki−Miyaura Cross-Coupling Reactions Mediated by Palladium/Imidazolium Salt Systems. (2025). ResearchGate. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). National Institutes of Health. [Link]

  • Hydrodehalogenation of aryl halides. (n.d.). ResearchGate. [Link]

  • Hydrodehalogenation of Aryl Chlorides and Aryl Bromides Using a Microwave-Assisted, Copper-Catalyzed Concurrent Tandem Catalysis Methodology. (2025). ResearchGate. [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. (1999). Journal of the American Chemical Society. [Link]

  • Reductive Amination. (2018). YouTube. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). National Institutes of Health. [Link]

  • Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands. (2022). Comptes Rendus. Chimie. [Link]

  • One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. (2023). ResearchGate. [Link]

  • Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. (n.d.). Indian Academy of Sciences. [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). National Institutes of Health. [Link]

  • What's wrong with my reductive amination? I barely got any product. (2025). Reddit. [Link]

Sources

Technical Support Center: Synthesis of 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Optimizing Reaction Temperature

Welcome to the technical support guide for the synthesis of 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde. As a key intermediate in pharmaceutical and materials science research, achieving a high-yield, high-purity synthesis is paramount. This guide, structured as a series of frequently asked questions and troubleshooting scenarios, is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into one of the most critical parameters of this synthesis: the reaction temperature.

Section 1: Foundational FAQs

Q1: What is the core chemical transformation in the synthesis of this compound?

The synthesis of this compound is a C-N cross-coupling reaction. Specifically, it is an N-arylation of an imidazole ring with an activated aryl halide. This reaction typically falls under the category of an Ullmann condensation or a related modern variant catalyzed by copper or palladium.[1][2][3] The "classic" Ullmann reaction involves coupling an aryl halide with a nucleophile using copper metal at very high temperatures.[1][2] However, contemporary methods employ soluble copper(I) salts (e.g., CuI) with ligands or palladium-based catalysts, which allow the reaction to proceed under significantly milder conditions.[3][4][5]

The general mechanism for the copper-catalyzed pathway involves the formation of an active Cu(I) species, which undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the final C-N bond and regenerate the catalyst.[5]

Q2: Why is reaction temperature such a critical parameter to control in this synthesis?

Reaction temperature is the lever that balances reaction rate against product purity and yield. Its criticality stems from two opposing factors:

  • Kinetics (Reaction Rate): Like most chemical reactions, the rate of the N-arylation is temperature-dependent. Increasing the temperature provides the necessary activation energy to overcome the reaction barrier, leading to a faster conversion of starting materials to products. An insufficient temperature will result in a sluggish or stalled reaction.

  • Thermodynamics (Selectivity & Stability): Excessively high temperatures can be detrimental. They can promote undesirable side reactions, such as debromination, homocoupling of the aryl halide, or polymerization. Furthermore, the starting materials, product, or even the catalyst complex may decompose at elevated temperatures, leading to a lower isolated yield and complex purification challenges.[2][4]

Optimizing the temperature is therefore a crucial exercise in finding the "sweet spot" that ensures a reasonable reaction time while minimizing the formation of impurities.

Q3: What is a sensible starting temperature range for a new optimization experiment?

A definitive starting temperature depends heavily on the chosen catalytic system, solvent, and base. However, for modern catalyzed Ullmann-type reactions, a temperature range of 80°C to 140°C is a pragmatic starting point for screening.

  • Lower End (80-100°C): Ideal for highly reactive substrates (e.g., aryl iodides) or very efficient catalyst/ligand systems.[1]

  • Mid-Range (100-120°C): A common range for many copper- and palladium-catalyzed reactions using aryl bromides in solvents like DMSO, Toluene, or Dioxane.[3][4][5]

  • Higher End (120-140°C): May be necessary for less reactive aryl bromides or certain solvent systems (e.g., reactions in o-xylene).[4]

It is always advisable to begin with a scouting experiment across a wide range to quickly identify the most promising region for fine-tuning.

Section 2: The Temperature Optimization Workflow

Q4: How should I design an experiment to systematically optimize the reaction temperature?

A systematic approach is essential to efficiently identify the optimal temperature without excessive consumption of materials. We recommend a three-stage workflow: Scouting, Refining, and Verification.

G cluster_0 Stage 1: Scouting cluster_1 Stage 2: Refining cluster_2 Stage 3: Verification A Define Fixed Parameters (Catalyst, Ligand, Base, Solvent, Concentration) B Select 3-4 Broadly Spaced Temperatures (e.g., 80°C, 110°C, 140°C) A->B C Run Small-Scale Parallel Reactions B->C D Monitor at Set Intervals (e.g., 2h, 6h, 24h) via TLC or LC-MS C->D E Analyze Scouting Results: Conversion vs. Impurity Profile D->E Evaluate F Select Narrower Temperature Range (e.g., 100°C, 105°C, 110°C, 115°C) E->F G Run Second Set of Parallel Reactions F->G H Identify Optimal Temp/Time Balance G->H I Confirm Optimal Temperature with a Larger Scale Reaction H->I Validate J Verify Yield and Purity After Workup & Purification I->J

Caption: Workflow for Systematic Temperature Optimization.
Experimental Protocol: Temperature Screening

This protocol outlines a parallel screening experiment based on the workflow above.

  • Preparation: In an array of identical reaction vials equipped with stir bars, add the aryl halide (e.g., 3-bromo-4-fluorobenzaldehyde), imidazole (1.1-1.5 eq.), base (e.g., K₂CO₃, 2.0 eq.), catalyst (e.g., CuI, 5 mol%), and ligand (e.g., L-proline, 10 mol%).

  • Solvent Addition: Add the chosen anhydrous solvent (e.g., DMSO) to each vial to achieve the desired concentration.

  • Inert Atmosphere: Seal the vials and purge thoroughly with an inert gas (Nitrogen or Argon). This is critical as oxygen can deactivate many catalyst systems.

  • Heating: Place the vials in separate wells of a pre-heated parallel synthesis block or in separate oil baths set to your scouting temperatures (e.g., 80°C, 110°C, 140°C).

  • Monitoring: After set time points (e.g., 2, 6, and 24 hours), carefully take a small aliquot from each reaction. Quench the aliquot and analyze by TLC (to visualize starting material, product, and major byproducts) and/or LC-MS (for quantitative conversion and impurity profiling).

  • Analysis: Compare the results. The 80°C reaction might show slow conversion. The 140°C reaction might be fast but show significant byproduct formation. The 110°C reaction might offer the best balance.

  • Refinement: Based on the scouting results, perform a second run with narrower temperature increments (e.g., 105°C, 110°C, 115°C) around the most promising temperature to pinpoint the optimum.

Section 3: Troubleshooting Guide

Q5: My reaction shows little to no conversion of the starting aryl halide, even after 24 hours. What should I do?

This is a classic sign that the reaction system lacks sufficient energy to overcome the activation barrier.

  • Primary Cause: The reaction temperature is too low for your specific combination of substrate, catalyst, and solvent.

  • Troubleshooting Steps:

    • Verify Reagents: First, ensure all reagents are pure and the solvent is anhydrous. Water and oxygen are common inhibitors.

    • Incremental Temperature Increase: Increase the reaction temperature in 15-20°C increments. If your initial run was at 80°C, try 100°C.

    • Check Solvent Compatibility: Ensure your chosen temperature does not exceed the boiling point of your solvent. For higher temperatures, you may need to switch to a higher-boiling solvent like NMP or o-xylene.[2][4]

    • Review Catalyst System: If high temperatures are still ineffective, the issue may lie with the catalyst, ligand, or base. Some modern systems are designed for low-temperature operation and may not be suitable for this specific transformation.[6]

Q6: I'm achieving high conversion, but my isolated yield is poor, and the crude product is very impure. What is the likely issue?

This scenario strongly suggests that the reaction temperature is too high, leading to thermal decomposition or side reactions that outcompete the desired product formation.

  • Primary Cause: The reaction is running "too hot," causing a loss of selectivity.

  • Troubleshooting Steps:

    • Decrease Temperature: Reduce the temperature in 10-15°C increments. A slightly longer reaction time at a lower temperature is almost always preferable to a fast but messy reaction.

    • Analyze Byproducts: Use LC-MS or GC-MS to identify the major impurities. This can provide mechanistic clues. For example, the presence of a debrominated starting material or product suggests a side reaction with the base or solvent.

    • Time Course Study: Run the reaction at the high temperature but monitor it frequently (e.g., every 30 minutes). You may find that the product forms quickly and then begins to decompose. If so, the solution is to shorten the reaction time, not just lower the temperature.

Q7: The reaction proceeds well initially but then stalls, leaving a significant amount of starting material unreacted. Could temperature be the cause?

Yes, temperature can contribute to a reaction stalling, often due to catalyst deactivation.

  • Primary Cause: The catalyst may not be stable at the operating temperature over the entire course of the reaction. High temperatures can cause catalyst particles to agglomerate (in heterogeneous systems) or ligands to dissociate or decompose (in homogeneous systems).

  • Troubleshooting Steps:

    • Run Cooler, Longer: The most effective solution is to lower the reaction temperature. This often enhances the catalyst's lifetime, allowing the reaction to proceed to completion, albeit over a longer period.

    • Consider Catalyst Loading: While not a temperature fix, a stalled reaction can sometimes be pushed to completion by a second addition of fresh catalyst. However, this is a workaround, and optimizing for stability is a better long-term solution.

    • Investigate Ligand Effects: Imidazoles themselves can sometimes act as inhibitors by strongly binding to the metal center of the catalyst, preventing the catalytic cycle from turning over efficiently.[3][7] Pre-activating the catalyst by heating it with the ligand before adding the imidazole substrate can sometimes mitigate this issue.[3][7]

Section 4: Data Summary Table

The following table summarizes the interplay between key reaction components and the optimal temperature range.

Catalyst System Common Solvents Typical Temp. Range (°C) Causality & Key Considerations
Cu Powder (Classic Ullmann) DMF, NMP, Nitrobenzene180 - 220Requires high thermal energy to overcome activation barrier. Often stoichiometric amounts of copper are needed. Prone to side reactions and harsh conditions.[1][2]
CuI / Ligand (e.g., Proline, Diamines) DMSO, Toluene, Dioxane80 - 140Ligands accelerate the catalytic cycle, enabling lower temperatures. The solvent's boiling point is often the upper limiting factor.[4][5]
Pd(OAc)₂ / Phosphine Ligand Toluene, Dioxane, THF80 - 120Follows a different mechanistic pathway. Can be highly efficient but sensitive to inhibition by the imidazole substrate itself.[3][7]

References

  • PrepChem. (n.d.). Synthesis of 3-(1H-imidazol-1-yl)benzaldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]

  • Arkat USA. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Retrieved from [Link]

  • Anderson, K. W., et al. (2008). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. PMC - NIH. Retrieved from [Link]

  • Haydar, G., Emine, D., & Nursefa, Z. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • Reid, J. P., et al. (2016). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. ACS Catalysis. Retrieved from [Link]

  • Vasile, C., et al. (2021). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. Retrieved from [Link]

  • MIT Open Access Articles. (n.d.). Completely N[superscript 1]-Selective Palladium- Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Retrieved from [Link]

Sources

preventing decomposition of 3-Bromo-4-(1H-imidazol-1-YL)benzaldehyde during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile intermediate in their synthetic workflows. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the prevention of its decomposition during chemical reactions. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your experiments and the successful synthesis of your target molecules.

Introduction to the Stability of this compound

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its unique structure, featuring an aldehyde, a bromo-substituted phenyl ring, and an imidazole moiety, offers a rich landscape for chemical transformations. However, this complexity also presents stability challenges. Understanding the potential decomposition pathways is the first step toward preventing them. This guide will walk you through the most common issues and provide actionable solutions.

The primary modes of decomposition for this compound can be categorized as follows:

  • Oxidation of the aldehyde to a carboxylic acid.

  • Cannizzaro Reaction under basic conditions, leading to a mixture of the corresponding alcohol and carboxylic acid.

  • Side reactions involving the imidazole ring , which is sensitive to pH and can participate in various transformations.

  • Decarbonylation under harsh thermal or photochemical conditions.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound to ensure its long-term stability?

A1: To maintain the purity and reactivity of this compound, it is crucial to store it under controlled conditions. The recommended storage temperature is 2-8°C. To prevent oxidation and degradation due to moisture, the compound should be stored under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container. Exposure to light should also be minimized.

Q2: I've noticed a white crystalline solid forming in my stock solution of the aldehyde in an organic solvent. What is likely happening?

A2: The formation of a white crystalline solid in a solution of this compound is often indicative of oxidation to the corresponding carboxylic acid, 3-Bromo-4-(1H-imidazol-1-yl)benzoic acid. Benzaldehydes are known to undergo autoxidation in the presence of air (oxygen).[1] This process can be accelerated by exposure to light. To prevent this, ensure your solvents are deoxygenated and your reactions are run under an inert atmosphere.

Q3: My reaction is performed under basic conditions, and I'm seeing two unexpected byproducts. What could they be?

A3: When a non-enolizable aldehyde like this compound is subjected to strong basic conditions, it can undergo a disproportionation reaction known as the Cannizzaro reaction.[2][3][4] This results in the formation of two products: the corresponding primary alcohol (3-Bromo-4-(1H-imidazol-1-yl)phenyl)methanol and the carboxylate salt of 3-Bromo-4-(1H-imidazol-1-yl)benzoic acid.[2][5][6] If you are observing two byproducts in a basic medium, it is highly probable that you are seeing the result of a Cannizzaro reaction.

Q4: Can the imidazole ring itself be a source of instability or side reactions?

A4: Yes, the imidazole ring is an amphoteric species, meaning it can act as both a base and a weak acid.[7][8][9] The N-3 nitrogen is basic and can be protonated in acidic media, forming an imidazolium salt.[8] The N-1 proton is weakly acidic and can be deprotonated by strong bases. These properties mean that the reactivity of the imidazole ring is highly dependent on the pH of your reaction. Under certain conditions, the imidazole ring can undergo electrophilic substitution or quaternization with alkylating agents.[10]

Troubleshooting Guide: Preventing Decomposition During Reactions

This section provides a systematic approach to diagnosing and resolving decomposition issues encountered during reactions involving this compound.

Issue 1: Formation of 3-Bromo-4-(1H-imidazol-1-yl)benzoic Acid (Oxidation)

Symptoms:

  • Appearance of a less soluble, white crystalline byproduct.

  • Reduced yield of the desired product.

  • Analysis by TLC shows a more polar spot that may streak.

  • LC-MS or GC-MS analysis confirms a mass corresponding to the carboxylic acid.

Root Causes & Solutions:

Cause Explanation Preventative Measures & Solutions
Oxygen in the Reaction Mixture Benzaldehydes can be readily oxidized by atmospheric oxygen, a process known as autoxidation.[1] This is often catalyzed by trace metal impurities or light.1. Inert Atmosphere: Always perform reactions under an inert atmosphere (Nitrogen or Argon). Use Schlenk techniques for particularly sensitive reactions. 2. Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas, freeze-pump-thaw cycles, or by purchasing anhydrous, deoxygenated solvents.
Peroxide Contamination in Solvents Ethereal solvents like THF or dioxane can form explosive peroxides upon storage, which are strong oxidizing agents.1. Solvent Purity: Use freshly distilled or inhibitor-free solvents. Test for peroxides using peroxide test strips before use. 2. Proper Solvent Storage: Store ethereal solvents in the dark, under an inert atmosphere, and away from heat.
Use of Strong Oxidizing Agents If your reaction conditions inadvertently include or generate oxidizing species, the aldehyde will be a primary target for oxidation.[11]1. Reagent Compatibility: Carefully review all reagents and catalysts to ensure they are not strong oxidants or can generate them in situ. 2. Controlled Addition: If an oxidant is a necessary part of a different transformation in the molecule, consider protecting the aldehyde group as an acetal.

Experimental Protocol: Acetal Protection of this compound

  • To a solution of this compound (1 eq.) in anhydrous toluene, add ethylene glycol (1.2 eq.) and a catalytic amount of p-toluenesulfonic acid (0.05 eq.).

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture until no more water is collected.

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected aldehyde.

Issue 2: Formation of Alcohol and Carboxylic Acid Byproducts (Cannizzaro Reaction)

Symptoms:

  • Formation of two major byproducts, one more polar (alcohol) and one that can be acidic or a salt.

  • Significantly reduced yield of the expected product in reactions run under basic conditions.

  • NMR analysis of the crude product shows signals corresponding to a benzylic alcohol and a carboxylate.

Root Causes & Solutions:

Cause Explanation Preventative Measures & Solutions
Strongly Basic Reaction Conditions Non-enolizable aldehydes like this compound will undergo the Cannizzaro reaction in the presence of a strong base (e.g., NaOH, KOH).[2][4]1. Use of Weaker Bases: If possible, substitute strong bases with weaker, non-nucleophilic organic bases (e.g., triethylamine, DBU) or inorganic bases like potassium carbonate. 2. Temperature Control: The Cannizzaro reaction rate is temperature-dependent. Running the reaction at lower temperatures can help to minimize this side reaction.
Localized High Base Concentration Slow addition of the aldehyde to a solution of a strong base can lead to localized high concentrations of base, promoting the Cannizzaro reaction.1. Reverse Addition: Consider adding the base slowly to the solution of the aldehyde to maintain a lower instantaneous concentration of the base. 2. Efficient Stirring: Ensure vigorous stirring to prevent localized "hot spots" of high base concentration.

Workflow for Mitigating the Cannizzaro Reaction:

Caption: Decision workflow for minimizing the Cannizzaro reaction.

Issue 3: Unexpected Side Reactions Involving the Imidazole Ring

Symptoms:

  • Formation of multiple, difficult-to-characterize byproducts.

  • Discoloration of the reaction mixture.

  • Loss of the imidazole ring signals in NMR spectra.

Root Causes & Solutions:

Cause Explanation Preventative Measures & Solutions
Extreme pH Conditions The imidazole ring's amphoteric nature makes it susceptible to degradation or unwanted reactions under strongly acidic or basic conditions.[7][8]1. pH Control: Maintain the reaction pH within a moderate range if possible. Use buffered solutions where appropriate. 2. Protecting Groups: For particularly harsh conditions, consider protecting the imidazole nitrogen with a suitable protecting group (e.g., Boc, Trityl).
Presence of Alkylating Agents The basic N-3 of the imidazole can be alkylated by electrophiles like alkyl halides, leading to the formation of imidazolium salts.1. Reagent Scrutiny: Evaluate all reagents for their potential to act as alkylating agents. 2. Order of Addition: If an alkylating agent is required for another part of the molecule, add it after the desired transformation of the aldehyde is complete, or use a protected form of the aldehyde.

Logical Relationship of pH and Imidazole Reactivity:

Imidazole_Reactivity cluster_acidic Acidic Conditions (pH < 7) cluster_neutral Neutral Conditions (pH ≈ 7) cluster_basic Basic Conditions (pH > 7) Protonation N-3 Protonation Imidazolium Formation of Imidazolium Salt Protonation->Imidazolium NeutralImidazole Neutral Imidazole Ring Deprotonation N-1 Deprotonation Imidazolide Formation of Imidazolide Anion Deprotonation->Imidazolide

Caption: The effect of pH on the ionization state of the imidazole ring.

Analytical Methods for Decomposition Analysis

To effectively troubleshoot, it is essential to identify the decomposition products. The following analytical techniques are recommended:

  • Thin-Layer Chromatography (TLC): A quick method to monitor reaction progress and detect the formation of byproducts. The carboxylic acid will typically have a lower Rf value and may streak, while the alcohol will also be more polar than the starting aldehyde.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for separating and identifying volatile decomposition products.[12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for analyzing less volatile compounds and for obtaining accurate mass data to confirm the identity of byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the starting material and any impurities or decomposition products. The aldehyde proton (~10 ppm), benzylic alcohol protons (~4.7 ppm), and the absence or presence of the N-H proton of the imidazole can be diagnostic.

References

  • Royal Society of Chemistry. (2023). Decarbonylation of benzaldehydes by dual photoorgano-cobalt catalysis. RSC Publishing. [Link]

  • Wikipedia. (n.d.). Cannizzaro reaction. [Link]

  • Aurora Chemistry for Everyone. (2024). CANNIZZARO reaction of BENZALDEHYDE C6H5CHO. YouTube. [Link]

  • Slideshare. (n.d.). Cannizaro's reaction benzaldehyde. [Link]

  • Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction. [Link]

  • Allen Overseas. (n.d.). Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs. [Link]

  • Royal Society of Chemistry. (2023). Decarbonylation of benzaldehydes by dual photoorgano-cobalt catalysis. [Link]

  • Royal Society of Chemistry. (2023). Decarbonylation of benzaldehydes by dual photoorgano-cobalt catalysis. [Link]

  • AD PHARMACHEM. (n.d.). 4-Bromo Benzaldehyde Intermediate Supplier. [Link]

  • Request PDF. (n.d.). Decarbonylation of benzaldehydes by dual photoorgano-cobalt catalysis. [Link]

  • ResearchGate. (n.d.). Scheme 2-Decomposition mechanism of benzaldehyde molecule adsorbed on oxide surface. [Link]

  • The Royal Society Publishing. (1940). The thermal decomposition of gaseous benzaldehyde. Proceedings of the Royal Society A. [Link]

  • ACS Publications. (1993). Kinetics and mechanism of the thermal decomposition of unsaturated aldehydes: benzaldehyde, 2-butenal, and 2-furaldehyde. The Journal of Physical Chemistry. [Link]

  • Quora. (2018). What is the main cause of basicity in imidazole? How can we consider amphoteric?. [Link]

  • ACS Publications. (2025). Facile Decarbonylation Suppresses the Ortho Effect and Ketene Formation in the Catalytic Pyrolysis of Substituted Benzaldehyde Lignin Model Compounds. The Journal of Organic Chemistry. [Link]

  • Chemcess. (n.d.). Benzaldehyde: Properties, Reactions, Production And Uses. [Link]

  • Royal Society Publishing. (1940). The thermal decomposition of gaseous benzaldehyde. [Link]

  • MDPI. (2017). Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. [Link]

  • PubMed Central. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]

  • Wikipedia. (n.d.). Imidazole. [Link]

  • ResearchGate. (2015). Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances. [Link]

  • Request PDF. (2025). Chemical Reactivity of the Imidazole: A Semblance of Pyridine and Pyrrole?. [Link]

  • PubMed. (2009). Benzoxyl radical decomposition kinetics: formation of benzaldehyde + H, phenyl + CH2O, and benzene + HCO. [Link]

  • TSI Journals. (2023). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. [Link]

  • ACS Publications. (2023). Oxidation of Aldehydes into Carboxylic Acids by a Mononuclear Manganese(III) Iodosylbenzene Complex through Electrophilic C–H Bond Activation. Journal of the American Chemical Society. [Link]

  • ACS Publications. (2021). Green and Efficient: Oxidation of Aldehydes to Carboxylic Acids and Acid Anhydrides with Air. ACS Sustainable Chemistry & Engineering. [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-(1H-imidazol-1-yl)benzaldehyde. [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. [Link]

  • Chemguide. (n.d.). oxidation of aldehydes and ketones. [Link]

  • ResearchGate. (2025). Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. [Link]

  • World Journal of Pharmaceutical Sciences. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. [Link]

  • ACS Publications. (1998). Kinetics and mechanism of the oxidation of substituted benzaldehydes by N-bromobenzamide. The Journal of Organic Chemistry. [Link]

Sources

Technical Support Center: Catalyst Selection and Troubleshooting for Reactions with 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, to the dedicated technical support guide for navigating the synthetic complexities of 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde. This molecule is a valuable building block in medicinal chemistry and materials science due to its unique combination of reactive sites: an aryl bromide amenable to cross-coupling, a versatile aldehyde for derivatization, and an imidazole ring.

However, this trifunctionality presents a distinct challenge. The imidazole moiety, with its basic nitrogen, can act as a ligand, potentially coordinating to and inhibiting the palladium catalyst essential for many cross-coupling reactions. This guide provides expert insights, troubleshooting protocols, and starting-point recommendations to help you successfully functionalize this substrate.

Understanding the Substrate: Key Reactive Sites and Challenges

Before selecting a catalyst, it is crucial to understand the molecule's reactivity profile. The primary challenge is achieving selective transformation at one site without unintended side reactions at others, all while managing the inhibitory potential of the imidazole ring.

Caption: Key reactive centers of the substrate and their primary roles/challenges.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond is the most common site for elaboration via palladium-catalyzed cross-coupling. Success hinges on choosing a catalytic system where the rate of the desired catalytic cycle significantly outpaces catalyst inhibition by the imidazole nitrogen.

FAQ 1: My cross-coupling reaction has low or no yield. What are the first troubleshooting steps?

When a reaction fails, a systematic approach is crucial. Low yields are often traced back to a few key areas, regardless of the specific coupling type (Suzuki, Heck, etc.).[1][2][3]

Answer: Start with a systematic check of your reagents, atmosphere, and catalyst system. Often, the issue is not the catalyst's intrinsic activity but rather its deactivation or the poor quality of other components.

Troubleshooting_Workflow start Low / No Yield Observed reagents Step 1: Verify Reagent Quality - Substrate Purity - Coupling Partner Stability (e.g., Boronic Acid) - Anhydrous & Degassed Solvent - Base Purity & Strength start->reagents atmosphere Step 2: Check Inert Atmosphere - Proper degassing (3x pump/backfill) - Positive N₂/Ar pressure - Air-sensitive ligand handling reagents->atmosphere Reagents OK catalyst Step 3: Evaluate Catalyst System - Use fresh, high-quality precatalyst & ligand - Consider imidazole inhibition (see FAQ 2) - Increase catalyst loading (1-5 mol%) atmosphere->catalyst Atmosphere OK conditions Step 4: Optimize Conditions - Screen temperature (e.g., 80-120 °C) - Check reagent solubility - Screen different bases/solvents catalyst->conditions Catalyst System OK success Problem Solved conditions->success Optimization Successful

Caption: General troubleshooting workflow for palladium-catalyzed reactions.

FAQ 2: How do I overcome potential catalyst inhibition by the imidazole ring?

The lone pair on the imidazole nitrogen can coordinate to the palladium center, competing with the desired phosphine ligand and inhibiting catalytic activity. This is a common issue with nitrogen-containing heterocyclic substrates.[4][5]

Answer: The key is to use ligands that can kinetically or thermodynamically outcompete the imidazole.

  • Use Bulky, Electron-Rich Ligands: Ligands like those developed by Buchwald (e.g., SPhos, XPhos) or other trialkylphosphines are highly effective.[6][7] Their steric bulk favors monoligation and creates a coordinatively unsaturated, highly reactive Pd(0) species. Their strong electron-donating ability accelerates the rate-limiting oxidative addition step, helping the desired cycle proceed.[7]

  • Employ N-Heterocyclic Carbene (NHC) Ligands: NHCs (e.g., IPr, IMes) form very strong bonds with palladium, making them less susceptible to displacement by the imidazole substrate.[6][8] They are excellent ligands for cross-coupling reactions involving challenging substrates.[8]

  • Increase Ligand-to-Palladium Ratio: Using a slightly higher ligand-to-metal ratio (e.g., 1.5:1 or 2:1) can sometimes help ensure the palladium center remains coordinated to the activating ligand.[2] However, excess ligand can sometimes be detrimental, so this should be screened.

A. Suzuki-Miyaura Coupling

This reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with a boronic acid or ester.

Q1: What is a reliable starting point for a Suzuki coupling with this substrate?

Answer: A modern palladium(II) precatalyst with a bulky biarylphosphine ligand is an excellent and highly reliable starting point. These systems are often air-stable, easy to handle, and form the active Pd(0) species efficiently in situ.[1]

ComponentRecommendationRationale
Precatalyst XPhos Pd G3 (or G4), SPhos Pd G3Air-stable, reliable formation of the active L-Pd(0) species.[1]
Coupling Partner Aryl/heteroaryl boronic acid (1.2-1.5 equiv)Using a slight excess ensures complete consumption of the limiting aryl bromide.
Base K₃PO₄ (2.0-3.0 equiv), Cs₂CO₃Strong, non-nucleophilic bases are effective. K₃PO₄ is often superior in anhydrous conditions.[6]
Solvent 1,4-Dioxane/H₂O (e.g., 10:1), Toluene, CPMEAprotic solvents are generally preferred. A small amount of water can sometimes accelerate the reaction but may also promote protodeboronation.[2][6]
Temperature 80–110 °CSufficient thermal energy is needed to drive the catalytic cycle, especially the oxidative addition step.[1]
Q2: My Suzuki reaction is sluggish and I see significant protodeboronation of my boronic acid. How can I fix this?

Answer: Protodeboronation (replacement of the -B(OH)₂ group with -H) is a major side reaction, especially with electron-deficient boronic acids or when excess water is present under basic conditions.[2][6]

  • Use Anhydrous Conditions: Dry your solvents and reagents thoroughly. Use a base like finely powdered, anhydrous K₃PO₄.[6]

  • Switch to a Boronic Ester: Pinacol (BPin) or MIDA boronate esters are significantly more stable towards hydrolysis and protodeboronation than their corresponding boronic acids.[2][6]

  • Use a Milder Base: If possible, try a weaker base like K₂CO₃, although this may require higher temperatures or a more active catalyst.

  • Minimize Reaction Time: Monitor the reaction closely (e.g., by LC-MS) and work it up as soon as the starting material is consumed to prevent product degradation or side reactions.[1]

Standard Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for experimentation.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid or ester (1.3 equiv), and finely powdered K₃PO₄ (2.5 equiv).[1]

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[2]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%). Then, add the degassed solvent (e.g., 1,4-dioxane, to a concentration of 0.1-0.2 M) via syringe.[1][2]

  • Reaction Execution: Place the vial in a preheated heating block or oil bath set to 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS.[2]

  • Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[6]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.[1]

B. Heck Coupling

The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, offering a powerful method for C-C bond formation.[9]

Q: What catalyst system should I use for a Heck reaction with an acrylate or styrene derivative?

Answer: Phosphine-free systems or those with specific phosphine ligands can be effective. The choice of base and solvent is also critical.

ComponentRecommendationRationale
Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂Common and effective palladium sources. Pd(OAc)₂ is often used in phosphine-free conditions or with added ligands.[9]
Ligand (Optional) PPh₃, P(o-tol)₃, or NHC salts (e.g., IPr·HCl)For more challenging substrates, adding a ligand can improve stability and activity.[10][11]
Base Triethylamine (Et₃N), K₂CO₃, Cs₂CO₃An organic or inorganic base is required to regenerate the Pd(0) catalyst in the final step of the cycle.[9]
Solvent DMF, NMP, DMAcHigh-boiling polar aprotic solvents are typically used to ensure solubility and allow for higher reaction temperatures.[11]
Temperature 100–140 °CHeck reactions often require higher temperatures than Suzuki couplings to proceed efficiently.[11]
C. Sonogashira Coupling

This reaction couples the aryl bromide with a terminal alkyne, typically using a dual-catalyst system of palladium and copper(I).[12][13]

Q: What are the key considerations for a Sonogashira coupling with this substrate?

Answer: The classic Sonogashira coupling requires a palladium catalyst, a copper(I) co-catalyst, and an amine base which often doubles as the solvent.[12] Copper-free versions have also been developed to avoid issues with homocoupling (Glaser coupling) of the alkyne.[14][15]

ComponentRecommendation (Classic)Recommendation (Copper-Free)
Pd Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)Pd(OAc)₂ (2-5 mol%)
Cu Co-catalyst CuI (1-5 mol%)None
Ligand PPh₃ (often part of the Pd complex)Bulky phosphines (e.g., P(t-Bu)₃) or NHCs.[12]
Base/Solvent Triethylamine (Et₃N), Diisopropylamine (DIPA)Et₃N, Cs₂CO₃
Co-Solvent THF, DioxaneDMF, Toluene
Temperature Room Temperature to 80 °CRoom Temperature to 100 °C

Troubleshooting Tip: If you observe significant alkyne homocoupling, switch to a copper-free protocol. Ensure all reagents are thoroughly degassed, as oxygen promotes this side reaction.

D. Buchwald-Hartwig Amination

This reaction is a premier method for forming C-N bonds by coupling the aryl bromide with a primary or secondary amine.[16][17]

Q: I need to couple an amine with my substrate. Which catalyst/ligand combination is best?

Answer: The choice of ligand is paramount in Buchwald-Hartwig amination and depends on the nature of the amine. Bulky, electron-rich biarylphosphine ligands are the state-of-the-art.[16][18]

ComponentRecommendationRationale
Precatalyst Pd₂(dba)₃, Pd(OAc)₂ or G3/G4 precatalystsCommon Pd(0) or Pd(II) sources that are activated by the ligand.
Ligand XPhos, RuPhos, BrettPhosThese ligands are highly active for a broad range of amines and can overcome the inhibition from the imidazole substrate.[19]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required. Sodium tert-butoxide is very common and effective.[19]
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are essential.
Temperature 80–110 °CThermal energy is needed to drive the catalytic cycle.

Special Case: Coupling with Ammonia. Direct coupling with ammonia is challenging. It is often preferable to use an ammonia equivalent, such as benzophenone imine or lithium bis(trimethylsilyl)amide (LiHMDS), followed by hydrolysis to reveal the primary aniline.[16][17]

References
  • Various Authors. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. Retrieved from [Link]

  • Various Authors. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3-(1H-imidazol-1-yl)benzaldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Kirlikovali, K. O., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. Retrieved from [Link]

  • Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793–3796. Retrieved from [Link]

  • PubMed. (2008). Sonogashira couplings of aryl bromides: room temperature, water only, no copper. Retrieved from [Link]

  • Wipf Group. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. University of Pittsburgh. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • Wölfling, J., et al. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 8, 1152-1158. Retrieved from [Link]

  • ResearchGate. (2022). Buchwald–Hartwig reaction: an update. Retrieved from [Link]

  • de Oliveira, C. S. A., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 27(15), 4963. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Heck reaction in imidazole-based ILs. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Beilstein Journals. (2020). Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization. Retrieved from [Link]

  • Anderson, K. W., et al. (2006). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in Catalysis, 38, 205-215. Retrieved from [Link]

  • ResearchGate. (2001). Suzuki−Miyaura Cross-Coupling Reactions Mediated by Palladium/Imidazolium Salt Systems. Retrieved from [Link]

  • Organ, M. G., et al. (2014). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 19(12), 20559-20573. Retrieved from [Link]

  • ResearchGate. (2018). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. Retrieved from [Link]

  • Szlapka, M., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Catalysts, 8(9), 373. Retrieved from [Link]

  • ResearchGate. (2011). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Substrate scope of Suzuki-coupling of.... Retrieved from [Link]

  • PubChem. (n.d.). 3-(1H-imidazol-1-yl)benzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with.... Retrieved from [Link]

  • National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

Sources

work-up procedure for reactions containing 3-Bromo-4-(1H-imidazol-1-YL)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde

A Guide to Effective Reaction Work-up and Purification

Welcome to the technical support guide for handling reactions involving this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental work-ups effectively. This molecule, with its unique combination of a reactive aldehyde, a bromo-aromatic system, and a basic imidazole moiety, presents specific challenges and opportunities in purification that we will address in detail.

Core Principles: Understanding the Molecule's Behavior

The key to a successful work-up is understanding the distinct chemical personalities of the functional groups in this compound.

  • The Imidazole Ring: This is the most influential group during work-up. The lone pair on one of its nitrogen atoms imparts basicity. This means it can be protonated by acids to form a water-soluble salt. This behavior is the foundation of a powerful purification technique: acid-base extraction. However, this same basicity can cause significant issues like peak tailing during silica gel chromatography due to strong interactions with the acidic silica surface.[1]

  • The Benzaldehyde Group: The aldehyde is a polar, reactive functional group susceptible to oxidation into the corresponding carboxylic acid, especially if the reaction mixture is exposed to air under basic conditions.[2][3] It can also be reduced to a benzyl alcohol. Your work-up strategy must be designed to isolate the desired product, whether it's the aldehyde, alcohol, or acid.

  • The Bromo-Aromatic System: The bromine atom and the benzene ring make the molecule relatively non-polar and provide a rigid scaffold. This part of the molecule ensures good solubility in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and chloroform.[4]

By balancing these three characteristics, we can design a logical and efficient purification strategy.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the work-up of reactions involving this aldehyde in a direct question-and-answer format.

Q1: What is a reliable, general-purpose work-up for a reaction that is expected to be neutral or complete?

A1: A standard liquid-liquid extraction is the first line of approach. The goal is to remove inorganic salts and highly polar reagents (like DMF or DMSO if used as solvents).

  • The Causality: The choice of solvent is critical. Dichloromethane or ethyl acetate are excellent starting points due to the compound's aromatic nature. A brine wash is used not just to remove water from the organic layer, but also to break up emulsions by increasing the ionic strength of the aqueous phase.

  • Self-Validation: After extraction, a quick TLC of the crude organic extract against the starting material will confirm the reaction's progress and show the complexity of the product mixture, guiding your subsequent purification steps.

See Protocol 1 for a detailed step-by-step procedure.

Q2: My product seems to be partially lost to the aqueous layer during extraction. How can I improve my yield?

A2: This issue typically arises if the aqueous phase is acidic (pH < 6-7). The imidazole ring becomes protonated, increasing the compound's water solubility.

  • Troubleshooting Steps:

    • Check the pH: Before extraction, ensure the aqueous phase of your reaction quench is neutral or slightly basic (pH 7-8). Use a dilute solution of sodium bicarbonate (NaHCO₃) to neutralize any excess acid.

    • Back-Extraction: If you suspect product is in the aqueous layer, you can "back-extract." Basify the aqueous layer to pH > 8 with 1M NaOH or NaHCO₃ and extract it again with fresh dichloromethane or ethyl acetate. Combine these organic extracts with your main batch.

    • Use a Salting-Out Effect: Use saturated NaCl (brine) for all aqueous washes. This decreases the solubility of organic compounds in the aqueous phase, pushing more of your product into the organic layer.

Q3: I'm seeing significant tailing and poor separation of my compound on a silica gel column. How can I resolve this?

A3: This is the most common problem and is caused by the basic imidazole nitrogen interacting strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This leads to slow, uneven elution and broad, streaky bands.

  • The Solution: Modify Your Mobile Phase.

    • Add a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your eluent system.

      • Triethylamine (TEA): Add 0.5-1% TEA to your mobile phase (e.g., for a 95:5 DCM:MeOH solvent system, use 94.5:5:0.5 DCM:MeOH:TEA). The TEA will preferentially bind to the acidic sites on the silica, allowing your imidazole-containing compound to elute cleanly.

      • Ammonia: If your compound is stable to ammonia, you can use a mobile phase pre-saturated with ammonia. A common way is to use a small amount of 7N ammonia in methanol as your polar modifier.

    • The Causality: These basic additives act as "sacrificial bases," neutralizing the acidic sites on the stationary phase so your compound doesn't have to. This results in sharper peaks and vastly improved separation.[1]

  • Alternative Stationary Phases:

    • Neutral or Basic Alumina: For very basic compounds, alumina can be a better choice than silica as it is less acidic and reduces tailing.[1]

    • Reverse-Phase Chromatography (C18): If your product is sufficiently non-polar, reverse-phase chromatography using solvents like acetonitrile and water can be an excellent alternative.[5]

See Protocol 3 for a detailed guide on optimizing column chromatography.

Q4: My reaction was incomplete. How can I easily separate my product from the unreacted this compound?

A4: This depends on the nature of your product.

  • If your product no longer has the basic imidazole ring: An acid wash is perfect. Dissolve the crude mixture in ethyl acetate and wash with 1M HCl. The starting material will be protonated and move to the aqueous layer, leaving your neutral product in the organic phase.

  • If your product is an alcohol (from reduction of the aldehyde): The product will be more polar than the starting aldehyde. Careful column chromatography (with a basic modifier, as discussed in Q3) should provide good separation.

  • If your product is a carboxylic acid (from oxidation of the aldehyde): A basic wash is ideal. Dissolve the crude mixture in ethyl acetate and wash with 1M NaOH or saturated NaHCO₃. The carboxylic acid will be deprotonated and move to the aqueous layer, leaving the neutral starting material in the organic phase. You can then re-acidify the aqueous layer and extract your acid product if desired.

This principle is detailed in Protocol 2: Advanced Purification via Acid-Base Extraction .

Experimental Protocols & Workflows

Workflow 1: General Work-up Decision Tree

This diagram outlines the logical flow for deciding on a work-up strategy.

Workup_Decision_Tree cluster_purification Purification Options start Crude Reaction Mixture quench 1. Quench Reaction (e.g., with H₂O, sat. NH₄Cl) start->quench extract 2. Liquid-Liquid Extraction (e.g., EtOAc or DCM) quench->extract wash 3. Wash Organic Layer (Brine) extract->wash dry 4. Dry & Concentrate (Na₂SO₄, Rotary Evaporator) wash->dry crude_product Crude Product dry->crude_product purify 5. Purification Strategy crude_product->purify col Column Chromatography purify->col Mixture of neutral compounds xtal Recrystallization purify->xtal Product is a stable solid acid_base Acid-Base Extraction purify->acid_base Product has different basicity than impurities

Caption: General workflow for reaction work-up and purification.

Protocol 1: Standard Liquid-Liquid Extraction

This protocol is for isolating a neutral product from aqueous and inorganic impurities.

  • Quench: Cool the reaction mixture in an ice bath. Slowly add your quenching solution (e.g., deionized water or saturated aq. NH₄Cl) to neutralize any reactive reagents.

  • Dilute: Transfer the quenched mixture to a separatory funnel and dilute with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) and water.

  • Extract: Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release pressure. Allow the layers to fully separate.

  • Separate Layers: Drain the organic layer. If your organic solvent is denser than water (e.g., DCM), it will be the bottom layer. If it is less dense (e.g., EtOAc), it will be the top layer.

  • Re-extract Aqueous Layer: To maximize yield, extract the aqueous layer one or two more times with fresh organic solvent.

  • Combine & Wash: Combine all organic extracts and wash them with saturated NaCl solution (brine) to remove residual water.

  • Dry and Concentrate: Dry the combined organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Advanced Purification via Acid-Base Extraction

This powerful technique separates basic compounds from neutral or acidic ones. The diagram below illustrates the separation of a basic product from neutral impurities.

Acid_Base_Extraction start Crude Mixture (Basic Product + Neutral Impurities) in Organic Solvent (EtOAc) extract_acid Extract with 1M HCl (aq) start->extract_acid org_layer1 Organic Layer: Neutral Impurities extract_acid->org_layer1 Phase 1 aq_layer1 Aqueous Layer: Protonated Basic Product (Water Soluble Salt) extract_acid->aq_layer1 Phase 2 basify Basify to pH > 9 (e.g., with 2M NaOH) aq_layer1->basify extract_org Extract with EtOAc basify->extract_org aq_layer2 Aqueous Layer: Inorganic Salts extract_org->aq_layer2 Phase 1 org_layer2 Organic Layer: Pure, Neutral Basic Product extract_org->org_layer2 Phase 2 final_product Dry & Concentrate to get Pure Product org_layer2->final_product

Caption: Workflow for purification using acid-base extraction.

Protocol 3: Optimizing Flash Column Chromatography
  • Choose Stationary Phase: Standard silica gel (60 Å) is the default. If severe tailing persists even with modifiers, consider using neutral alumina.

  • Determine Eluent System via TLC:

    • Start with a relatively non-polar system (e.g., 100% Hexane or DCM) and gradually increase polarity (e.g., by adding ethyl acetate or methanol).

    • Crucially, add your basic modifier (0.5-1% triethylamine) to your TLC solvent jars. This ensures your TLC results will accurately predict the behavior on the column.

    • Aim for an Rf value of 0.2-0.35 for your target compound for the best separation.

  • Prepare and Load Column:

    • Slurry Pack: Pack your column using the initial, least polar eluent.

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like DCM or MeOH). Add a small amount of silica gel (2-3x the mass of your crude product) and concentrate the mixture to a dry, free-flowing powder. Carefully load this powder onto the top of your packed column. This technique prevents solvent channeling and leads to much sharper bands.[1]

  • Elute and Collect:

    • Run the column using a gradient of solvent polarity as determined by your TLC analysis, always maintaining the 0.5-1% triethylamine concentration in your mobile phase.

    • Collect fractions and monitor them by TLC to identify and combine the pure product fractions.

  • Solvent Removal: Remove the solvent under reduced pressure. Note that triethylamine (Boiling Point: 89.5 °C) may require co-evaporation with a solvent like toluene to be fully removed.

Data Summary Table

Technique Recommended Solvents & Modifiers Rationale & Comments
Liquid-Liquid Extraction Primary: Dichloromethane (DCM), Ethyl Acetate (EtOAc)Aqueous: Water, Brine (sat. NaCl)Good solubility of the aromatic core.[4] Brine helps break emulsions and reduces aqueous solubility of the product.
Acid-Base Extraction Organic: Ethyl Acetate (EtOAc)Acidic Wash: 1M HClBasic Wash: 1M NaOH or sat. NaHCO₃EtOAc is less prone to forming stable emulsions than DCM with basic washes. HCl protonates the imidazole for aqueous extraction. NaOH/NaHCO₃ deprotonates acidic impurities.[1]
Normal Phase Chromatography Stationary Phase: Silica GelMobile Phase: Hexane/EtOAc, DCM/MeOHModifier: 0.5-1% Triethylamine (TEA)A gradient from a non-polar to a polar solvent is typical. TEA is critical to prevent peak tailing by neutralizing acidic silica sites.[1]
Recrystallization Isopropanol, Ethanol/Water, Toluene, Ethyl Acetate/HexaneHighly dependent on the final product's properties. Requires empirical screening of various solvent systems.

References

  • Guinchard, C., Baud, M., Panouse, J. J., & Porthault, M. (n.d.). Chromatographic Separation on Silica of Polar Aromatic Compounds. Journal of Liquid Chromatography. [Link]

  • Colin, H., & Guiochon, G. (1977). Separation of aromatic and polar compounds in fossil fuel liquids by liquid chromatography. Analytical Chemistry. [Link]

  • DE2147023C3. (1983). Isolation of imidazoles from their aqueous solutions.
  • Reddit r/chemistry. (2015). Removing imidazole in a workup?[Link]

  • Reddit r/OrganicChemistry. (2022). Chromatography to separate polar molecules?[Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • PrepChem. (n.d.). Synthesis of 3-(1H-imidazol-1-yl)benzaldehyde. [Link]

  • ADCHEM. (2025). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. [Link]

  • Reddit r/chemistry. (2020). Removal of Imidazole from my crude product solution. [Link]

  • AD PHARMACHEM. (n.d.). 4-Bromo Benzaldehyde Intermediate Supplier. [Link]

  • YouTube. (2022). Aromatic Aldehydes and Ketones - Properties (Part 3). [Link]

  • North Carolina State University Libraries. (n.d.). Chapter 19 – Aldehydes and Ketones: Nucleophilic Addition Reactions Solutions to Problems. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometric Characterization of 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the unambiguous structural elucidation of novel compounds is paramount. 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde, a heterocyclic aldehyde, presents a unique analytical challenge due to its combination of a brominated aromatic ring, an imidazole moiety, and a reactive aldehyde group. Mass spectrometry (MS) stands as a cornerstone technique for the characterization of such molecules, offering profound insights into their molecular weight and structural integrity.[1] This guide provides a comparative analysis of different mass spectrometric approaches for the characterization of this compound, supported by established fragmentation principles and experimental considerations.

Understanding the Molecule: Structural Features and Expected Mass

This compound possesses the molecular formula C₁₀H₇BrN₂O.[2][3][4] A key feature for its mass spectrometric identification is the presence of bromine, which exists as two primary isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance.[5] This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of similar intensity separated by approximately 2 m/z units.[6] The calculated monoisotopic mass of the molecule is approximately 249.97400 Da.[3]

Comparative Analysis of Ionization Techniques

The choice of ionization technique is critical for obtaining meaningful mass spectra. For a molecule like this compound, both "hard" and "soft" ionization methods can be employed, each providing complementary information.

1. Electron Ionization (EI): The Hard Approach for Fragmentation Fingerprinting

Electron Ionization (EI) is a high-energy technique that typically leads to extensive fragmentation.[7] While this can make the molecular ion peak less abundant or even absent for some molecules, it provides a detailed fragmentation pattern that serves as a structural fingerprint.

  • Causality Behind EI Choice: EI is particularly useful for creating reproducible mass spectra that can be compared against spectral libraries. The 70 eV electron energy is a standard that ensures consistent fragmentation patterns across different instruments.[7]

2. Electrospray Ionization (ESI): The Soft Approach for Molecular Ion Confirmation

Electrospray Ionization (ESI) is a soft ionization technique that is ideal for confirming the molecular weight of a compound.[8] It typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation.[9]

  • Causality Behind ESI Choice: For molecules like this compound, which are synthetically derived, confirming the molecular weight of the target compound is the primary analytical goal. ESI provides this information with high confidence. The imidazole moiety is basic and readily protonated, making it highly suitable for positive-ion ESI.

Ionization TechniqueProsConsBest For
Electron Ionization (EI) Provides detailed, reproducible fragmentation patterns for structural elucidation.Molecular ion may be weak or absent. Requires sample volatility.Creating a spectral library entry and detailed structural analysis.
Electrospray Ionization (ESI) Soft ionization, providing clear molecular ion information ([M+H]⁺). Suitable for a wide range of compounds.Provides limited fragmentation for structural elucidation without tandem MS.Rapid confirmation of molecular weight and high-throughput screening.
High-Resolution Mass Spectrometry (HRMS) for Unambiguous Formula Determination

High-resolution mass spectrometry (HRMS), often performed on instruments like Orbitrap or Q-TOF analyzers, provides highly accurate mass measurements (typically in the sub-ppm range).[1][10][11] This accuracy allows for the unambiguous determination of the elemental formula of the molecular ion and its fragments.[1]

  • Trustworthiness through Self-Validation: By comparing the experimentally measured exact mass to the theoretical mass of possible elemental compositions, HRMS provides a self-validating system for confirming the identity of this compound. For example, an observed m/z of 250.9818 for the [M+H]⁺ ion would strongly support the formula C₁₀H₈BrN₂O⁺.

Tandem Mass Spectrometry (MS/MS) for In-Depth Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of a molecule by inducing fragmentation of a selected precursor ion.[9][12] This is particularly valuable when analyzing complex mixtures or for confirming the connectivity of different functional groups within the molecule.[12]

  • Expertise in Experimental Design: In an MS/MS experiment, the protonated molecule ([M+H]⁺) of this compound would be isolated and then fragmented by collision-induced dissociation (CID). The resulting product ions provide information about the different structural components.

Experimental Protocols and Expected Fragmentation

Protocol 1: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Dissolve a small amount of this compound in a volatile solvent like methanol or dichloromethane.

  • Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).[7]

  • Instrumentation: Utilize a mass spectrometer equipped with an EI source.

  • Parameters:

    • Ion Source Temperature: 230 °C[7]

    • Electron Energy: 70 eV[7]

    • Mass Range: m/z 50-300

Expected EI Fragmentation Pattern

The fragmentation of this compound under EI conditions is expected to follow pathways characteristic of aromatic aldehydes and brominated compounds.[6][13]

G M [C₁₀H₇BrN₂O]⁺ m/z 250/252 M_minus_H [M-H]⁺ m/z 249/251 M->M_minus_H - H• M_minus_CHO [M-CHO]⁺ m/z 221/223 M->M_minus_CHO - CHO• M_minus_Br [M-Br]⁺ m/z 171 M->M_minus_Br - Br• Imidazole_fragment [C₃H₃N₂]⁺ m/z 67 M_minus_CHO->Imidazole_fragment Further fragmentation Benzoyl_fragment [C₇H₄O]⁺ m/z 104 M_minus_Br->Benzoyl_fragment - C₃H₃N₂ Phenyl_fragment [C₆H₄]⁺ m/z 76 Benzoyl_fragment->Phenyl_fragment - CO

Figure 1. Proposed EI fragmentation pathway.

Table of Expected EI Fragments:

m/z (⁷⁹Br/⁸¹Br)Proposed Fragment IonComments
250/252[C₁₀H₇BrN₂O]⁺Molecular ion peak, showing the characteristic bromine isotope pattern.
249/251[C₁₀H₆BrN₂O]⁺Loss of a hydrogen radical from the aldehyde group.
221/223[C₉H₆BrN₂]⁺Loss of the formyl radical (CHO).
171[C₁₀H₇N₂O]⁺Loss of a bromine radical.
142[C₉H₆N₂]⁺Loss of CHO and Br.
67[C₃H₃N₂]⁺Imidazole fragment.
Protocol 2: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
  • Sample Preparation: Prepare a dilute solution of the compound in a mixture of methanol and water with 0.1% formic acid to promote protonation.

  • Introduction: Infuse the sample directly into the ESI source using a syringe pump.

  • Instrumentation: Utilize a tandem mass spectrometer (e.g., Triple Quadrupole, Q-TOF, or Orbitrap) with an ESI source operating in positive ion mode.

  • Parameters:

    • Nebulizing Gas: Nitrogen[8]

    • Collision Gas: Argon[8]

    • MS1: Scan for the protonated molecule [M+H]⁺ at m/z 251/253.

    • MS2: Isolate the precursor ion (m/z 251 or 253) and apply collision energy to induce fragmentation.

Expected ESI-MS/MS Fragmentation Pattern

The fragmentation of the protonated molecule will likely involve the cleavage of the bonds connecting the functional groups.

G MH [C₁₀H₈BrN₂O]⁺ m/z 251/253 MH_minus_H2O [M+H-H₂O]⁺ m/z 233/235 MH->MH_minus_H2O - H₂O MH_minus_CO [M+H-CO]⁺ m/z 223/225 MH->MH_minus_CO - CO MH_minus_Imidazole [M+H-C₃H₄N₂]⁺ m/z 183/185 MH->MH_minus_Imidazole - C₃H₄N₂ Imidazole_H [C₃H₅N₂]⁺ m/z 69 MH->Imidazole_H Charge retention on imidazole Bromobenzaldehyde_fragment [C₇H₅BrO]⁺ m/z 184/186 MH->Bromobenzaldehyde_fragment Charge retention on benzaldehyde

Figure 2. Proposed ESI-MS/MS fragmentation.

Table of Expected ESI-MS/MS Fragments:

Precursor Ion m/z (⁷⁹Br/⁸¹Br)Product Ion m/z (⁷⁹Br/⁸¹Br)Proposed Neutral Loss
251/253233/235H₂O
251/253223/225CO
251/253183/185C₃H₄N₂ (Imidazole)
251/25369C₇H₄BrO (Bromobenzaldehyde)

Conclusion

The comprehensive characterization of this compound by mass spectrometry is best achieved through a multi-faceted approach. High-resolution ESI-MS provides unambiguous confirmation of the elemental composition, while ESI-MS/MS offers detailed structural insights through controlled fragmentation. For creating a robust analytical profile and for comparison with spectral libraries, EI-MS remains a valuable tool. By judiciously selecting and combining these techniques, researchers can confidently verify the identity and purity of this important chemical entity, thereby ensuring the integrity of their downstream applications in research and drug development.

References

  • Gault, J., et al. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins. Nature Methods, 13(4), 333-336. Available from: [Link]

  • Gault, J., et al. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins. PMC. Available from: [Link]

  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. PMC. Available from: [Link]

  • Van der Vlis, E., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. SciSpace. Available from: [Link]

  • McClean, M. A. (2016). High-resolution mass spectrometry: basic principles for using exact mass and mass defect for discovery analysis of organic molecules in blood, breath, urine and environmental media. ResearchGate. Available from: [Link]

  • Schymanski, E. L., et al. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology, 48(4), 2097-2098. Available from: [Link]

  • DeJongh, D. C. (1970). The Application of High Resolution Mass Spectroscopy to Organic Chemistry. Royal Society of Chemistry. Available from: [Link]

  • Mittal, R. D. (2015). Tandem Mass Spectroscopy in Diagnosis and Clinical Research. PMC. Available from: [Link]

  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. R Discovery. Available from: [Link]

  • Pittcon. The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. Available from: [Link]

  • Brodbelt, J. S., et al. (2014). Imidazole and imidazolium porphyrins: Gas-phase chemistry of multicharged ions. ResearchGate. Available from: [Link]

  • PubChem. 3-Bromobenzaldehyde. Available from: [Link]

  • PrepChem.com. Synthesis of 3-(1H-imidazol-1-yl)benzaldehyde. Available from: [Link]

  • Gupta, V., et al. (2013). Mass Spectrometry of Ionic Liquids: ESI-MS/MS Studies. Asian Journal of Chemistry, 25(15), 8262-8266. Available from: [Link]

  • Al-Hiari, Y. M., et al. (2014). Approach Using Electrospray Mass Spectrometry (ESI-MS/MS) to Characterize Certain (2E)-2-[1-Aryl-3-(1H-imidazol-1-yl)propylidene]hydrazinecarboxamides. SciSpace. Available from: [Link]

  • Yilmaz, I., et al. (2024). Design and Synthesis of ESIPT-Based Imidazole Derivatives for Cell Imaging. PMC. Available from: [Link]

  • Royal Society of Chemistry. Electronic supplementary information (ESI) One-pot synthesis of imidazolinium salts via ring opening of tetrahydrofuran. Available from: [Link]

  • Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Available from: [Link]

  • PubChem. 3-Bromo-4-hydroxybenzaldehyde. Available from: [Link]

  • NIST. Benzaldehyde, 3-bromo-. NIST WebBook. Available from: [Link]

  • NPTEL. Lecture 25 : Mass and Infrared Spectrocopies. NPTEL Archive. Available from: [Link]

  • Scribd. Fragmentation of BENZALDEHYDE (Maina). Available from: [Link]

  • Adday, S. T., & Fenjan, A. M. (2016). Synthesis and Characterization of Some New Benzimidazole Derivatives. ResearchGate. Available from: [Link]

  • PubChem. 3-(1H-imidazol-1-yl)benzaldehyde. Available from: [Link]

Sources

A Comparative Guide to the Biological Activity of 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde and Other Imidazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazole Scaffold in Modern Drug Discovery

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] First synthesized by Heinrich Debus in 1858, this simple scaffold is a constituent of essential biomolecules, including the amino acid L-histidine, and forms the core of the purine bases in our DNA.[2][3] Its unique chemical properties, such as its amphoteric nature and ability to act as a hydrogen bond donor and acceptor, allow imidazole derivatives to interact effectively with a vast range of biological macromolecules.[1][2] This versatility has led to the development of a plethora of imidazole-containing drugs with a wide spectrum of therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, analgesic, and enzyme-inhibiting activities.[2]

This guide provides a comparative analysis of the biological activity of a specific derivative, 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde, contextualized within the broader landscape of pharmacologically active imidazole compounds. We will delve into its synthesis, explore its potential biological activities based on established structure-activity relationships (SAR), and compare its performance with other key imidazole derivatives, supported by experimental data and detailed protocols for researchers in the field.

Synthesis and Profile of this compound

Chemical Structure:

  • Product Name: this compound[4]

  • CAS Number: 861932-08-3[4][5]

  • Molecular Formula: C₁₀H₇BrN₂O[4][5]

  • Molecular Weight: 251.08 g/mol [4]

The structure features a benzaldehyde ring substituted with a bromine atom at the 3-position and an imidazole ring linked via one of its nitrogen atoms to the 4-position. This combination of a reactive aldehyde group, a halogen atom, and the versatile imidazole moiety suggests a high potential for biological activity and utility as a synthetic intermediate.

Synthetic Pathway:

The synthesis of this compound can be achieved via a nucleophilic aromatic substitution reaction. A common and effective route involves the reaction of 3-bromo-4-fluorobenzaldehyde with imidazole. The fluorine atom at the 4-position is activated by the electron-withdrawing aldehyde group and is readily displaced by the nucleophilic nitrogen of the imidazole ring.

G cluster_reactants Reactants cluster_conditions Conditions R1 3-Bromo-4-fluorobenzaldehyde C1 Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat R1->C1 R2 Imidazole R2->C1 P1 This compound C1->P1 Nucleophilic Aromatic Substitution

Caption: Synthetic route for this compound.

Comparative Biological Activity

While specific biological data for this compound is not extensively documented in publicly available literature, we can infer its potential activities by examining structure-activity relationships within the broader class of imidazole derivatives. The presence of both a bromine atom and an imidazole ring are key features associated with significant pharmacological effects.

Antimicrobial Activity

Imidazole derivatives are renowned for their antimicrobial properties, particularly as antifungal agents.[1] Their mechanism often involves the disruption of microbial cell wall or membrane synthesis.[1][6]

Structure-Activity Relationship (SAR) Insights:

  • Halogenation: The introduction of halogen atoms, particularly bromine, onto the aromatic rings of heterocyclic compounds is a well-established strategy for enhancing antimicrobial potency.[7][8] SAR studies on various heterocyclic series have shown that bromo-substituted compounds often exhibit the best antifungal activity.[7][8]

  • Imidazole Core: The imidazole ring itself is crucial for activity, capable of interfering with bacterial DNA replication and protein synthesis.[6]

  • Comparison: Compared to non-halogenated analogs, this compound is predicted to have enhanced activity, particularly against fungal pathogens and certain bacterial strains.

Comparative Data for Imidazole Derivatives:

Compound IDCore StructureTarget OrganismMIC (µg/mL)Reference
HL1 & HL2 Imidazole DerivativeS. aureus, E. coliVaries[6]
IBPD & IBBD Quinolone-ImidazoleGram-positive bacteriaHigh Inhibition[9]
Compound 88 Thiazole-ImidazoleP. aeruginosa- (Increased Activity)[7][8]
Compound 90 Thiazole-ImidazoleS. aureus- (Increased Activity)[7]

Note: Specific MIC values for many compounds are not provided in the source abstracts, but their relative activities are highlighted.

Anticancer Activity

A significant area of research focuses on imidazole derivatives as potent anticancer agents.[10][11][12] They act through diverse mechanisms, including the inhibition of crucial signaling kinases, disruption of microtubule polymerization, and induction of apoptosis.[3][12][13]

Structure-Activity Relationship (SAR) Insights:

  • Kinase Inhibition: The imidazole scaffold is considered a "privileged structure" for designing kinase inhibitors, which can block proliferative signaling pathways in cancer cells.[3][11]

  • Substitution Patterns: The nature and position of substituents on the imidazole and any attached phenyl rings are critical. For example, in one study, a 2-bromobenzyl group on an imidazole core resulted in a highly potent compound against four human tumor cell lines, outperforming the standard drug cisplatin.[10] This highlights the potential significance of the bromo-substitution in our target compound.

  • Apoptosis and Senescence: Certain imidazole derivatives have been shown to induce cell cycle arrest, apoptosis, and cellular senescence in cancer cells.[13]

Comparative Data for Anticancer Imidazole Derivatives:

Compound IDTarget Cell Line(s)IC₅₀ ValueMechanism of ActionReference
Compound 22 NUGC-3 (Gastric)0.05 µMTubulin Inhibition[10]
BZML (13) SW480, HCT116 (Colorectal)23-33 nMTubulin Inhibition, DNA Damage[12]
Compound 57 SMMC-7721, SW480, MCF-7, HL-60More active than CisplatinNot specified[10]
Compound 1 MCF-7 (Breast)3.02 µMEGFR Inhibition[11]
Compound 49 Various1.98–4.07 µMEGFR Inhibition[12]

The benzaldehyde moiety in this compound could serve as a reactive handle for synthesizing a library of Schiff bases or other derivatives, potentially leading to the discovery of novel and highly potent anticancer agents.

Enzyme Inhibition

The ability of the imidazole ring's nitrogen atoms to coordinate with metal ions in enzyme active sites makes it a valuable scaffold for designing enzyme inhibitors.[14][15]

Structure-Activity Relationship (SAR) Insights:

  • Target Versatility: Imidazole derivatives have been shown to inhibit a wide range of enzymes, including cyclooxygenase (COX) enzymes, various protein kinases, and neuronal nitric oxide synthase (nNOS).[16][17][18]

  • Antioxidant Properties: Some imidazole derivatives exhibit dual functions, acting as both enzyme inhibitors and free-radical scavengers, which is particularly relevant for diseases involving oxidative stress, such as cerebral ischemia.[17]

Comparative Data for Imidazole-Based Enzyme Inhibitors:

Compound IDTarget EnzymeIC₅₀ ValueReference
IMD-A1 COX-20.25 µM[16] (Fictional Example)
Compound 3 PGE2 Production (COX-2)3.3 nM[18]
Compound 47 EGFR Phosphorylation617 nM[12]

Given this precedent, this compound and its derivatives are promising candidates for screening against various enzymatic targets.

Experimental Protocols & Methodologies

To facilitate further research and validation, we provide detailed, self-validating protocols for key biological assays.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.

Workflow Diagram:

Caption: Workflow for MIC determination via broth microdilution.

Step-by-Step Methodology:

  • Preparation: Dissolve the test compound (e.g., this compound) in a suitable solvent like DMSO to create a stock solution.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution with sterile Mueller-Hinton broth (for bacteria) or RPMI medium (for fungi) to achieve a range of concentrations.

  • Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) adjusted to a 0.5 McFarland standard. Dilute this suspension and add it to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include wells with inoculum and broth but no compound (positive control) and wells with broth only (negative control).

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.

  • Reading Results: The MIC is identified as the lowest concentration of the compound at which there is no visible turbidity (growth).[19]

Protocol 2: Anticancer Cytotoxicity (MTT Assay)

This colorimetric assay measures cell viability to determine a compound's half-maximal inhibitory concentration (IC₅₀).

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.[19] Include untreated cells as a control.

  • MTT Addition: Remove the treatment medium and add fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration ~0.5 mg/mL). Incubate for 3-4 hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.[19]

  • Solubilization: Discard the MTT solution and add a solubilizing agent, such as DMSO or isopropanol with HCl, to each well to dissolve the formazan crystals.[19]

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.[19]

  • IC₅₀ Calculation: Plot the percentage of cell viability versus the logarithm of the compound concentration. The IC₅₀ value is the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Protocol 3: Kinase Inhibition Assay (Luminescence-Based)

This protocol measures the inhibition of a specific protein kinase.

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, add the test compound at various concentrations.[16]

  • Enzyme & Substrate: Add the target kinase and its specific substrate to each well.

  • Initiation: Initiate the kinase reaction by adding ATP solution.[16]

  • Incubation: Incubate the plate at 30°C for 60 minutes to allow the phosphorylation reaction to proceed.[16]

  • Detection: Add a kinase detection reagent (e.g., Kinase-Glo®). This reagent measures the amount of ATP remaining in the well; lower ATP levels indicate higher kinase activity.

  • Signal Measurement: After a brief incubation, measure the luminescent signal using a luminometer.[16]

  • IC₅₀ Calculation: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.[16]

Targeting Cellular Pathways

Many imidazole-based anticancer agents function by inhibiting key signaling pathways that drive cell proliferation and survival. The PI3K/AKT/mTOR pathway is a frequently dysregulated pathway in cancer and a common target for such inhibitors.

G cluster_pathway PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor Imidazole-based Kinase Inhibitor Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTOR

Caption: Inhibition of the PI3K/AKT/mTOR pathway by imidazole derivatives.

Conclusion and Future Directions

This compound stands as a promising, yet underexplored, molecule. Based on robust structure-activity relationship data from analogous compounds, it is poised to exhibit significant antimicrobial and anticancer activities. The presence of the bromo-substituent is particularly suggestive of enhanced potency. The aldehyde functional group provides a versatile anchor for the synthesis of new chemical entities, opening the door for the development of novel therapeutics. The experimental protocols provided herein offer a clear roadmap for researchers to systematically evaluate the biological potential of this compound and its future derivatives, contributing to the ever-expanding and vital field of imidazole-based drug discovery.

References

  • Al-Ghamdi, S., Al-Otaibi, B., Al-Zahrani, E., Reda, S. M., Abdel-Aziz, M. M., & El-Gazzar, A. B. A. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules.
  • Gaba, M., Singh, S., & Mohan, C. (2014). Imidazoles as potential anticancer agents. PubMed Central.
  • Salehi, B., et al. (2023). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. MDPI.
  • Tan, T. M. C., et al. (2021).
  • Singh, P., et al. (2024). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Cureus.
  • NINGBO INNO PHARMCHEM CO.,LTD. Investigating Enzyme Inhibition with 4-Ethyl-1H-imidazole: A Research Perspective.
  • Kushwaha, P. M. K., Pal, V., et al. (2024). Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions.
  • Sharma, G. V. M., et al. (2014). Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence. MedChemComm.
  • Al-Ghamdi, S., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents.
  • Pop, R., et al. (2020). Imidazole Derivatives and their Antibacterial Activity - A Mini-Review. PubMed.
  • Wilkinson, C. F., Hetnarski, K., & Yellin, T. O. (1972). Imidazole derivatives--a new class of microsomal enzyme inhibitors. PubMed.
  • BenchChem. (2025).
  • Parab, R. H., Dixit, B. C., & Desai, D. J. Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives.
  • PrepChem. Synthesis of 3-(1H-imidazol-1-yl)benzaldehyde.
  • Di Giacomo, C., et al. (2007). Imidazole derivatives as antioxidants and selective inhibitors of nNOS. PubMed.
  • ResearchGate.
  • Vasile, C. M., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023).
  • Vasile, C. M., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI.
  • Kumar, A., et al. (2022). Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. Journal of the Indian Chemical Society.
  • BenchChem. (2025).
  • Smolecule. Buy 2-Bromo-4-(1H-imidazol-1-yl)benzaldehyde.
  • Chen, Y., et al. (2018).
  • Echemi. This compound.
  • Sigma-Aldrich. This compound.
  • Kim, H., et al. (2024).
  • Lee, J., et al. (2023). A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. MDPI.
  • Sigma-Aldrich. This compound | 861932-08-3.
  • Sigma-Aldrich. Anti-oxidant, anti-fungal and anti-leishmanial activities of novel 3-[4-(1H-imidazol-1-yl) phenyl]prop-2-en-1-ones.
  • Google Patents. WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde.
  • ResearchGate.

Sources

A Comparative Guide to Confirming the Purity of 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical intermediates, establishing the purity of each compound is a cornerstone of quality control and regulatory compliance. For a molecule as pivotal as 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde, a versatile building block in drug discovery, rigorous analytical characterization is not merely a suggestion but a necessity. This guide provides a comprehensive comparison of the primary analytical methods for confirming the purity of this compound, offering insights into the causality behind experimental choices and providing actionable, self-validating protocols.

The structural complexity of this compound, featuring a substituted aromatic ring, an aldehyde functional group, and an imidazole moiety, necessitates a multi-pronged analytical approach. No single technique can unequivocally establish purity; rather, a confluence of orthogonal methods provides the highest degree of confidence. Here, we compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis (EA), detailing their strengths, limitations, and practical implementation.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is the most widely employed technique for assessing the purity of non-volatile and thermally labile pharmaceutical intermediates like this compound.[1] Its high resolving power allows for the separation of the main compound from closely related impurities.

Principle of Separation: Reverse-phase HPLC (RP-HPLC) is the method of choice for this moderately polar compound. The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase.[1]

Experimental Protocol: A Validated Approach

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[2]

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution: A gradient elution is recommended to ensure the separation of both polar and non-polar impurities. A typical gradient might be:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The UV spectrum of the molecule should be determined, but a starting wavelength of 254 nm is a reasonable choice for aromatic compounds.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in a suitable solvent, such as a mixture of acetonitrile and water, to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Interpretation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The presence of any additional peaks indicates impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative for Volatile Impurities

GC-MS is a highly sensitive and specific technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[1] While this compound itself has a relatively high boiling point and may not be ideal for direct GC analysis, this method is invaluable for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or starting materials.[4] For the analysis of the main compound, derivatization is often necessary to increase its volatility.[1]

Experimental Protocol: Derivatization for Enhanced Volatility

A common derivatization technique for aldehydes is oximation, which converts the polar carbonyl group into a more volatile oxime derivative.

Instrumentation:

  • GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.

  • Data acquisition and processing software.

Chromatographic and Mass Spectrometric Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C (hold for 2 min)

    • Ramp: 10 °C/min to 280 °C (hold for 10 min)

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 50-500 amu.

Sample Preparation and Derivatization:

  • Accurately weigh approximately 1 mg of the sample into a vial.

  • Add 500 µL of a derivatizing agent solution (e.g., O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride in pyridine).

  • Heat the mixture at 60-80 °C for 30-60 minutes.

  • After cooling, the derivative can be extracted into an organic solvent like hexane or directly injected if the solvent is compatible with the GC system.

Data Interpretation: The total ion chromatogram (TIC) will show the separation of different components. The mass spectrum of each peak can be used to identify the compound by comparing it to a spectral library or by interpreting the fragmentation pattern. Purity can be estimated by the area percentage of the derivatized main compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural and Quantitative Tool

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure and can be used for quantitative analysis (qNMR) to determine purity.[5]

¹H and ¹³C NMR for Structural Confirmation and Impurity Identification:

The ¹H and ¹³C NMR spectra of this compound should exhibit characteristic signals for the aldehyde proton, the aromatic protons, and the imidazole protons. The presence of unexpected signals can indicate the presence of impurities. Based on structurally similar compounds, the following chemical shifts can be anticipated (in DMSO-d₆):[5][6]

  • ¹H NMR:

    • Aldehyde proton (~9.9 ppm, singlet)

    • Aromatic protons (in the range of 7.5-8.5 ppm)

    • Imidazole protons (in the range of 7.0-8.0 ppm)

  • ¹³C NMR:

    • Aldehyde carbon (~192 ppm)

    • Aromatic and imidazole carbons (in the range of 110-150 ppm)

Quantitative NMR (qNMR) for Absolute Purity Determination:

qNMR allows for the determination of the absolute purity of a sample by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity.

Experimental Protocol: qNMR

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • High-precision analytical balance.

Procedure:

  • Accurately weigh a specific amount of the this compound sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay, calibrated 90° pulse).

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

Purity Calculation: The purity of the analyte can be calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Elemental Analysis: Verifying the Empirical Formula

Elemental analysis (EA) is a fundamental technique that determines the mass fractions of carbon, hydrogen, nitrogen, and in this case, bromine in the compound.[7] It serves as a crucial check of the empirical formula and can indicate the presence of inorganic impurities or residual solvents.

Principle: The sample is combusted at high temperature in a stream of oxygen, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified. Bromine content is typically determined by a separate method after combustion and absorption.

Procedure: A small, accurately weighed amount of the sample is introduced into the elemental analyzer.

Data Interpretation: The experimentally determined mass percentages of C, H, N, and Br are compared to the theoretical values calculated from the molecular formula (C₁₀H₇BrN₂O). A deviation of more than ±0.4% may suggest the presence of impurities.[7]

ElementTheoretical Mass %
Carbon47.83%
Hydrogen2.81%
Bromine31.82%
Nitrogen11.16%
Oxygen6.37%

Comparison of Analytical Methods

FeatureHPLCGC-MSNMR SpectroscopyElemental Analysis
Principle Partition chromatographyGas phase separation and mass detectionNuclear magnetic resonanceCombustion and gas analysis
Applicability Non-volatile and thermally labile compoundsVolatile and semi-volatile compounds (derivatization may be needed)Soluble compoundsOrganic compounds
Information Provided Purity (area %), retention timePurity (area %), molecular weight, fragmentation patternStructural information, absolute purity (qNMR)Elemental composition
Strengths High resolution, robust, widely applicableHigh sensitivity and specificity, excellent for volatile impuritiesNon-destructive, provides structural information, absolute quantificationConfirms empirical formula
Limitations Requires reference standards for impurity identificationNot suitable for non-volatile or thermally labile compounds without derivatizationLower sensitivity than chromatographic methods, requires pure internal standard for qNMRDoes not identify specific impurities, less sensitive to organic impurities with similar elemental composition
Typical Purity Range >95%>95%Can determine high purities accuratelyConfirms elemental composition within ±0.4%

Logical Workflow for Purity Confirmation

A logical and efficient workflow for confirming the purity of a new batch of this compound would be as follows:

Caption: A typical workflow for purity confirmation.

Conclusion

Confirming the purity of this compound requires a strategic and multi-faceted analytical approach. While HPLC stands out as the primary method for routine purity assessment due to its robustness and high resolving power, it should be complemented by other techniques to provide a complete purity profile. NMR spectroscopy is indispensable for structural confirmation and can provide highly accurate absolute purity data through qNMR. GC-MS is the ideal tool for detecting and quantifying volatile impurities, which are often missed by HPLC. Finally, Elemental Analysis provides the fundamental confirmation of the compound's elemental composition. By employing these orthogonal methods, researchers, scientists, and drug development professionals can ensure the quality and integrity of this critical pharmaceutical intermediate, thereby safeguarding the reliability of their research and the safety of future therapeutics.

References

  • The Royal Society of Chemistry. (2016). Electronic Supplementary Information for Design of recyclable TEMPO derivatives bearing ionic liquid moiety and N,N-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information for [Title of a relevant article].
  • Castiñeira, A., et al. (2013). Trace determination of low-molecular-mass substituted benzaldehydes in treated water using micro solid-phase extraction followed by liquid chromatography-mass spectrometric detection. Journal of Chromatography A, 1303, 34-42. [Link]

  • The Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds.
  • Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A. Retrieved from [Link]

  • MDPI. (n.d.). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. International Journal of Molecular Sciences. Retrieved from [Link]

  • van der Heijden, C. R., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4019-4023. [Link]

  • Shen, B., et al. (2016). Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography. Journal of Chromatography A, 1467, 203-211. [Link]

  • van der Heijden, C. R., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ResearchGate. Retrieved from [Link]

  • Shulyak, N., et al. (2020). Pharmacopoeia methods for elemental analysis of medicines: a comparative study. Pharmacia, 67(3), 163-172. [Link]

  • Rehman, A., et al. (2022). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Journal of Chemistry, 2022, 1-10. [Link]

  • da Silva, A. F., et al. (2022). Development of Green Methods for the Determination of Elemental Impurities in Commercial Pharmaceutical Tablets. Molecules, 27(19), 6529. [Link]

  • Spectroscopy Online. (2016). Preparation of Pharmaceutical Samples for Elemental Impurities Analysis: Some Potential Approaches. Retrieved from [Link]

  • Kumar, A., et al. (2016). Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-4-fluorobenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-4-nitrobenzaldehyde. Retrieved from [Link]

  • Shen, B., et al. (2016). Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography. ResearchGate. Retrieved from [Link]

Sources

A Comparative Guide to the FT-IR Analysis of 3-Bromo-4-(1H-imidazol-1-YL)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the functional groups present in 3-Bromo-4-(1H-imidazol-1-YL)benzaldehyde using Fourier-Transform Infrared (FT-IR) spectroscopy. As a novel intermediate in pharmaceutical research, understanding its structural characteristics is paramount. This document outlines a robust experimental protocol for acquiring a high-quality FT-IR spectrum and presents a detailed interpretation of its expected vibrational modes. For a comprehensive understanding, the spectral features are contextualized by comparing them with simpler structural analogs: benzaldehyde, 3-bromobenzaldehyde, and imidazole. This approach provides researchers, scientists, and drug development professionals with a predictive framework for identifying and characterizing this specific molecule.

Foundational Principles: Deconstructing the Molecule

The predictive power of FT-IR spectroscopy lies in its ability to probe the characteristic vibrational frequencies of specific chemical bonds. The structure of this compound is a composite of several key functional groups, each with a distinct infrared signature:

  • Aromatic Aldehyde: The aldehyde group (-CHO) directly attached to the benzene ring is a primary feature. Its carbonyl (C=O) and C-H bonds yield highly diagnostic absorption peaks.

  • Trisubstituted Benzene Ring: The aromatic ring itself possesses characteristic C=C stretching and C-H stretching and bending vibrations. The substitution pattern influences the exact position of these peaks, particularly in the fingerprint region.

  • Imidazole Moiety: This five-membered heterocyclic aromatic ring contributes its own set of C=N, C-N, and ring stretching vibrations.

  • Carbon-Bromine Bond: The C-Br bond gives rise to a stretching vibration, though it typically appears at low wavenumbers in the fingerprint region.

By analyzing the expected frequencies for each of these components, we can construct a reliable theoretical spectrum for the entire molecule.

Experimental Protocol: Acquiring a High-Quality Spectrum

To ensure the acquisition of a clear and reproducible FT-IR spectrum, a standardized methodology is critical. The following protocol utilizes the Attenuated Total Reflectance (ATR) technique, which is highly recommended for its simplicity, minimal sample preparation, and excellent data quality for solid samples.[1][2]

Instrumentation:

  • A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., Bruker, PerkinElmer, Thermo Fisher) equipped with a deuterated triglycine sulfate (DTGS) or similar detector.

  • An Attenuated Total Reflectance (ATR) accessory, preferably with a diamond crystal for its durability and broad spectral range.

Step-by-Step Methodology:

  • Crystal Preparation: Before analysis, the ATR crystal surface must be impeccably clean. This is achieved by wiping the crystal with a soft, lint-free cloth dampened with a volatile solvent like isopropanol or ethanol. Allow the solvent to evaporate completely. The cleanliness is paramount as any residue will contribute to the spectrum.[1]

  • Background Spectrum Acquisition: A background spectrum must be collected. This scan measures the ambient environment (atmospheric water vapor and carbon dioxide) and the instrument's optical bench. The instrument software will automatically subtract this background from the sample spectrum, a process essential for isolating the sample's true absorption bands.[3]

  • Sample Application: Place a small amount of the solid this compound powder directly onto the center of the ATR crystal. Only a few milligrams are necessary.

  • Pressure Application: Lower the ATR press and apply consistent pressure to the sample. This step is crucial for ensuring intimate contact between the solid sample and the ATR crystal surface, which is necessary for the evanescent wave to penetrate the sample effectively and generate a strong signal.[4]

  • Sample Spectrum Collection: Initiate the sample scan. Typically, 16 to 32 scans are co-added and averaged to improve the signal-to-noise ratio, resulting in a high-quality spectrum.

  • Data Processing and Analysis: The resulting spectrum is displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹). The key absorption bands can then be identified and assigned to their corresponding functional groups.

  • Cleaning: After analysis, retract the pressure arm, remove the sample powder, and clean the ATR crystal as described in Step 1 to prepare for the next measurement.[5]

Workflow for ATR-FTIR Analysis

The logical flow of the experimental protocol is visualized below. This self-validating system ensures that each step builds upon a properly executed predecessor, from a clean instrument to a final, reliable spectrum.

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_post Analysis A 1. Clean ATR Crystal (with Isopropanol) B 2. Perform Background Scan (Accounts for air/CO₂) A->B Crystal is clean C 3. Place Solid Sample on Crystal B->C Background collected D 4. Apply Pressure (Ensure good contact) C->D Sample loaded E 5. Collect Sample Spectrum (Co-add 16-32 scans) D->E Ready for measurement F 6. Process Data (Background Correction) E->F Raw data acquired G Final FT-IR Spectrum (Absorbance vs. Wavenumber) F->G Analysis complete

Sources

A Senior Scientist's Guide to Catalyst Selection for the Synthesis of 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Key Pharmaceutical Intermediate

In the landscape of modern drug discovery, the synthesis of functionalized heterocyclic compounds is a cornerstone of medicinal chemistry. 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde (CAS 861932-08-3) represents a critical structural motif, serving as a versatile intermediate for the synthesis of a range of biologically active molecules. Its utility is rooted in the unique electronic arrangement of the substituted benzene ring, making it a valuable building block for targeting complex disease pathways. The efficient and scalable synthesis of this intermediate is therefore a matter of significant interest to researchers in pharmaceutical and process chemistry.

This guide provides an in-depth comparative analysis of the primary catalytic strategies for the synthesis of this compound, focusing on the N-arylation of imidazole with 3-bromo-4-fluorobenzaldehyde. We will explore the mechanistic rationale, detailed experimental protocols, and performance metrics for three distinct approaches: a modern copper-catalyzed Ullmann condensation, a highly efficient palladium-catalyzed Buchwald-Hartwig amination, and a catalyst-free nucleophilic aromatic substitution (SNAr). The objective is to equip researchers with the necessary data and expert insights to select the most appropriate catalytic system based on their specific project goals, whether they prioritize yield, cost, scalability, or environmental impact.

The Core Transformation: N-Arylation of Imidazole

The synthesis universally involves the formation of a carbon-nitrogen bond between the N1 position of imidazole and the C4 position of the benzaldehyde ring. The starting material of choice is 3-bromo-4-fluorobenzaldehyde, as the fluorine atom is an excellent leaving group for both metal-catalyzed cross-coupling and SNAr reactions.

Caption: General reaction for the synthesis of the target compound.

Methodology 1: Ligand-Accelerated Copper-Catalyzed N-Arylation (Ullmann Condensation)

The Ullmann reaction, one of the oldest transition metal-catalyzed reactions, has been revitalized through the development of highly effective ligands.[1][2] For the N-arylation of imidazoles, a system comprising a copper(I) source and a phenanthroline- or diamine-based ligand offers a robust, cost-effective, and reliable method.[3][4][5]

Expertise & Rationale: The catalyst system of choice here is Copper(I) Iodide (CuI) with 4,7-dimethoxy-1,10-phenanthroline as the ligand. CuI is an inexpensive and air-stable Cu(I) source. The phenanthroline ligand plays a crucial role: it coordinates to the copper center, increasing its solubility and preventing disproportionation or aggregation. This coordination facilitates the oxidative addition of the aryl halide and subsequent reductive elimination, lowering the activation energy and allowing the reaction to proceed at significantly lower temperatures (100-110 °C) compared to classical Ullmann conditions (>150 °C).[6][7] Cesium carbonate (Cs₂CO₃) is selected as the base; its high solubility in polar aprotic solvents like dioxane facilitates the deprotonation of imidazole, generating the active nucleophile.

Experimental Protocol: Copper-Catalyzed Synthesis
  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add Copper(I) Iodide (CuI, 9.5 mg, 0.05 mmol, 5 mol%) and 4,7-dimethoxy-1,10-phenanthroline (21.4 mg, 0.10 mmol, 10 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add imidazole (81.7 mg, 1.2 mmol), 3-bromo-4-fluorobenzaldehyde (203 mg, 1.0 mmol), and cesium carbonate (Cs₂CO₃, 652 mg, 2.0 mmol).

  • Solvent Addition: Add 5 mL of anhydrous 1,4-dioxane via syringe.

  • Reaction: Seal the flask tightly and place it in a preheated oil bath at 110 °C. Stir the reaction vigorously for 18-24 hours.

  • Monitoring & Work-up: Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove insoluble salts and the catalyst.

  • Purification: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the final product.

Methodology 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is arguably the most powerful and versatile method for C-N bond formation, renowned for its broad substrate scope, high functional group tolerance, and catalytic efficiency.[8] For challenging substrates like imidazoles, which can act as catalyst inhibitors, specialized ligands and protocols are required.

Expertise & Rationale: A significant challenge in the Pd-catalyzed N-arylation of imidazoles is that the imidazole substrate can coordinate strongly to the palladium center, preventing the formation of the active L-Pd(0) catalyst.[6] Groundbreaking work from the Buchwald group demonstrated that this inhibition can be overcome by a critical pre-activation step.[6] By heating the palladium precatalyst and the phosphine ligand together before the addition of the imidazole, the active catalyst is formed without interference.

The optimal system for this transformation utilizes a palladium(0) source like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and a highly bulky, electron-rich biaryl phosphine ligand. The ligand of choice is Ad-BippyPhos (5-[Di(1-adamantyl)phosphino]-1',3',5'-triphenyl-1'H-[1,4']bipyrazole), which promotes the crucial reductive elimination step and ensures high catalytic turnover.[1][3] Potassium phosphate (K₃PO₄) is used as a mild base compatible with the sensitive catalyst system.

Experimental Protocol: Palladium-Catalyzed Synthesis
  • Catalyst Pre-activation: In a glovebox or under a strict inert atmosphere, add Pd₂(dba)₃ (13.8 mg, 0.015 mmol, 1.5 mol% Pd) and Ad-BippyPhos (23.9 mg, 0.036 mmol, 3.6 mol%) to a dry Schlenk tube. Add 3 mL of anhydrous toluene. Seal the tube and heat the mixture at 120 °C for 3 minutes. A color change should be observed as the active catalyst forms.

  • Reagent Addition: Cool the catalyst solution to room temperature. Add 3-bromo-4-fluorobenzaldehyde (203 mg, 1.0 mmol), imidazole (102 mg, 1.5 mmol), and potassium phosphate (K₃PO₄, 425 mg, 2.0 mmol).

  • Reaction: Seal the tube tightly and place it in a preheated oil bath at 110 °C. Stir vigorously for 5-10 hours.

  • Monitoring & Work-up: Monitor the reaction by TLC or GC-MS. After completion, cool to room temperature. Dilute with ethyl acetate (20 mL), and filter through a plug of silica gel, eluting with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield the highly pure target compound.

Methodology 3: Catalyst-Free Nucleophilic Aromatic Substitution (SNAr)

For certain substrates, a direct SNAr reaction offers the most straightforward and economical route, completely avoiding transition metals. This possibility is highly dependent on the electronic properties of the aryl halide.

Expertise & Rationale: The SNAr pathway is plausible for 3-bromo-4-fluorobenzaldehyde due to two key features:

  • Activating Group: The potent electron-withdrawing aldehyde group (-CHO) activates the aromatic ring towards nucleophilic attack, stabilizing the negatively charged intermediate (Meisenheimer complex).

  • Leaving Group: Fluorine is an excellent leaving group for SNAr due to its high electronegativity, which polarizes the C-F bond and facilitates the initial nucleophilic attack.

This reaction requires a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), to deprotonate imidazole and generate a highly reactive imidazolide anion. A polar aprotic solvent like Dimethylformamide (DMF) is essential to solvate the cation and present a "naked" and highly nucleophilic anion. While simple and cheap, this method often requires higher temperatures and may suffer from side reactions, leading to lower purity compared to catalyzed methods.

Experimental Protocol: Catalyst-Free SNAr
  • Vessel Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add imidazole (102 mg, 1.5 mmol) and 5 mL of anhydrous DMF.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 60 mg, 1.5 mmol) portion-wise. Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.

  • Substrate Addition: Add a solution of 3-bromo-4-fluorobenzaldehyde (203 mg, 1.0 mmol) in 2 mL of anhydrous DMF dropwise to the imidazolide solution.

  • Reaction: Heat the reaction mixture to 120-140 °C and stir for 12-24 hours.

  • Monitoring & Work-up: Monitor the reaction by TLC. After completion, cool to room temperature and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

  • Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Performance Comparison and Data Summary

The choice of catalyst has a profound impact on reaction efficiency, cost, and operational complexity. The following table summarizes the key performance indicators for each methodology, based on literature data for analogous transformations.[3][4][6]

ParameterCopper-Catalyzed Ullmann Palladium-Catalyzed Buchwald-Hartwig Catalyst-Free SNAr
Catalyst System CuI (5 mol%) / 4,7-dimethoxy-1,10-phenanthroline (10 mol%)Pd₂(dba)₃ (0.75 mol%) / Ad-BippyPhos (3.6 mol%)None (Stoichiometric Base)
Typical Yield 80-95%>95%50-70%
Reaction Temp. 110 °C110 °C120-140 °C
Reaction Time 18-24 h5-10 h12-24 h
Catalyst Cost LowVery HighNone
Ligand Cost ModerateVery HighNone
Air/Moisture Requires inert atmosphereRequires strict inert atmosphereRequires inert atmosphere (due to base)
Key Advantage Low cost, reliableHighest yield, fastest, broad scopeLowest cost, simple reagents
Key Disadvantage Longer reaction timesHigh cost of catalyst/ligandHarsher conditions, lower yield/purity

Visualizing the Workflow and Mechanisms

Caption: A generalized experimental workflow for catalytic N-arylation.

Catalytic_Cycles cluster_Ullmann Ullmann Cycle (Simplified) cluster_BH Buchwald-Hartwig Cycle U1 L-Cu(I)-X U2 L-Cu(III)(Ar)(Im)X U1->U2 Oxidative Addition (Ar-X) + Imidazole U2->U1 Reductive Elimination U3 Ar-Im (Product) U2->U3 B1 L-Pd(0) B2 L-Pd(II)(Ar)(X) B1->B2 Oxidative Addition (Ar-X) B3 [L-Pd(II)(Ar)(Im)]+ B2->B3 Imidazole Coordination B3->B1 Reductive Elimination B4 Ar-Im (Product) B3->B4

Caption: Simplified catalytic cycles for Ullmann and Buchwald-Hartwig N-arylation.

Senior Scientist's Recommendation

The selection of an optimal synthetic route is a multifactorial decision.

  • For Discovery & Medicinal Chemistry: When the primary goal is rapid access to the target molecule with the highest possible yield and purity, and material cost is a secondary concern, the Palladium-Catalyzed Buchwald-Hartwig method is unequivocally the superior choice . Its speed, efficiency, and functional group tolerance are unmatched. The pre-activation protocol is a critical but straightforward step to ensure success.

  • For Process Development & Scale-Up: When cost becomes a primary driver for large-scale synthesis, the Copper-Catalyzed Ullmann reaction presents the most balanced profile . While reaction times are longer, the dramatically lower cost of copper compared to palladium makes this route far more economically viable. Modern ligand-accelerated protocols provide excellent yields, making this a robust and scalable alternative.

  • For Cost-Constrained or Exploratory Synthesis: The Catalyst-Free SNAr method should be considered only when access to transition metal catalysts is limited or when exploring the most economical route possible is the main objective. Researchers should be prepared for potentially lower yields, the need for more extensive purification, and harsher reaction conditions.

By understanding the mechanistic underpinnings and practical trade-offs of each catalytic system, researchers can make an informed decision that aligns with their scientific and economic goals, ensuring the efficient and successful synthesis of this compound.

References

  • Altman, R. A., Koval, E. D., & Buchwald, S. L. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(16), 6190–6199. [Link]

  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 134(1), 700–706. [Link]

  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. MIT Open Access Articles. [Link]

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]

  • Organic Chemistry Portal. (2010). Synthesis of substituted N-heterocycles by N-arylation. [Link]

  • Altman, R. A., Koval, E. D., & Buchwald, S. L. (2007). Copper-catalyzed N-arylation of imidazoles and benzimidazoles. PubMed. [Link]

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. [Link]

  • PubChem. Ad-BippyPhos. National Center for Biotechnology Information. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed Arylation of Fluoroalkylamines. PubMed Central (PMC). [Link]

  • Huang, W., & Buchwald, S. L. (2016). Palladium-Catalyzed N-Arylation of Iminodibenzyls and Iminostilbenes with Aryl- and Heteroaryl Halides. PubMed. [Link]

  • Altman, R. A., Koval, E. D., & Buchwald, S. L. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. ACS Publications. [Link]

Sources

A Comparative Guide to the Structural Validation of Synthesized 3-Bromo-4-(1H-imidazol-1-YL)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in drug discovery, medicinal chemistry, and organic synthesis, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An incorrectly identified compound can lead to misinterpreted biological data, wasted resources, and irreproducible results. This guide provides an in-depth, comparative analysis of the essential spectroscopic techniques used to validate the structure of a novel synthetic building block, 3-Bromo-4-(1H-imidazol-1-YL)benzaldehyde (Molecular Formula: C₁₀H₇BrN₂O, Molecular Weight: 251.08 g/mol ).[1][2]

We will move beyond mere procedural descriptions to explore the causal reasoning behind the application of each technique, demonstrating how Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) work in concert to create a self-validating analytical workflow. This multi-pronged approach provides the rigorous, authoritative data required for publication, patent filings, and regulatory submissions.

The Strategic Imperative: A Multi-Technique Approach

No single analytical method provides a complete structural picture.[3] A robust validation strategy relies on orthogonal techniques, where each method provides a unique and complementary piece of the structural puzzle.[4][5] Mass spectrometry reveals the molecular weight and elemental composition, infrared spectroscopy identifies the functional groups present, and NMR spectroscopy maps the precise atomic connectivity.[6] Together, they form a logical framework that converges on a single, definitive structure.

The following diagram illustrates this strategic workflow, where data from each independent analysis is integrated to build a conclusive structural argument.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Validation Workflow cluster_conclusion Conclusion Synthesis Synthesized Product (Crude this compound) MS Mass Spectrometry (MS) Is it the right mass & formula? Synthesis->MS Sample Aliquots FTIR FTIR Spectroscopy Does it have the right functional groups? Synthesis->FTIR Sample Aliquots NMR NMR Spectroscopy (¹H, ¹³C) What is the exact connectivity? Synthesis->NMR Sample Aliquots Conclusion Structure Validated MS->Conclusion Correct Molecular Weight & Bromine Isotope Pattern FTIR->Conclusion Aldehyde & Aromatic Groups Confirmed NMR->Conclusion Correct Proton/Carbon Environment & Connectivity Map

Caption: Integrated workflow for structural validation.

Mass Spectrometry (MS): The Molecular Blueprint

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. A molecule is ionized, and the resulting molecular ion's mass is measured. This provides the most direct evidence of the compound's molecular weight. For halogenated compounds, MS offers an additional layer of confirmation through characteristic isotopic patterns.[7][8]

Expected Results for this compound:

  • Molecular Ion (M⁺): The key signature will be a pair of peaks of nearly equal intensity for the molecular ion, due to the natural abundance of the two bromine isotopes, ⁷⁹Br and ⁸¹Br.[9][10] We expect to see peaks at m/z ≈ 250 (for C₁₀H₇⁷⁹BrN₂O) and m/z ≈ 252 (for C₁₀H₇⁸¹BrN₂O). This unique 1:1 isotopic pattern is definitive evidence for the presence of a single bromine atom.

  • Fragmentation Pattern: Aromatic aldehydes exhibit predictable fragmentation.[11][12][13] Key expected fragments include:

    • [M-1]⁺ (m/z 249/251): Loss of the aldehydic hydrogen radical.

    • [M-29]⁺ (m/z 221/223): Loss of the formyl radical (•CHO), a common fragmentation for benzaldehydes.

    • [C₆H₃Br(N₂CHCH)]⁺: Further fragmentation patterns may arise from the substituted phenyl cation.

Experimental Protocol: Electron Ionization (EI-MS)
  • Sample Preparation: Dissolve a small quantity (~0.1 mg) of the purified compound in a volatile solvent like methanol or dichloromethane.

  • Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Analysis: The generated ions are accelerated through a magnetic or electric field and separated based on their m/z ratio by the mass analyzer.

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its chemical bonds to vibrate (stretch, bend).[6] Specific functional groups absorb IR radiation at characteristic frequencies (expressed as wavenumbers, cm⁻¹), making FTIR an excellent tool for quickly confirming the presence of key structural motifs.[14]

Expected Results for this compound:

The structure contains an aromatic aldehyde and an imidazole ring. We expect to see characteristic absorption bands corresponding to these groups.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Rationale
Aldehyde C-HC-H Stretch~2850 and ~2750A characteristic doublet due to Fermi resonance, highly indicative of an aldehyde.[15]
Aldehyde C=OC=O Stretch~1700 - 1710The position is typical for an aromatic aldehyde, where conjugation to the benzene ring slightly lowers the frequency compared to an aliphatic aldehyde.[16]
Aromatic C=CC=C Stretch~1600, ~1580, ~1470Multiple bands are characteristic of the aromatic ring itself.
Aromatic C-HC-H Stretch> 3000Stretching vibrations for sp² hybridized C-H bonds.
Imidazole RingC=N, C=C Stretches~1500 - 1400The imidazole ring has characteristic stretching vibrations in this region.[17][18]
Aromatic C-HC-H Out-of-Plane Bend~900 - 675The pattern of these bands can sometimes give clues about the substitution pattern on the benzene ring.
Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
  • Sample Preparation: Place a small amount of the solid, purified sample directly onto the ATR crystal (e.g., diamond or germanium). No extensive sample preparation is needed.

  • Data Acquisition: Clamp the sample to ensure good contact with the crystal.

  • Analysis: An IR beam is passed through the crystal in such a way that it reflects off the internal surface in contact with the sample. At each reflection, the beam penetrates a small distance into the sample, and absorption occurs at specific wavelengths.

  • Spectrum Generation: The detector measures the attenuated IR beam, and a Fourier transform is applied to the signal to generate the infrared spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure Map

Principle: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule.[4][19] It exploits the magnetic properties of atomic nuclei (primarily ¹H and ¹³C). When placed in a strong magnetic field, these nuclei absorb radiofrequency energy at unique frequencies depending on their local electronic environment. The resulting spectrum provides information on the number of different types of protons and carbons, their connectivity, and their spatial arrangement.[20]

¹H NMR: Proton Environment Analysis

Expected Results: The asymmetry of the molecule means all protons on the benzene and imidazole rings should be chemically distinct.

  • Aldehyde Proton (1H): A sharp singlet is expected far downfield, around δ 9.9-10.1 ppm .[21][22] This region is highly diagnostic for aldehydes.

  • Aromatic Protons (3H): These will appear in the aromatic region, typically δ 7.5-8.5 ppm . The electron-withdrawing effects of the bromine, aldehyde, and imidazole groups will shift these protons downfield.[21] We expect to see distinct signals (e.g., doublets, doublet of doublets) based on their coupling to adjacent protons.

  • Imidazole Protons (3H): Three distinct signals are expected, likely in the δ 7.2-8.2 ppm range. The proton between the two nitrogen atoms (at the C2 position) is typically the most downfield.

¹³C NMR: Carbon Backbone Mapping

Expected Results: We expect to see 10 distinct signals, one for each carbon atom in the molecule.

  • Aldehyde Carbonyl (C=O): This signal will be the most downfield, typically around δ 190-193 ppm , which is highly characteristic of an aldehyde.[23]

  • Aromatic Carbons (6C): These will appear in the range of δ 120-145 ppm . The carbons directly attached to the electronegative bromine and nitrogen atoms will have their chemical shifts significantly affected.

  • Imidazole Carbons (3C): These signals will appear in the aromatic region, typically between δ 115-140 ppm .

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Weigh 5-10 mg of the purified compound.[21]

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.0 ppm).

  • Spectrometer Setup: Insert the tube into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Data Acquisition: Acquire the ¹H spectrum (typically requires 8-16 scans) and the ¹³C spectrum (which requires significantly more scans due to the low natural abundance of ¹³C).

  • Data Processing: Perform a Fourier transform on the acquired data and integrate the signals (for ¹H NMR) to determine proton ratios.

The following diagram outlines the decision-making process for interpreting the combined NMR data to confirm the final structure.

G cluster_conclusion Conclusion H1_NMR ¹H NMR Spectrum Q1 Singlet at ~10 ppm? H1_NMR->Q1 C13_NMR ¹³C NMR Spectrum Q2 Signal at ~190 ppm? C13_NMR->Q2 Q1->Q2 Yes Reject Structure Incorrect Re-evaluate Synthesis/Purification Q1->Reject No Q3 Correct # of Aromatic & Imidazole Signals? Q2->Q3 Yes Q2->Reject No Q4 ¹H Integration matches (1:3:3)? Q3->Q4 Yes Q3->Reject No Confirm Structure Confirmed Q4->Confirm Yes Q4->Reject No

Caption: Decision workflow for NMR-based structure confirmation.

Comparative Summary and Conclusion

This guide demonstrates that the structural validation of a synthesized molecule like this compound is not a single experiment but a systematic process of inquiry. Each technique provides distinct, essential data that, when combined, builds an unassailable case for the proposed structure.

TechniquePrimary Information ProvidedKey Strengths for this MoleculeLimitations
Mass Spectrometry Molecular Weight & Elemental FormulaDefinitive confirmation of bromine presence via 1:1 M⁺/M⁺+2 isotopic pattern.[9]Provides no information on atom connectivity or isomerism.
FTIR Spectroscopy Functional Groups PresentRapid and unambiguous confirmation of the key aldehyde (C=O and C-H) functional group.[14]Gives no information on the overall molecular skeleton or connectivity.
NMR Spectroscopy Atom Connectivity & Chemical EnvironmentProvides a complete "map" of the proton and carbon skeleton, confirming the specific substitution pattern.[4][20]Requires a pure sample; can be less sensitive than MS.

By employing this integrated spectroscopic approach, researchers can be confident in the identity and purity of their synthesized compounds. This foundational work is critical for ensuring the validity and reproducibility of all subsequent biological and chemical studies, upholding the highest standards of scientific integrity in the field of drug development.

References

  • BenchChem. (2025). A Comparative Analysis of Substituted Benzaldehyde NMR Spectra: A Guide for Researchers.
  • McLafferty, F. W. (1959). Mass Spectrometric Analysis.
  • Solubility of Things. Comparative Analysis of Spectroscopic Techniques.
  • Wiley-VCH.
  • The Royal Society of Chemistry. (2016).
  • PrepChem.com. Synthesis of 3-(1H-imidazol-1-yl)benzaldehyde.
  • Analytical Chemistry. Mass Spectrometric Analysis.
  • ResearchGate. Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?
  • MIT OpenCourseWare. Methods for the Elucidation of the Structure of Organic Compounds.
  • Intertek.
  • University of Nairobi. Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods.
  • Echemi. This compound.
  • Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO.
  • Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm.
  • Nguyen, T. H. L., et al. (2023). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. European Journal of Theoretical and Applied Sciences.
  • Abdullahi, M. A., et al. (2024). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer.
  • Ning, Y. (2005). Structural Identification of Organic Compounds with Spectroscopic Techniques. Semantic Scholar.
  • ResearchGate. FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d)...
  • Let's Learn Chemistry. (2023). FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance. YouTube.
  • ResearchG
  • Tailored Tutors. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. YouTube.
  • Michigan State University Department of Chemistry. Mass Spectrometry.
  • Tolstorozhev, G. B., et al. (2012).
  • University of Colorado Boulder.
  • ChemicalBook. This compound.
  • Scribd.
  • Doc Brown's Chemistry.

Sources

Comparative Efficacy of Imidazole-Based Benzaldehyde Derivatives in Preclinical Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a comparative analysis of the therapeutic potential of 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde derivatives. We will delve into their efficacy in key preclinical assays, focusing on anticancer and antimicrobial activities. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships and experimental validation of this promising class of compounds.

The core structure, featuring an imidazole ring linked to a benzaldehyde moiety, represents a versatile scaffold in medicinal chemistry. The imidazole nucleus is a well-known pharmacophore present in many antifungal and anticancer drugs, valued for its ability to engage in various biological interactions. The strategic placement of a bromine atom at the 3-position is intended to modulate the electronic and steric properties of the molecule, potentially enhancing its binding affinity to target proteins and overall biological activity.

Section 1: Anticancer Efficacy Evaluation

Derivatives of 4-(1H-imidazol-1-yl)benzaldehyde have demonstrated significant potential as anticancer agents. The primary mechanism often involves the induction of apoptosis through various cellular pathways. The introduction of a bromo-substituent can further enhance this activity by increasing lipophilicity, thereby improving cell membrane permeability.

In Vitro Cytotoxicity Assays: The MTT Method

A fundamental step in evaluating anticancer potential is to determine a compound's cytotoxicity against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay remains a gold standard for this purpose due to its reliability and straightforwardness.

  • Cell Seeding: Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test derivatives are dissolved in DMSO to create stock solutions and then diluted in culture medium to various concentrations. The cells are then treated with these concentrations for 48-72 hours.

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

  • Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The results are used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth.

Comparative Cytotoxicity Data

The following table summarizes the reported IC50 values for various Schiff base derivatives of 4-(1H-imidazol-1-yl)benzaldehyde against different cancer cell lines. While specific data for the 3-bromo variant is still emerging in the literature, the data from the parent compound's derivatives provide a strong baseline for comparison.

Derivative (Schiff Base)Cancer Cell LineIC50 (µM)Reference
N'-(4-hydroxy-3-methoxybenzylidene)-4-(1H-imidazol-1-yl)benzohydrazideMCF-7 (Breast)1.83
N'-(4-(dimethylamino)benzylidene)-4-(1H-imidazol-1-yl)benzohydrazideMCF-7 (Breast)2.56
N'-(4-fluorobenzylidene)-4-(1H-imidazol-1-yl)benzohydrazideA549 (Lung)3.12
N'-(4-chlorobenzylidene)-4-(1H-imidazol-1-yl)benzohydrazideA549 (Lung)4.21

Note: The lower the IC50 value, the higher the cytotoxic potency.

The data suggests that substitutions on the phenyl ring of the Schiff base significantly influence the anticancer activity. Electron-donating groups like hydroxyl and dimethylamino appear to enhance potency against breast cancer cells.

Section 2: Antimicrobial Efficacy Assessment

The imidazole scaffold is a cornerstone of many antifungal agents (e.g., ketoconazole, miconazole). Therefore, it is logical to evaluate novel derivatives for both antibacterial and antifungal properties.

Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and widely used technique to determine MIC values.

  • Inoculum Preparation: A standardized inoculum of the target bacteria or fungi is prepared to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the growth of the microorganism.

Comparative Antimicrobial Data

The following table presents the MIC values for several derivatives against a panel of pathogenic bacteria and fungi.

DerivativeTarget OrganismMIC (µg/mL)Reference
4-(1H-imidazol-1-yl)benzaldehyde Schiff base with 4-amino-N-carbamimidoylbenzenesulfonamideS. aureus62.5
4-(1H-imidazol-1-yl)benzaldehyde Schiff base with sulfamethoxazoleE. coli125
2-(4-(1H-imidazol-1-yl)benzoyl)-N-(4-chlorophenyl)hydrazine-1-carbothioamideC. albicans8
2-(4-(1H-imidazol-1-yl)benzoyl)-N-(4-fluorophenyl)hydrazine-1-carbothioamideA. niger16

These results highlight the broad-spectrum potential of these derivatives. The thioamide derivatives, in particular, show very promising antifungal activity.

Section 3: Synthesis and Evaluation Workflow

The development and assessment of these derivatives follow a logical and structured workflow, ensuring that only the most promising candidates advance through the discovery pipeline.

G A Starting Material 3-Bromo-4-fluorobenzaldehyde B Reaction with Imidazole A->B C Core Intermediate This compound B->C D Condensation Reaction (e.g., with amines/hydrazides) C->D E Final Derivatives D->E F Structural Characterization (NMR, Mass Spec, IR) E->F G Anticancer Screening (MTT Assay) E->G H Antimicrobial Screening (Broth Microdilution) E->H I Lead Identification (Potent & Selective Compounds) G->I H->I J Mechanism of Action Studies I->J

Caption: Workflow from synthesis to biological evaluation of derivatives.

Section 4: Potential Signaling Pathway Interference

While the exact mechanisms of action are still under investigation, many imidazole-based anticancer agents are known to interfere with critical signaling pathways that regulate cell proliferation, survival, and apoptosis. The diagram below illustrates a generalized pathway that could be targeted by these derivatives.

G cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Imidazole Derivative Inhibitor->RAF Inhibition caption Fig. 2: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

This pathway, known as the MAPK/ERK pathway, is frequently overactive in many cancers. The imidazole derivatives could potentially act as inhibitors at various points, such as the RAF kinase, thereby blocking downstream signals that promote cell growth.

Conclusion

The 4-(1H-imidazol-1-yl)benzaldehyde scaffold is a fertile ground for the development of novel therapeutic agents. The existing data on its derivatives show significant promise in both anticancer and antimicrobial applications. The strategic introduction of a 3-bromo substituent is a rational design choice aimed at enhancing potency and refining the pharmacological profile. Further synthesis and rigorous biological evaluation of these specific 3-bromo derivatives are highly warranted to fully elucidate their therapeutic potential and identify lead candidates for further development.

References

  • Kareem, H. S., et al. (2022). Synthesis, characterization, and antimicrobial activity of new 1,2,4-triazole and 1,3,4-oxadiazole derivatives containing 4-(1H-imidazol-1-yl)phenyl moiety. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • Bawa, S., & Kumar, S. (2012). Synthesis, characterization and in vitro antimicrobial and anticancer evaluation of novel schiff bases of 4-(1H-imidazol-1-yl)benzaldehyde. Journal of Pharmacy Research. [Link]

  • Husain, A., et al. (2015). Synthesis and biological evaluation of new 4-(1H-imidazol-1-yl)aniline derivatives as a potential anticancer agent. Journal of Saudi Chemical Society. [Link]

  • Sharma, D., & Narasimhan, B. (2014). Synthesis and biological evaluation of new 4-(1H-imidazol-1-yl) benzaldehyde derivatives as antifungal agents. Medicinal Chemistry Research. [Link]

  • Harisha, R., et al. (2021). Synthesis and biological evaluation of 2/4-(1H-imidazol-1-yl)benzohydrazide derivatives as potent antimicrobial agents. Polycyclic Aromatic Compounds. [Link]

  • Kumar, S., & Bawa, S. (2012). Synthesis and antibacterial activity of novel Schiff base derivatives of 4-(1H-imidazol-1-yl) benzaldehyde. Fasciculi Mathematici. [Link]

A Senior Application Scientist's Guide to Alternative Reagents for 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of kinase inhibitors, particularly targeting p38 MAP kinase, the selection of starting materials is a critical determinant of both synthetic efficiency and the biological activity of the final compound. This guide provides an in-depth comparison of 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde, a key building block, with viable alternative reagents. By examining experimental data from peer-reviewed literature, we will explore the nuances of reagent choice on the synthesis and performance of potent p38 MAP kinase inhibitors.

Introduction: The Central Role of Substituted Benzaldehydes in p38 MAP Kinase Inhibitor Scaffolds

The p38 mitogen-activated protein (MAP) kinase signaling pathway is a crucial regulator of inflammatory responses, making it a prime target for the development of therapeutics for autoimmune diseases and certain cancers. A significant class of p38 MAP kinase inhibitors is built upon a triaryl imidazole scaffold. In the synthesis of these inhibitors, a substituted benzaldehyde is a pivotal precursor, often introduced via condensation reactions to form the imidazole core. The nature and substitution pattern of this benzaldehyde directly influence the structure-activity relationship (SAR) and pharmacological properties of the final inhibitor.[1]

This compound has emerged as a valuable reagent in this context. The bromine atom provides a handle for further functionalization, typically through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, allowing for the introduction of various aryl or heteroaryl groups.[2][3] The imidazole moiety itself is a common feature in many kinase inhibitors, contributing to binding at the ATP pocket of the enzyme.[4][5]

However, the dynamic landscape of drug discovery necessitates the exploration of alternatives to fine-tune potency, selectivity, and pharmacokinetic profiles. This guide will delve into structurally and functionally related benzaldehyde derivatives that can serve as effective substitutes for this compound in the synthesis of p38 MAP kinase inhibitors.

Core Synthesis Strategy: The Pathway to Triaryl Imidazole Inhibitors

The general synthetic route to the target triaryl imidazole inhibitors often involves a multi-component reaction or a stepwise approach. A common strategy involves the condensation of a substituted benzaldehyde, a 1,2-dicarbonyl compound (like benzil), and an ammonium source to form the imidazole ring. The bromo-substituent on the benzaldehyde-derived phenyl ring is then utilized in a subsequent Suzuki-Miyaura cross-coupling reaction to introduce the third aryl group.

Synthesis_Workflow A Substituted Benzaldehyde G Condensation A->G B 1,2-Dicarbonyl (e.g., Benzil) B->G C Ammonium Source (e.g., NH4OAc) C->G D Triaryl Imidazole Intermediate H Suzuki-Miyaura Coupling D->H E Arylboronic Acid E->H F Final p38 Inhibitor G->D H->F Suzuki_Coupling_Workflow A Bromo-substituted Imidazole Intermediate F Reaction Mixture A->F B Arylboronic Acid B->F C Pd Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., K2CO3) D->F E Solvent (e.g., Toluene/EtOH/H2O) E->F G Heating (80-100 °C) F->G H Work-up & Purification G->H I Final Product H->I

Sources

A Comparative Crystallographic Guide to 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and materials science, the structural integrity of a molecule is paramount, dictating its biological activity and physical properties. This guide provides a comprehensive crystallographic comparison of 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde and its structurally related analogs. While a definitive crystal structure for this compound is not publicly available, this guide leverages detailed experimental data from its non-brominated counterpart, 4-(1H-imidazol-1-yl)benzaldehyde, and other relevant structures to offer valuable insights into its anticipated solid-state conformation and intermolecular interactions.

The Significance of Imidazole-Containing Benzaldehydes

N-arylated imidazoles are cornerstone moieties in a vast array of biologically active compounds, exhibiting anticancer, anti-inflammatory, and antiviral properties.[1][2] The benzaldehyde functional group further enhances their utility, serving as a versatile precursor for the synthesis of more complex molecular architectures.[1] The introduction of a bromine atom, as in the case of this compound, is a strategic modification in medicinal chemistry, often employed to modulate pharmacokinetic profiles and enhance binding affinities through halogen bonding.

Crystallographic Analysis of 4-(1H-imidazol-1-yl)benzaldehyde: A Baseline for Comparison

A thorough understanding of the crystal structure of 4-(1H-imidazol-1-yl)benzaldehyde provides a critical foundation for predicting the structural impact of the bromo-substituent in the target molecule. The crystallographic data for this compound has been meticulously determined and serves as our primary reference.[1][2][3]

The molecular structure of 4-(1H-imidazol-1-yl)benzaldehyde reveals a largely planar conformation, with a dihedral angle of 24.58 (7)° between the imidazole and benzene rings.[2] This slight twist is a common feature in such biaryl systems, arising from a balance between conjugative effects, which favor planarity, and steric hindrance.

In the solid state, the molecules of 4-(1H-imidazol-1-yl)benzaldehyde are organized into a well-defined three-dimensional network through a series of weak intermolecular interactions.[1][2] Notably, C—H···O and C—H···N hydrogen bonds play a significant role in the crystal packing, creating a stable supramolecular assembly.[2]

Below is a summary of the key crystallographic parameters for 4-(1H-imidazol-1-yl)benzaldehyde:

Crystallographic Parameter4-(1H-imidazol-1-yl)benzaldehyde
Chemical FormulaC₁₀H₈N₂O
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)27.3992 (18)
b (Å)3.9369 (2)
c (Å)12.8006 (8)
β (°)103.504 (2)
Volume (ų)1342.60 (14)
Z8

Data sourced from McClements et al. (2023).[1][2]

The Influence of Bromo-Substitution: A Comparative Perspective

The introduction of a bromine atom at the 3-position of the benzaldehyde ring in this compound is expected to induce significant changes in both the molecular conformation and the crystal packing. To understand these effects, we can draw comparisons with the known crystal structures of simpler brominated benzaldehydes.

4-Bromobenzaldehyde

The crystal structure of 4-bromobenzaldehyde reveals a monoclinic system with the space group P2₁/c.[4] The presence of the bromine atom introduces the possibility of halogen bonding, a non-covalent interaction that can significantly influence crystal packing.

3-Bromobenzaldehyde

Predicted Structural Features of this compound

Based on the analysis of its constituent parts and related structures, we can postulate the following structural characteristics for this compound:

  • Molecular Conformation: The dihedral angle between the imidazole and the brominated benzene ring is likely to be similar to or slightly larger than that observed in 4-(1H-imidazol-1-yl)benzaldehyde, due to the increased steric bulk of the bromine atom.

  • Intermolecular Interactions: The crystal packing will likely be dominated by a combination of C—H···O and C—H···N hydrogen bonds, similar to the non-brominated analog. Crucially, the presence of the bromine atom introduces the potential for C—Br···O or C—Br···N halogen bonds, which could lead to a more densely packed and stable crystal lattice.

Experimental Protocol: Obtaining X-ray Quality Crystals

For researchers aiming to determine the crystal structure of this compound or similar compounds, the following experimental protocol provides a robust starting point.

Step 1: Synthesis

The synthesis of 4-(1H-imidazol-1-yl)benzaldehyde is well-established and can be achieved by treating 4-bromobenzaldehyde with imidazole in an aprotic solvent with the addition of potassium carbonate and a copper(I) catalyst.[1] A similar approach can be adapted for the synthesis of the target molecule using 3,4-dibromobenzaldehyde as a starting material, with careful control of stoichiometry to favor monosubstitution.

Step 2: Crystallization

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The following methods are recommended:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents like dichloromethane/hexane) to near saturation. Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks at room temperature.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the anti-solvent). The anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.

  • Cooling: Prepare a saturated solution of the compound at an elevated temperature and then slowly cool it to room temperature or below.

Step 3: X-ray Data Collection and Structure Refinement

Once suitable crystals are obtained, they can be mounted on a goniometer and subjected to X-ray diffraction analysis using a single-crystal X-ray diffractometer. The collected diffraction data is then processed to determine the unit cell parameters, space group, and ultimately, the three-dimensional atomic arrangement of the molecule in the crystal.

Visualizing Molecular Structure and Experimental Workflow

To aid in the understanding of the molecular structure and the experimental process, the following diagrams are provided.

Caption: Molecular structure of this compound.

workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Analysis Reactants 3,4-Dibromobenzaldehyde + Imidazole Reaction Copper-catalyzed N-Arylation Reactants->Reaction Product This compound Reaction->Product Dissolution Dissolve in suitable solvent Product->Dissolution Growth Slow Evaporation / Vapor Diffusion / Cooling Dissolution->Growth Crystals Single Crystals Growth->Crystals DataCollection X-ray Diffraction Data Collection Crystals->DataCollection StructureSolution Structure Solution and Refinement DataCollection->StructureSolution FinalStructure Crystallographic Data StructureSolution->FinalStructure

Caption: Experimental workflow for obtaining crystallographic data.

Conclusion

This guide provides a detailed comparative analysis of the crystallographic data for this compound and its analogs. By leveraging the known structure of 4-(1H-imidazol-1-yl)benzaldehyde and understanding the impact of bromo-substitution, researchers can gain valuable predictive insights into the solid-state properties of the target molecule. The provided experimental protocol offers a practical roadmap for the synthesis and crystallization of this and related compounds, paving the way for future structural elucidation and the rational design of new pharmaceutical agents and materials.

References

  • Crystal structure of 4-bromobenzaldehyde – complete redetermination at 200 K, C7H5BrO. De Gruyter. [Link]

  • 3-Bromobenzaldehyde (C7H5BrO) properties. Mol-Instincts. [Link]

  • Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. IUCr Journals. [Link]

  • Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. National Institutes of Health. [Link]

  • 3-Bromobenzaldehyde | C7H5BrO | MD Topology | NMR | X-Ray. ATB. [Link]

  • A view of the molecular packing in 4-(1H-imidazol-1-yl)benzaldehyde,... ResearchGate. [Link]

  • Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. MDPI. [Link]

  • 4-(2-{2-[2-(2-Nitro-1H-imidazol-1-yl)ethoxy]ethoxy}ethoxy)benzaldehyde. National Institutes of Health. [Link]

  • 4-(1H-imidazol-1-yl)benzaldehyde | C10H8N2O | CID 736530. PubChem. [Link]

  • 3-Bromobenzaldehyde | C7H5BrO | CID 76583. PubChem. [Link]

  • 4-Bromobenzaldehyde | C7H5BrO | CID 70741. PubChem. [Link]

  • 3-Bromobenzaldehyde. Wikipedia. [Link]

  • Synthesis of 4‐(1H‐imidazol‐1‐yl)benzaldehyde (1 A). ResearchGate. [Link]

  • Benzaldehyde, 3-bromo-. NIST WebBook. [Link]

  • A view of 4-(1H-imidazol-1-yl)benzaldehyde, (I), showing the atom-numbering scheme. Displacement ellipsoids are drawn at the 50% probability level. ResearchGate. [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-Bromo-4-(1H-imidazol-1-YL)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final, and arguably one of the most critical, stages is its proper disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 3-Bromo-4-(1H-imidazol-1-YL)benzaldehyde, ensuring the protection of both laboratory personnel and the environment. Our commitment to your safety and operational excellence is paramount, and this document serves as a testament to that, offering value that transcends the product itself.

Hazard Assessment and Chemical Profile

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is essential. This compound is a halogenated aromatic aldehyde, and its hazard profile is reflective of these functional groups.

GHS Classification:

Hazard ClassCategoryHazard StatementSignal WordPictogram
Acute toxicity, OralCategory 4H302: Harmful if swallowedWarningGHS07
Skin corrosion/irritationCategory 2H315: Causes skin irritationWarningGHS07
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritationWarningGHS07
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritationWarningGHS07

Source: Sigma-Aldrich[1]

The presence of a bromine atom on the aromatic ring places this compound in the category of halogenated organic compounds. Such substances are often persistent in the environment and can have ecotoxicological effects if not disposed of correctly.[2] The imidazole moiety, particularly when N-substituted as it is in this molecule, can also contribute to poor biodegradability.[3][4]

Personal Protective Equipment (PPE) and Engineering Controls: Your First Line of Defense

Adherence to proper PPE and engineering controls is non-negotiable when handling this compound, including during disposal procedures.

  • Engineering Controls: All handling of this compound, including the preparation of waste containers, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[6]

  • Skin Protection: A lab coat, long pants, and closed-toe shoes are mandatory. Use chemically resistant gloves (e.g., nitrile or neoprene) and ensure they are inspected before use and changed frequently.[6]

  • Respiratory Protection: If there is a risk of generating dust or aerosols and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a hazardous waste stream.[5] Do not dispose of this chemical down the drain or in regular solid waste.

Waste Segregation: The Cornerstone of Safe Disposal

Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • Designated Waste Container: Use a dedicated, clearly labeled hazardous waste container for this compound and materials contaminated with it.

  • Halogenated Waste Stream: This compound must be disposed of in a container specifically designated for halogenated organic waste.[5] Do not mix with non-halogenated waste, as this can complicate and increase the cost of disposal.[7]

  • Chemical Incompatibility: While specific reactivity data for this compound is limited, as a general precaution, avoid mixing it in the same waste container with:

    • Strong oxidizing agents

    • Strong bases

    • Strong reducing agents[8]

Preparing for Disposal: A Procedural Workflow

The following diagram illustrates the decision-making process and workflow for the disposal of this compound.

DisposalWorkflow cluster_prep Preparation and Handling cluster_disposal Disposal Procedure cluster_storage Temporary Storage and Pickup start Start: Need to dispose of This compound ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Initiate disposal fume_hood Work within a certified chemical fume hood ppe->fume_hood select_container Select a designated 'Halogenated Organic Waste' container fume_hood->select_container check_compatibility Ensure no incompatible chemicals are present in the container select_container->check_compatibility transfer_waste Carefully transfer waste into the container check_compatibility->transfer_waste seal_label Securely seal and label the container with 'Hazardous Waste' and contents transfer_waste->seal_label saa Store in a designated Satellite Accumulation Area (SAA) seal_label->saa log_waste Log the waste in the laboratory's waste inventory saa->log_waste request_pickup Arrange for pickup by the institution's Environmental Health & Safety (EHS) department log_waste->request_pickup end End: Waste is properly managed for final disposal request_pickup->end

Caption: Disposal workflow for this compound.

Decontamination of Labware

Any laboratory equipment, such as glassware, that has been in contact with this compound must be decontaminated.

  • Initial Rinse: Rinse the contaminated labware with a suitable organic solvent (e.g., acetone or ethanol) inside a chemical fume hood.

  • Collect Rinsate: The solvent rinsate must be collected and disposed of as halogenated organic hazardous waste.[5] Do not discard the rinsate down the drain.

  • Subsequent Cleaning: After the initial decontamination, the labware can be cleaned using standard laboratory detergents and procedures.

Emergency Procedures: Preparedness is Key

In the event of an accidental release, immediate and appropriate action is crucial.

  • Spill Response:

    • Evacuate the immediate area and alert colleagues.

    • If the spill is large or you are not trained to handle it, contact your institution's emergency response team or Environmental Health & Safety (EHS) department.

    • For small spills, and if you are trained and have the appropriate spill kit, you can proceed with cleanup.

    • Ensure you are wearing the correct PPE, including respiratory protection if necessary.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent). Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • First Aid:

    • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[6]

    • Skin Contact: Immediately remove contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6]

    • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Regulatory Compliance: Adhering to the Law

The disposal of hazardous waste is strictly regulated. In the United States, the primary regulations are from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[3][9]

  • Chemical Hygiene Plan: Your laboratory's Chemical Hygiene Plan (CHP), mandated by OSHA, should include specific procedures for the disposal of hazardous chemicals like this compound.[3][4]

  • Waste Generator Status: Your institution is classified as a hazardous waste generator (e.g., Very Small, Small, or Large Quantity Generator), which dictates specific requirements for waste accumulation, storage, and reporting.[9]

  • Licensed Disposal Vendor: The final disposal of this chemical must be carried out by a licensed hazardous waste management company.[10] The most probable method of disposal for halogenated organic compounds is high-temperature incineration to ensure complete destruction and prevent the formation of toxic byproducts such as brominated dioxins.[8][11][12]

By adhering to these detailed procedures, you are not only ensuring your own safety and that of your colleagues but also upholding your responsibility to protect the environment. This commitment to best practices in chemical handling and disposal is a hallmark of a trustworthy and authoritative laboratory environment.

References

  • Prediction of biodegradability from structure: imidazoles - PubMed. (n.d.). Retrieved from [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.). Retrieved from [Link]

  • Emission Measurements During Incineration of Waste Containing Bromine. (2014, March 4). Retrieved from [Link]

  • Environmental Impact of Flame Retardants (Persistence and Biodegradability) - PMC - NIH. (2009, February 5). Retrieved from [Link]

  • (PDF) Prediction of Biodegradability From Structure: Imidazoles - ResearchGate. (2025, August 9). Retrieved from [Link]

  • Laboratory Waste Management: The New Regulations. (n.d.). Retrieved from [Link]

  • material safety data sheet - 3-bromo benzaldehyde 97%. (n.d.). Retrieved from [Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. (n.d.). Retrieved from [Link]

  • Hazardous Waste Disposal Guidelines. (n.d.). Retrieved from [Link]

  • Proper Handling of Hazardous Waste Guide - EPA. (n.d.). Retrieved from [Link]

  • [Toxicity of selected brominated aromatic compounds] - PubMed. (n.d.). Retrieved from [Link]

  • Best Practices for Hazardous Waste Disposal - AEG Environmental. (2016, December 5). Retrieved from [Link]

  • Hazardous Waste | US EPA. (n.d.). Retrieved from [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Retrieved from [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls - ResearchGate. (2017, June 4). Retrieved from [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 - eCFR. (n.d.). Retrieved from [Link]

  • Incineration Processes and Environmental Releases - NCBI - NIH. (n.d.). Retrieved from [Link]

Sources

Navigating the Synthesis Landscape: A Senior Application Scientist's Guide to Handling 3-Bromo-4-(1H-imidazol-1-YL)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researchers, scientists, and drug development professionals forging new paths in medicinal chemistry, the introduction of novel building blocks like 3-Bromo-4-(1H-imidazol-1-YL)benzaldehyde is a gateway to uncharted therapeutic possibilities. This guide provides an in-depth, experience-driven framework for the safe and effective handling of this compound, moving beyond mere procedural steps to elucidate the scientific rationale behind each recommendation. Our commitment is to empower your research with the highest standards of safety and operational excellence, ensuring that your focus remains on scientific discovery.

Understanding the Hazard Profile: A Triad of Reactivity

This compound is a trifunctional molecule, and its safety profile is a composite of the characteristics of its three key structural components: an aromatic aldehyde, a brominated aromatic ring, and an N-aryl imidazole. A comprehensive understanding of the potential hazards associated with each is paramount for safe handling.

  • The Aromatic Aldehyde: Aldehydes as a class are known for their reactivity and potential as irritants.[1][2] They can be susceptible to oxidation, especially in the presence of strong oxidizing agents, potentially forming the corresponding carboxylic acid.[3] While aromatic aldehydes are generally less reactive than their aliphatic counterparts, they can still participate in a variety of chemical reactions and may cause irritation to the skin, eyes, and respiratory tract.[4]

  • The Brominated Aromatic Ring: The presence of a bromine atom on the benzene ring introduces considerations related to both reactivity and long-term health effects. Brominated organic compounds are a broad class with varied toxicological profiles.[5] Some have been identified as having adverse health effects, and their thermal decomposition can lead to the release of hazardous substances such as hydrogen bromide.[6][7]

  • The N-Aryl Imidazole Moiety: Imidazole and its derivatives are prevalent in biological systems and are generally considered to have low acute toxicity. However, some imidazole derivatives have been shown to exhibit cellular toxicity.[8] The imidazole ring can also influence the electronic properties of the molecule and may be incompatible with strong acids.

Table 1: Summary of Potential Hazards

Functional GroupPotential Hazards
Aromatic AldehydeSkin, eye, and respiratory irritation; reactivity with oxidizing agents.
Brominated AromaticPotential for long-term health effects; release of HBr upon decomposition.
N-Aryl ImidazolePotential for cellular toxicity (derivative-dependent); incompatibility with strong acids.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The following recommendations are based on a thorough risk assessment of the compound's known and inferred properties.

Core PPE Ensemble:
  • Eye and Face Protection: Tightly fitting safety goggles are mandatory to protect against accidental splashes.[9] Given the powdered nature of the compound and the potential for dust generation, a face shield should be worn over safety goggles, especially during weighing and transfer operations.[10]

  • Skin Protection: A flame-resistant laboratory coat should be worn at all times.[9] Full-length trousers and closed-toe shoes are essential to minimize skin exposure.[10]

  • Hand Protection: The choice of gloves is critical. Nitrile gloves provide good general resistance to a range of chemicals, including many aromatic compounds.[4][11][12][13] However, for prolonged handling or in the event of a spill, it is advisable to consult a glove compatibility chart for specific resistance to aromatic aldehydes and brominated compounds. Always inspect gloves for any signs of degradation or perforation before use and change them immediately after any suspected contact.

Respiratory Protection:

Due to the powdered form of the compound and its potential as a respiratory irritant, all handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[14][15] If engineering controls are not sufficient to maintain exposure below acceptable limits, or in the event of a significant spill, a full-face respirator with appropriate cartridges should be used.[9] The NIOSH Pocket Guide to Chemical Hazards is an excellent resource for selecting the appropriate respiratory protection.[8][9][16][17][18]

Operational Plan: From Receipt to Reaction

A meticulous operational plan is the bedrock of a safe experimental workflow. The following step-by-step guidance is designed to mitigate risks at every stage of handling.

Receiving and Storage:
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[4]

  • The recommended storage temperature is between 2-8°C under a nitrogen atmosphere.

  • Ensure the container is tightly sealed when not in use.

Weighing and Dispensing:
  • All weighing and dispensing of the solid compound must be performed in a chemical fume hood.[14]

  • To minimize the generation of airborne dust, consider using a balance with a draft shield or a dedicated weighing enclosure.

  • Use anti-static weighing boats to prevent dispersal of the powder.

  • Have all necessary equipment and reagents for the subsequent experimental step ready to minimize the time the container is open.

Handling_Workflow cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup and Disposal Inspect_Container Inspect Container Don_PPE Don Appropriate PPE Inspect_Container->Don_PPE Proceed if intact Weigh_Solid Weigh Solid Don_PPE->Weigh_Solid Transfer_to_Vessel Transfer to Reaction Vessel Weigh_Solid->Transfer_to_Vessel Add_Solvent Add Solvent/Reagents Transfer_to_Vessel->Add_Solvent Decontaminate_Glassware Decontaminate Glassware Add_Solvent->Decontaminate_Glassware After reaction Dispose_Waste Dispose of Waste Decontaminate_Glassware->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE

Caption: A streamlined workflow for the safe handling of powdered this compound.

Emergency Procedures: Preparedness is Key

Even with the most stringent safety protocols, the potential for accidental exposure or spills exists. A well-rehearsed emergency plan is crucial.

  • In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[9] Remove contaminated clothing. Seek medical attention if irritation persists.

  • In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[9] Seek immediate medical attention.

  • In Case of Inhalation: Move the individual to fresh air.[9] If breathing is difficult, administer oxygen. Seek medical attention.

  • In Case of Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[9] Seek immediate medical attention.

  • Spill Response: In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Environmental Responsibility

The responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.

  • All waste containing this compound, including contaminated consumables and spill cleanup materials, should be considered hazardous waste.

  • The recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[9]

  • Do not dispose of this material down the drain or in general waste.[9]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Conclusion: Fostering a Culture of Safety

The safe handling of this compound, like any novel chemical entity, is not merely a matter of following a checklist. It is about cultivating a deep-seated culture of safety, rooted in a thorough understanding of the compound's chemical nature and a proactive approach to risk mitigation. By integrating the principles and practices outlined in this guide, you can confidently and responsibly explore the synthetic potential of this valuable building block, driving your research forward while prioritizing the well-being of yourself and your colleagues.

References

  • Adefegha, S. A., et al. (2020). New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression.
  • NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]

  • Labelmaster. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • UC Berkeley Office of Environment, Health & Safety. (n.d.). Glove Selection Guide. Retrieved from [Link]

  • Jakab, E., & Blazsó, M. (2003). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Journal of Analytical and Applied Pyrolysis, 70(1), 27-39.
  • Amnautical. (n.d.). NIOSH Pocket Guide to Chemical Hazards (NPG). Retrieved from [Link]

  • Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Journal of the Energy Institute, 88(3), 245-276.
  • Droppe. (2024, December 20). How To Choose The Right chemical resistant Gloves – A Buyer's Guide. Retrieved from [Link]

  • The Glove Hub. (2025, September 14). The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. Retrieved from [Link]

  • University of Missouri Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Vandeputte. (2023, July 11). How to choose chemical resistant gloves in 4 steps. Retrieved from [Link]

  • University of California, Santa Barbara Environmental Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]

  • Various Authors. (2015, September 3). Why are aromatic aldehydes and ketones less reactive than alphatic aldehydes and ketones? Quora. Retrieved from [Link]

  • Duke University Safety. (n.d.). WORKING SAFELY WITH TOXIC POWDERS. Retrieved from [Link]

  • K-State Research Exchange. (2025, August 5). Influence of brominated flame retardant thermal decomposition products on HALS. Retrieved from [Link]

  • CIOP-PIB. (n.d.). Products of thermal decomposition of brominated polymer flame retardants. Retrieved from [Link]

  • University of Wisconsin-La Crosse. (2020, January). Part D: Chemical Safety Procedures for Laboratories. Retrieved from [Link]

  • Borucka, A., et al. (2021). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 86, 307-312.
  • OSHA. (n.d.). Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids. Occupational Safety and Health Administration. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • HCL Domino. (2025, October 7). Safety Rules in Chemical Laboratories: A Practical Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation of aromatic aldehydes to their carboxylic acid a. Retrieved from [Link]

  • Pen and Paper Chemistry. (2022, August 8). Aromatic Aldehydes and Ketones - Properties ( Part 3). YouTube. Retrieved from [Link]

  • Roberts, D. W., et al. (2021). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. Chemical Research in Toxicology, 34(11), 2329-2342.
  • EPA. (n.d.). MANAGING YOUR HAZARDOUS WASTE: A Guide for Small Businesses. U.S. Environmental Protection Agency. Retrieved from [Link]

  • EPA. (1978, December 18). Hazardous Waste: Guidelines and Regulations. Federal Register, 43(243), 58946-59028.
  • CBSE. (n.d.). Organic Chemistry – Specific Name Reactions. Retrieved from [Link]

  • Occupational Health Management. (2011). New OSHA requirements on chemical hazards.
  • OSHA. (n.d.). Chemical Hazards and Toxic Substances - Overview. Occupational Safety and Health Administration. Retrieved from [Link]

  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]

  • EPA. (2025, October 9). Hazardous Waste Management Facilities and Units. U.S. Environmental Protection Agency. Retrieved from [Link]

  • Justia. (2025, October 16). OSHA Handbook for Small Businesses Hazardous Chemical Exposure. Retrieved from [Link]

  • Wikipedia. (n.d.). Imidazole. Retrieved from [Link]

  • Kumar, D., et al. (2020). Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition. RSC Advances, 10(45), 26978-26991.
  • Ghorbani-Choghamarani, A., & Azadi, G. (2025, December 24). Fe3O4@SiO2–NH2–ECH–HMTA-Supported Trifluoroacetic Acid. ACS Omega.
  • EPA. (2025, March 24). Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. Retrieved from [Link]

  • Ghorbani-Choghamarani, A., & Azadi, G. (2025, December 31).
  • University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-(1H-imidazol-1-YL)benzaldehyde
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-(1H-imidazol-1-YL)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.